Iohexol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023157 | |
| Record name | Iohexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iohexol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66108-95-0 | |
| Record name | Iohexol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iohexol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iohexol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iohexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iohexol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOHEXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iohexol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-180 °C, 174 - 180 °C | |
| Record name | Iohexol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iohexol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is Iohexol's mechanism of action in density gradient centrifugation?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iohexol, a non-ionic, iodinated density gradient medium, is a cornerstone for the separation and purification of biological materials. Marketed under trade names such as Nycodenz® and Omnipaque®, its unique physicochemical properties make it an invaluable tool for isolating cells, organelles, viruses, and macromolecules with high purity and viability. This technical guide delves into the core mechanism of action of this compound in density gradient centrifugation, providing a comprehensive overview of its properties, detailed experimental protocols, and visual representations of its application.
The Core Mechanism: How this compound Facilitates Separation
The efficacy of this compound in density gradient centrifugation stems from a combination of its key physicochemical properties. Unlike ionic gradient media, this compound's non-ionic nature prevents alterations in the native charge of biological membranes, thus preserving the integrity of separated components.[1][2] Its low osmolality ensures that cells and organelles do not undergo osmotic shock, shrinking, or lysis during the separation process, a significant advantage over hypertonic sucrose (B13894) gradients.[1][3]
The high density of this compound, a result of its tri-iodinated benzene (B151609) ring structure, allows for the formation of steep and stable gradients capable of separating particles based on their buoyant densities.[2][4] During centrifugation, biological particles migrate through the this compound gradient until they reach a point where their own density equals that of the surrounding medium, their "isopycnic point," resulting in the formation of distinct bands of purified material.[1] The low viscosity of this compound solutions, relative to other gradient media, facilitates the rapid sedimentation of particles, reducing centrifugation times.[2]
The fundamental principle is the differential sedimentation of particles through a pre-formed or self-forming gradient. When a biological sample is layered on top of or suspended within an this compound gradient and subjected to centrifugal force, components of varying densities travel through the gradient at different rates. Denser particles will sediment further down the tube, while less dense particles will remain closer to the top. This process allows for the precise separation of a heterogeneous mixture into its constituent parts.
Physicochemical Properties of this compound Solutions
The precise control over the density and viscosity of the gradient is paramount for successful separation. The following tables summarize the key quantitative data for this compound solutions at various concentrations.
| Concentration (mg Iodine/mL) | This compound Concentration (mg/mL) | Density (g/mL at 37°C) | Osmolality (mOsm/kg water) | Viscosity (cP at 37°C) |
| 140 | 302 | 1.164 | 322 | 1.5 |
| 180 | 388 | 1.209 | 408 | 2.0 |
| 240 | 518 | 1.280 | 520 | 3.4 |
| 300 | 647 | 1.349 | 672 | 6.3 |
| 350 | 755 | 1.406 | 844 | 10.4 |
Data sourced from OMNIPAQUE™ (this compound) injection product information.[5][6]
The relationship between the concentration of Nycodenz® (% w/v), its refractive index (n), and density (g/mL) can be described by the following linear equations:[7][8]
-
Concentration (% w/v) = 607.75 * n - 810.13
-
Density (g/mL) = 3.242 * n - 3.323
These formulae are invaluable for accurately determining the concentration and density of gradient fractions during experimental work.
Experimental Protocols
The versatility of this compound allows for its use in a wide array of separation protocols. Below are detailed methodologies for key applications.
Isolation of Human Blood Dendritic Cells
This protocol utilizes a discontinuous Nycodenz gradient to isolate dendritic cells from peripheral blood mononuclear cells (PBMCs).[9]
Methodology:
-
Prepare PBMCs: Isolate PBMCs from whole blood using a standard Ficoll-Paque gradient.
-
Culture and Deplete T-lymphocytes: Culture the PBMCs for 16 hours and deplete T-lymphocytes using a suitable method (e.g., rosetting with sheep red blood cells).
-
Prepare Nycodenz Gradient: Prepare a discontinuous gradient of Nycodenz in a centrifuge tube.
-
Layer Cells: Carefully layer the T-lymphocyte depleted PBMC suspension onto the Nycodenz gradient.
-
Centrifugation: Centrifuge the gradient.
-
Collect Dendritic Cells: Collect the enriched dendritic cell fraction from the interface of the gradient layers.
-
Wash and Analyze: Wash the collected cells to remove the Nycodenz and proceed with immunophenotyping and functional assays.
Purification of Adenovirus
This method employs a Nycodenz® gradient for the purification of adenovirus, which is particularly useful for scalable production.[10]
Methodology:
-
Cell Lysis: Lyse adenovirus-infected cells using three freeze-thaw cycles to release the viral particles.
-
Clarification: Centrifuge the lysate at a low speed to pellet cell debris.
-
Gradient Preparation: Prepare a buffered Nycodenz® gradient. A common buffer consists of 0.3 M NaCl, 20 mM Tris-Cl pH 8.0, and 1 mM MgCl₂.[10]
-
Loading: Load the clarified viral lysate onto the Nycodenz® gradient.
-
Ultracentrifugation: Perform ultracentrifugation to separate the virus particles.
-
Fraction Collection: Collect the fractions containing the purified adenovirus. The isodense point for adenovirus in a Nycodenz® gradient is typically between 35% and 55%.[10]
-
Downstream Processing: Further process the purified virus as required (e.g., buffer exchange, concentration).
Isolation of Cell Nuclei
This protocol uses a multi-layered iodixanol (B1672021) gradient to obtain a highly pure fraction of intact nuclei.[11]
Methodology:
-
Homogenization: Homogenize the tissue or cells in a suitable buffer to release the nuclei.
-
Gradient Preparation: Prepare a discontinuous iodixanol gradient by carefully layering solutions of decreasing density. A typical gradient might consist of 35%, 29%, and 25% iodixanol.[11]
-
Sample Loading: Mix the homogenate with a 50% iodixanol solution to a final concentration of 25% and layer it on top of the 29% iodixanol layer.[11]
-
Centrifugation: Centrifuge the gradient in a swinging-bucket rotor at 3,500 x g for 20 minutes at 4°C with the brake off.[11]
-
Nuclei Collection: Carefully aspirate the top layers and collect the white band of nuclei located at the interface between the 29% and 35% iodixanol layers.[11]
-
Washing and Analysis: Wash the isolated nuclei to remove the gradient medium and proceed with downstream applications such as single-nucleus RNA sequencing.
Visualizing the Process
Diagrams created using the DOT language provide a clear visual representation of the logical relationships and workflows in density gradient centrifugation with this compound.
Figure 1: An experimental workflow diagram illustrating the key stages of density gradient centrifugation using this compound.
Figure 2: A logical relationship diagram showing how the physicochemical properties of this compound contribute to its mechanism of action.
Conclusion
This compound's unique combination of being non-ionic, iso-osmotic at physiological densities, and capable of forming stable, high-density gradients makes it an exemplary medium for density gradient centrifugation. Its gentle nature ensures the preservation of the structural and functional integrity of a wide range of biological materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their separation and purification workflows. By understanding the core mechanism of action and leveraging the versatility of this compound, significant advancements in various fields of life science research can be achieved.
References
- 1. Understanding Nycodenz: A Technical Overview | Aureus Pharma [aureus-pharma.com]
- 2. maxanim.com [maxanim.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Omnipaque (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. progen.com [progen.com]
- 8. Nycodenz | Young in Frontier [younginfrontier.com]
- 9. Isolation of human blood dendritic cells by discontinuous Nycodenz gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2005086658A2 - Processes for adenovirus purification using continuous flow centrifugation - Google Patents [patents.google.com]
- 11. jove.com [jove.com]
Iohexol as a Cell Separation Medium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of specific cell populations from heterogeneous samples is a critical step in a vast array of research, diagnostic, and therapeutic applications. Density gradient centrifugation is a fundamental and widely used technique for this purpose, relying on the differential sedimentation of cells through a medium of defined density. While Ficoll-Paque™ has traditionally been a popular choice, non-ionic, iodinated contrast media such as Iohexol offer distinct advantages. This technical guide provides a comprehensive overview of the properties of this compound as a cell separation medium, with a focus on its physicochemical characteristics, effects on cells, and detailed experimental protocols.
Core Properties of this compound for Cell Separation
This compound, commercially available under brand names like Nycodenz® and Omnipaque™, is a non-ionic, water-soluble, iodinated compound. Its utility in cell separation is underpinned by a unique combination of physicochemical properties that promote effective cell fractionation while maintaining cell viability and function.
Physicochemical Properties
The key physicochemical properties of this compound relevant to its application as a density gradient medium are summarized in the table below.
| Property | Value | Significance in Cell Separation |
| Molecular Weight | 821.14 g/mol [1] | The high molecular weight contributes to the formation of stable density gradients. |
| Density | Can form solutions with densities up to 1.426 g/mL in water[2] | Allows for the creation of a wide range of densities suitable for separating various cell types. |
| Osmolality | Low osmolality, can be made iso-osmotic[2][3] | Minimizes osmotic stress on cells, thereby preserving cell size, morphology, and viability. |
| Viscosity | Lower than sucrose (B13894) solutions of similar density | Facilitates faster sedimentation of cells and easier handling of the medium. |
| Solubility | Highly soluble in water[1] | Enables the preparation of high-density stock solutions. |
| Toxicity | Generally considered non-toxic to mammalian cells at concentrations and exposure times typical for cell separation[4] | Crucial for isolating viable and functional cells for downstream applications. |
| Metabolism | Not metabolized by mammalian cells[5] | Ensures that the medium does not interfere with cellular metabolic processes. |
Effects on Cells
The interaction of the separation medium with cells is a critical factor in achieving high-quality cell isolates. This compound's non-ionic nature and low osmolality contribute to its favorable profile in this regard.
-
Cell Viability: this compound is generally well-tolerated by cells. However, its cytotoxicity is dependent on both concentration and the duration of exposure. Brief exposure, typical for cell separation protocols (e.g., 30 minutes), generally does not significantly impact cell viability or function[4]. However, prolonged exposure (e.g., 4 hours or more) to high concentrations can have cytotoxic effects[4].
-
Cellular Function: Because it is not metabolized and exerts minimal osmotic stress, this compound is less likely to alter cellular functions compared to hyperosmotic media like sucrose. This is particularly important for applications where the functional integrity of the isolated cells is paramount, such as in immunology research or cell therapy development.
-
Signaling Pathways: Direct research on the specific effects of this compound on cellular signaling pathways during the brief period of cell separation is limited. However, studies on the effects of contrast media on endothelial cells have shown that prolonged exposure can induce apoptosis through the Bcl-2/Bax-caspase-3 signaling pathway. It is important to note that these conditions are more extreme than those typically encountered during standard cell isolation procedures. The primary physical stress on cells during density gradient centrifugation is mechanical, arising from the centrifugal forces.
This compound vs. Ficoll: A Comparative Overview
Ficoll-Paque™, a solution of Ficoll (a high molecular weight sucrose polymer) and sodium diatrizoate, is a widely used density gradient medium. The table below provides a comparative summary of this compound and Ficoll for the separation of peripheral blood mononuclear cells (PBMCs).
| Parameter | This compound (Nycodenz®) | Ficoll-Paque™ |
| Composition | Non-ionic, iodinated compound | Sucrose polymer and sodium diatrizoate |
| Osmolality | Can be made iso-osmotic | Hyper-osmotic |
| Monocyte Purity | Can achieve high purity (95-98%) with optimized protocols[3] | Generally good, but may require additional steps for high purity |
| Lymphocyte Yield | Generally good, comparable to Ficoll | High yield is a key feature |
| Granulocyte Contamination | Can be effectively minimized | Can be a concern, may require further purification steps |
| Cell Viability | High, due to iso-osmotic nature | Generally high, but osmotic stress can be a factor |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell separation. Below are example protocols for the isolation of common cell types using this compound-based density gradients.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guideline for the isolation of PBMCs from whole human blood.
Materials:
-
This compound (Nycodenz®) stock solution (e.g., 27.6% w/v in water, density ≈ 1.15 g/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Protocol:
-
Prepare the Density Gradient: Carefully layer 15 mL of the this compound solution into a 50 mL conical tube.
-
Prepare the Blood Sample: Dilute the anticoagulated whole blood 1:1 with PBS.
-
Layer the Blood: Gently overlay 30-35 mL of the diluted blood onto the this compound gradient. It is crucial to do this slowly to maintain a sharp interface between the blood and the gradient medium.
-
Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
Harvesting PBMCs: After centrifugation, four layers will be visible:
-
Top layer: Plasma
-
Second layer (at the interface): A "buffy coat" containing PBMCs
-
Third layer: this compound solution
-
Bottom pellet: Red blood cells and granulocytes Carefully aspirate the upper plasma layer without disturbing the PBMC layer. Using a clean pipette, collect the PBMC layer and transfer it to a new 50 mL conical tube.
-
-
Washing: Add at least 3 volumes of PBS to the collected PBMCs. Centrifuge at 250-300 x g for 10 minutes at room temperature.
-
Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of culture medium or buffer for downstream applications.
Experimental Workflow for PBMC Isolation
Caption: Workflow for isolating PBMCs using an this compound density gradient.
Isolation of Monocytes
This protocol is designed to enrich for monocytes, which have a slightly lower density than lymphocytes.
Materials:
-
This compound (Nycodenz®) solutions of varying densities (e.g., 1.063 g/mL and 1.077 g/mL), iso-osmotic.
-
Leukocyte-rich plasma (prepared by dextran (B179266) sedimentation of whole blood)
-
PBS, sterile
-
15 mL conical centrifuge tubes
-
Centrifuge with a swinging-bucket rotor
Protocol:
-
Prepare a Discontinuous Gradient: In a 15 mL conical tube, carefully layer 3 mL of the 1.077 g/mL this compound solution under 3 mL of the 1.063 g/mL this compound solution.
-
Layer the Cells: Gently layer the leukocyte-rich plasma on top of the gradient.
-
Centrifugation: Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.
-
Harvesting Monocytes: Monocytes will be enriched at the interface between the plasma and the 1.063 g/mL this compound layer. Carefully collect this layer.
-
Washing: Wash the collected cells with PBS as described in the PBMC protocol.
Experimental Workflow for Monocyte Isolation
Caption: Workflow for isolating monocytes using a discontinuous this compound gradient.
Conclusion
This compound presents a compelling alternative to traditional cell separation media, offering the significant advantages of iso-osmotic conditions and low viscosity. These properties contribute to the isolation of high-purity, high-viability cell populations with minimal perturbation of their native state. For researchers in basic science, clinical diagnostics, and drug development, the use of this compound can enhance the quality and reliability of downstream applications that depend on the functional integrity of isolated cells. The detailed protocols and comparative data provided in this guide serve as a valuable resource for optimizing cell separation methodologies.
References
- 1. How to use Nycodenz? | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 2. A rapid method for the preparation of the neutrophil fraction of granulocytes from human blood by centrifugation on isotonic Nycodenz gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akadeum.com [akadeum.com]
Nycodenz® (Iohexol): A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biological research, the isolation and purification of specific cellular and subcellular components are paramount for accurate downstream analysis. Nycodenz®, the trademark name for the chemical compound iohexol, stands out as a versatile and widely used non-ionic density gradient medium.[1] Its unique physicochemical properties make it an invaluable tool for the separation of a wide range of biological materials, including cells, organelles, and viruses.[1][2][3] This technical guide provides an in-depth overview of Nycodenz®/Iohexol, offering a comparative analysis, detailed experimental protocols, and insights into its applications in research.
Initially developed as an X-ray contrast agent for medical imaging, this compound's transition into the research laboratory was driven by its favorable characteristics, such as low osmolality and non-ionic nature, which minimize interference with biological samples.[1][3][4] This guide will delve into the core properties of Nycodenz®, present its applications with detailed methodologies, and provide a toxicological profile to ensure its effective and safe use in your research endeavors.
Physicochemical Properties of Nycodenz®/Iohexol
The utility of Nycodenz® as a density gradient medium is rooted in its distinct chemical and physical properties. Chemically, it is a non-ionic, tri-iodinated derivative of benzoic acid.[2][3] This structure confers high density and water solubility. An 80% (w/v) solution can reach a density of 1.426 g/mL.[3][5] The presence of hydrophilic side chains makes it highly soluble in aqueous solutions.[3]
Key physicochemical parameters of Nycodenz®/Iohexol are summarized in the table below, providing a quantitative basis for its application in density gradient centrifugation.
| Property | Value | References |
| Chemical Name | 5-(N-2,3-dihydroxypropylacetamido)-2,4,6-tri-iodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | [2][3] |
| Molecular Weight | 821.14 g/mol | [6][7] |
| Density (solid) | 2.1 g/mL | [2][6] |
| Maximum Solution Density | 1.426 g/mL (at 80% w/v) | [3][6] |
| Solubility | Highly soluble in water, formamide, and dimethylformamide | [2][6] |
| Osmolality | Low osmolality compared to ionic contrast media. Ranges from 322 mOsm/kg to 844 mOsm/kg depending on concentration. | [8] |
| Viscosity | Low viscosity, allowing for rapid sedimentation of particles. | [4] |
| Stability | Solid form is stable for up to 5 years when stored at room temperature and protected from light. Solutions are also stable for 5 years if kept sterile and light-protected. Can be autoclaved. | [2][3] |
The relationship between the concentration of Nycodenz® in an aqueous solution and its resulting density and refractive index is linear and can be calculated using the following formulas:[2][9]
-
Concentration (% w/v) = 607.75 * n - 810.13
-
Density (g/mL) = 3.242 * n - 3.323
Where 'n' is the refractive index of the solution. It is important to correct for the presence of buffers or salts in the medium when using these equations.[2][9]
Core Applications and Experimental Protocols
Nycodenz® is a versatile tool with a broad range of applications in biological research. Its primary use is in density gradient centrifugation for the separation of various biological materials.
Cell Separation
Nycodenz® is highly effective for the isolation of specific cell populations from heterogeneous mixtures like blood and tissue homogenates.[1] Its non-ionic nature and low osmolality help maintain cell viability and integrity during the separation process.[2]
This protocol outlines a one-step method for the isolation of mononuclear cells (lymphocytes and monocytes).[10][11]
Materials:
-
Whole blood collected with an anticoagulant (e.g., EDTA)
-
Nycodenz® powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Centrifuge with a swinging-bucket rotor
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
Methodology:
-
Prepare Nycodenz® Solution: Prepare a Nycodenz® solution with a density of 1.077 g/mL in PBS. The concentration required can be calculated using the formula mentioned in section 2 or by referring to the manufacturer's instructions. Filter-sterilize the solution.
-
Sample Preparation: Dilute the whole blood sample 1:1 with sterile PBS at room temperature.
-
Layering: Carefully layer the diluted blood sample on top of the Nycodenz® solution in a centrifuge tube. Maintain a sharp interface between the two layers to ensure optimal separation.
-
Centrifugation: Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the centrifuge brake turned off. This allows the layers to form without disruption.
-
Harvesting: After centrifugation, four distinct layers will be visible:
-
Top layer: Plasma and platelets
-
Second layer (at the interface): Mononuclear cells (lymphocytes and monocytes)
-
Third layer: Nycodenz® solution
-
Bottom pellet: Erythrocytes and granulocytes
-
-
Washing: Carefully aspirate the mononuclear cell layer from the interface using a sterile pipette and transfer it to a new centrifuge tube.
-
Wash the isolated cells by adding an excess of PBS (at least 3 times the volume of the cell suspension) and centrifuge at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer or culture medium for downstream applications.
Subcellular Organelle Isolation
Nycodenz® gradients are also well-suited for the isolation of subcellular organelles such as nuclei, mitochondria, and lysosomes.[1][12][13] The low viscosity of Nycodenz® solutions allows for the purification of these organelles at lower centrifugal forces and in shorter times compared to other media.[13]
This protocol provides a method for isolating mitochondria from mouse liver tissue.
Materials:
-
Fresh mouse liver
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Nycodenz® powder
-
High-speed centrifuge
-
Dounce homogenizer
-
Sterile centrifuge tubes
Methodology:
-
Tissue Homogenization: Mince the fresh mouse liver and homogenize it in ice-cold homogenization buffer using a Dounce homogenizer.
-
Differential Centrifugation (Pre-purification):
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
-
Prepare Nycodenz® Gradient: Prepare a discontinuous or continuous Nycodenz® gradient. For a simple discontinuous gradient, layer solutions of decreasing density (e.g., 30%, 20%, and 15% w/v Nycodenz® in homogenization buffer) in a centrifuge tube.
-
Gradient Centrifugation: Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and carefully layer it on top of the Nycodenz® gradient.
-
Centrifuge at a higher speed (e.g., 20,000 x g) for 30-60 minutes at 4°C.
-
Harvesting: Mitochondria will band at a specific density within the gradient. Carefully collect the mitochondrial fraction using a pipette.
-
Washing: Dilute the collected fraction with homogenization buffer and centrifuge to pellet the purified mitochondria.
-
Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments.
Virus Purification
The non-ionic and low viscosity properties of Nycodenz® make it an excellent medium for the purification of viruses.[1][2] It allows for efficient separation of viral particles from cellular debris and other contaminants.
This protocol is adapted for the purification of adenoviruses.
Materials:
-
Virus-infected cell lysate
-
Nycodenz® powder
-
Buffered salt solution (e.g., 0.3 M NaCl, 20 mM Tris-Cl pH 8.0, 1 mM MgCl₂)
-
Ultracentrifuge with a swinging-bucket or continuous-flow rotor
-
Sterile centrifuge tubes
Methodology:
-
Lysate Clarification: Centrifuge the cell lysate at low speed to remove cell debris.
-
Prepare Nycodenz® Gradient: Prepare a continuous or discontinuous Nycodenz® gradient in buffered salt solution. A common range for adenovirus purification is a 35% to 55% Nycodenz® gradient.
-
Loading and Centrifugation: Carefully layer the clarified lysate onto the gradient. For larger volumes, a continuous-flow rotor can be used. Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.
-
Fraction Collection: The adenovirus particles will form a visible band at their isopycnic point, typically around 45% Nycodenz®.[14] Carefully collect this band.
-
Removal of Nycodenz®: The collected virus fraction can be cleared of Nycodenz® by methods such as dialysis, ultrafiltration, or gel filtration.[2][5]
Toxicological Profile
While Nycodenz®/Iohexol is considered non-toxic for most in vitro applications, it is important to be aware of its potential cytotoxic effects, especially at high concentrations and with prolonged exposure.[15][16] Studies have shown that high concentrations of this compound can have a time- and concentration-dependent cytotoxic effect on various cell types, including mesenchymal stem cells and endothelial cells.[15][17] These effects are largely attributed to hyperosmolality.[17][18]
In comparison to ionic contrast media, this compound exhibits significantly lower toxicity.[16] When compared to other non-ionic media, its toxicity profile is also favorable.[16] For most research applications involving cell separation, the brief exposure time and subsequent washing steps are sufficient to mitigate any potential cytotoxic effects. However, for applications requiring prolonged cell culture in the presence of the medium, it is crucial to determine the optimal non-toxic concentration for the specific cell type being studied.
Comparative Analysis with Other Density Gradient Media
Nycodenz®/Iohexol offers several advantages over other commonly used density gradient media like Ficoll® and Percoll®.
| Feature | Nycodenz®/Iohexol | Ficoll® | Percoll® |
| Composition | Iodinated benzoic acid derivative | Synthetic high molecular weight sucrose polymer | Colloidal silica (B1680970) particles coated with polyvinylpyrrolidone |
| Ionic Nature | Non-ionic | Non-ionic | Non-ionic |
| Osmolality | Low | Low (below 20% w/v) | Can be made iso-osmotic |
| Viscosity | Low | High | Low |
| Toxicity | Low | Low | Low |
| Autoclavable | Yes | No | Yes |
| Gradient Formation | Can be pre-formed or self-forming | Pre-formed | Self-forming during centrifugation |
| Removal | Dialysis, ultrafiltration, gel filtration | Dialysis | High-speed centrifugation |
| Primary Applications | Cells, organelles, viruses | Mononuclear cells | Cells, organelles, viruses |
The low viscosity of Nycodenz® is a significant advantage, as it allows for faster separation times.[4] While Ficoll® is effective for isolating mononuclear cells, its high viscosity can be a drawback. Percoll® forms self-generating gradients, which can be convenient, but the silica particles can sometimes interfere with downstream applications.[19] Ultimately, the choice of density gradient medium will depend on the specific application and the biological material being separated.
Troubleshooting
Common issues encountered during density gradient centrifugation can often be resolved with careful attention to technique.
| Problem | Possible Cause | Solution |
| Poor cell separation/yield | Incorrect gradient density | Verify the density of your Nycodenz® solution using a refractometer. |
| Overloading of the gradient | Reduce the volume of the sample layered onto the gradient. | |
| Disruption of the gradient | Layer the sample slowly and carefully. Use a slow acceleration and deceleration profile on the centrifuge. | |
| Cell clumping | Presence of DNA from lysed cells | Add DNase to the sample before centrifugation. |
| Low cell viability | Cytotoxicity of the medium | Reduce the exposure time to the gradient medium and ensure thorough washing of the cells. |
| Gradient collapse | Improper gradient formation | Ensure proper layering of discontinuous gradients or allow sufficient time for continuous gradients to form. |
Conclusion
Nycodenz®/Iohexol is a powerful and versatile tool for researchers across various disciplines. Its well-defined physicochemical properties, low toxicity, and ease of use make it an excellent choice for the separation of cells, subcellular organelles, and viruses. By understanding its characteristics and following optimized protocols, researchers can achieve high-purity isolations, leading to more reliable and reproducible experimental outcomes. This guide provides a solid foundation for the effective implementation of Nycodenz® in your research, empowering you to unlock new insights in your field.
References
- 1. Understanding Nycodenz: A Technical Overview | Nakedbiome [nakedbiome.com]
- 2. progen.com [progen.com]
- 3. Nycodenz® - this compound | 18003 [progen.com]
- 4. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Accurate Chemical Nycodenz Density Gradient Medium, Powder, Off-white, | Fisher Scientific [fishersci.com]
- 7. usbio.net [usbio.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Nycodenz | Young in Frontier [younginfrontier.com]
- 10. A new one-step method for the isolation of human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of the major subcellular organelles from mouse liver using Nycodenz gradients without the use of an ultracentrifuge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of the major subcellular organelles from mouse liver using Nycodenz gradients without the use of an ultracentrifuge. – Healthcare Amersham [nycomed-amersham.com]
- 14. WO2005086658A2 - Processes for adenovirus purification using continuous flow centrifugation - Google Patents [patents.google.com]
- 15. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Iohexol in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iohexol, a non-ionic, iodinated density gradient medium, has become an indispensable tool in molecular biology for the separation and purification of a wide range of biological materials. Marketed under trade names such as Nycodenz® and OptiPrep™, its utility stems from its ability to form iso-osmotic gradients, its low viscosity, and its non-toxic nature, which collectively ensure the preservation of the structural and functional integrity of isolated components. This technical guide provides an in-depth exploration of the core applications of this compound in molecular biology, complete with detailed experimental protocols, quantitative data summaries, and visual representations of workflows and affected signaling pathways.
Introduction to this compound
This compound is a water-soluble, non-ionic compound that is not metabolized by mammalian cells.[1] Its high density and ability to form solutions of varying densities make it an excellent medium for density gradient centrifugation. Unlike sucrose (B13894), a traditional medium, this compound gradients can be iso-osmotic, thereby preventing the osmotic stress and dehydration of cells and organelles during separation. This property is crucial for maintaining the viability and functionality of the isolated biological materials.
Core Applications in Molecular Biology
This compound's versatility allows for its use in a variety of separation and purification techniques. The primary applications in molecular biology include:
-
Cell Separation: Isolation of specific cell populations from heterogeneous mixtures, such as blood and dissociated tissues.
-
Organelle Isolation: Purification of subcellular organelles, including nuclei, mitochondria, and synaptosomes, from cell lysates.
-
Virus and Macromolecule Purification: Isolation of viral particles and other macromolecular complexes.
Cell Separation with this compound
Density gradient centrifugation with this compound is a powerful method for separating different cell types based on their buoyant densities. This technique is particularly useful for isolating mononuclear cells from peripheral blood, separating neuronal cells from brain tissue, and enriching specific cell populations like senescent cells.
Isolation of Mononuclear Cells from Human Blood
This protocol describes a one-step method for the isolation of mononuclear cells (lymphocytes and monocytes) from human blood using a Nycodenz® (this compound) separation medium.[2][3] This method results in high yield and purity of mononuclear cells by pelleting erythrocytes and polymorphonuclear leukocytes while the mononuclear cells remain in the supernatant.
Experimental Protocol:
-
Prepare the Nycodenz® separation medium with a density between 1.061 to 1.078 g/ml and an osmolarity in the 300 to 410 mOsm range for optimal separation.[3]
-
Mix the blood sample with the Nycodenz® separation medium.
-
Centrifuge the mixture at 1900 rpm for 15 minutes.[3]
-
Collect the mononuclear cells from the supernatant.
-
Wash the collected cells to remove any remaining gradient medium.
Quantitative Data Summary: Mononuclear Cell Isolation
| Parameter | Value | Reference |
| Purity of Monocytes | 95-98% | [3] |
| Cell Viability | Not significantly affected, even at 600 mOsm | [3] |
| Recovery of Mononuclear Cells | High | [2] |
Figure 2: Workflow for isolating neuronal cells from brain tissue.
Isolation of Senescent Cells
This protocol utilizes an OptiPrep™ (this compound) density gradient to separate doxorubicin-induced senescent hepatocellular carcinoma (HCC) cells based on their altered density.
[4]Experimental Protocol:
-
Induce senescence in HCC cell lines (e.g., HepG2, Huh-7) with doxorubicin.
-
Prepare a discontinuous OptiPrep™ gradient with layers of 22-25%, 15%, and 5-10% OptiPrep™ in DMEM. 3[4]. Resuspend the cell pellet in the 22-25% OptiPrep™/DMEM solution and underlay it beneath the other gradient layers.
-
Centrifuge at 1000 x g for 30 minutes at room temperature. 5[4]. Collect the senescent cells from the interface between the medium and the 5-10% OptiPrep™ layer.
-
Wash and re-plate the isolated senescent cells.
Quantitative Data Summary: Senescent Cell Isolation
| Parameter | HepG2 | Huh-7 | Reference |
| Enrichment of γH2A.X positive cells | 81% to 87.4% | 66.5% to 85.1% | |
| Reduction of Proliferating (EdU+) Cells | to <1% | to ~3% |
Experimental Workflow: Senescent Cell Isolation
Figure 3: Workflow for isolating senescent cells.
Organelle Isolation with this compound
This compound gradients are highly effective for the purification of various subcellular organelles, preserving their morphology and function.
Isolation of Nuclei
This protocol describes the rapid purification of intact nuclei from animal tissues using a discontinuous iodixanol (B1672021) (OptiPrep™) gradient.
Experimental Protocol:
-
Homogenize the tissue in an appropriate buffer.
-
Prepare a discontinuous gradient of 35% and 30% iodixanol.
-
Layer the homogenate on top of the gradient.
-
Centrifuge at 10,000 x g for 20 minutes.
-
Collect the purified nuclei from the interface between the 30% and 35% layers.
Experimental Workflow: Nuclei Isolation
Figure 4: Workflow for isolating nuclei.
Isolation of Mitochondria
While many protocols for high-purity mitochondria isolation utilize Percoll gradients, the principles can be adapted for this compound (Nycodenz®) due to its similar properties. The following is a generalized protocol adaptable for this compound. Purity of the mitochondrial fraction can be assessed by measuring the activity of marker enzymes such as succinate (B1194679) dehydrogenase or citrate (B86180) synthase and by Western blotting for proteins specific to mitochondria and other organelles.
[5][6][7][8]Generalized Experimental Protocol (Adaptable for this compound):
-
Homogenize cells or tissues in an appropriate isolation buffer.
-
Perform differential centrifugation to obtain a crude mitochondrial pellet (typically at 7,000-10,000 x g). 3[5]. Resuspend the crude mitochondrial pellet.
-
Prepare a discontinuous this compound gradient (e.g., with layers of 17%, 25%, and 35%).
-
Layer the resuspended crude mitochondria onto the gradient.
-
Centrifuge at a high speed (e.g., >100,000 x g) for 1-2 hours.
-
Collect the purified mitochondria from the appropriate interface.
-
Wash the mitochondria to remove the gradient medium.
Quantitative Data Summary: Assessment of Mitochondrial Purity
| Marker Type | Marker | Location | Use in Purity Assessment | Reference |
| Mitochondrial | Succinate Dehydrogenase | Inner Membrane | Positive marker for mitochondrial enrichment | |
| Citrate Synthase | Matrix | Positive marker for mitochondrial yield | ||
| COX4 | Inner Membrane | Positive marker (Western Blot) | ||
| Cytoplasmic | Carbonic Anhydrase II | Cytosol | Negative marker for cytoplasmic contamination | |
| Endoplasmic Reticulum | GRP94 | ER Lumen | Negative marker for ER contamination |
Experimental Workflow: Mitochondria Isolation
Figure 5: Generalized workflow for isolating mitochondria.
Isolation of Synaptosomes
Iodixanol gradients can be used to purify synaptosomes, which are resealed nerve terminals, from brain homogenates.
-
Prepare a crude synaptosomal fraction (P2 pellet) from brain tissue homogenate by differential centrifugation. 2[10]. Resuspend the P2 pellet and layer it onto a discontinuous iodixanol gradient (e.g., 15% and 25% layers). 3[9]. Centrifuge at 10,000 x g for 20 minutes. 4[9]. Collect the synaptosomes from the 15%/25% iodixanol interface.
[9]Quantitative Data Summary: Synaptosome Isolation
| Parameter | Value | Reference |
| Enrichment | Enriched fraction |
Experimental Workflow: Synaptosome Isolation
Figure 6: Workflow for isolating synaptosomes.
Virus Purification with this compound
Iodixanol (OptiPrep™) gradients are superior to sucrose and cesium chloride gradients for virus purification, as they better preserve viral infectivity and structure.
[1][11][12][13]#### 5.1. Purification of Human Respiratory Syncytial Virus (hRSV)
This protocol describes the purification of hRSV using a discontinuous iodixanol gradient, resulting in a high yield of infectious virus particles.
-
Concentrate the virus from cell culture supernatant.
-
Prepare a discontinuous 20-52% iodixanol gradient. 3[1][11]. Layer the concentrated virus onto the gradient.
-
Perform rate-zonal ultracentrifugation.
-
Collect the virus band at the 20-36% interface. 6[1][11]. For further purification, apply the collected fraction to a continuous 20-52% iodixanol gradient and perform buoyant density ultracentrifugation.
-
Collect the purified virus, which bands at a density of 1.15-1.19 g/ml.
[1][11]Quantitative Data Summary: hRSV Purification
| Parameter | Value | Reference |
| Virus Yield | up to 69% | |
| Virus Density | 1.15-1.19 g/ml |
Experimental Workflow: Virus Purification
Figure 7: Workflow for purifying viruses.
Effects of this compound on Cellular Signaling Pathways
While primarily used as a separation medium, this compound can have biological effects, particularly at higher concentrations used in medical imaging. In a molecular biology context, understanding these potential effects is crucial for interpreting experimental results.
Bcl-2/Bax-caspase-3 Apoptosis Pathway
Studies have shown that this compound can induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the Bcl-2/Bax-caspase-3 signaling pathway. This intrinsic apoptotic pathway is initiated by cellular stress, leading to changes in the permeability of the mitochondrial outer membrane.
Signaling Pathway Diagram: this compound-induced Apoptosis
Figure 8: this compound's effect on the Bcl-2/Bax-caspase-3 pathway.
While direct interactions of this compound with other major signaling pathways such as MAPK/ERK and PI3K/Akt are not as well-documented in the context of typical molecular biology applications, researchers should be aware of its potential to induce cellular stress, which can have downstream effects on these pathways.
Conclusion
This compound is a powerful and versatile tool in the molecular biologist's arsenal. Its favorable properties of being non-toxic, iso-osmotic, and forming stable gradients with low viscosity make it an ideal medium for the gentle and efficient isolation of a wide array of biological materials. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers looking to employ this compound-based density gradient centrifugation in their work. As with any technique, optimization for specific cell types or applications may be necessary to achieve the highest purity and yield.
References
- 1. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new one-step method for the isolation of human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of senescent cells by iodixanol (OptiPrep) density gradient‐based separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated Mitochondrial Preparations and In organello Assays: A Powerful and Relevant Ex vivo Tool for Assessment of Brain (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 10. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Purification of viruses and viral vectors using OptiPrep TM | Semantic Scholar [semanticscholar.org]
- 13. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
The Impact of Iohexol Osmolality on Cell Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between the osmolality of the non-ionic, low-osmolar contrast agent Iohexol and its effects on cell viability. Understanding these interactions is paramount for the development of safer imaging agents and for accurately interpreting non-clinical and clinical findings. This document provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms.
This compound and Osmolality: The Physicochemical Context
This compound is a widely used iodinated contrast medium in diagnostic imaging. While categorized as a low-osmolality contrast agent (LOCM), its solutions are hypertonic relative to blood plasma. The osmolality of this compound solutions is concentration-dependent and significantly influences its interaction with cells.[1] The hyperosmolar nature of this compound can induce osmotic stress on cells, leading to a cascade of cellular responses that can impact viability.[2][3][4][5]
The osmolality of commercially available this compound solutions ranges from approximately 322 mOsm/kg to 844 mOsm/kg, which is 1.1 to nearly three times that of blood plasma.[1][6] This hyperosmolality is a key factor in the observed cytotoxic effects.[2][3][4][5]
Quantitative Analysis of this compound's Effect on Cell Viability
The impact of this compound on cell viability is both time- and concentration-dependent across various cell types.[7] The following tables summarize key quantitative findings from published studies.
Table 1: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Viability
| This compound Concentration (vol%) | Time Point | Cell Viability (% of Control) | Reference |
| 4% | 5 h | Significantly decreased | [8] |
| 10% | 4 h | Significantly decreased | [8] |
| 20% | 4 h | Significantly decreased | [8] |
Table 2: Effect of this compound on Rat Kidney Epithelial Cell (NRK 52-E) Death
| This compound Concentration | Time Point | Cell Death (%) | Reference |
| Not Specified | 12 h | 34% | [3] |
| Not Specified | 24 h | 81% | [3] |
Table 3: Effect of this compound on Human Adipose-derived Mesenchymal Stem Cell (MSC) Viability
| This compound Concentration ("Omnipaque") | Time Point | Effect on Viability | Reference |
| Up to 100% | 30 min | No significant decrease | [7] |
| 100% | 4 h | Decreased | [7] |
| 50% and 100% | 48 h | Decreased | [7] |
Signaling Pathways in this compound-Induced Cell Death
This compound-induced cytotoxicity is often mediated by the induction of apoptosis. The primary signaling cascades implicated involve the mitochondria and the caspase family of proteases.
Bcl-2 Family and Caspase-3 Pathway in Endothelial Cells
In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[8] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase.[8]
Mitochondrial and Caspase-Mediated Pathway in Neutrophils
Studies on human neutrophils have demonstrated that this compound induces apoptosis through a pathway dependent on mitochondrial depolarization and caspase activation.[9] Interestingly, this process was found to be independent of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 66108-95-0 | MOLNOVA [molnova.com]
- 7. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iso-Osmolar Iodixanol Induces Less Increase in Circulating Endothelial Microparticles In Vivo and Less Endothelial Apoptosis In Vitro Compared with Low-Osmolar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Iohexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iohexol is a non-ionic, water-soluble, low-osmolar radiographic contrast agent widely utilized in clinical settings to enhance the visibility of internal body structures during X-ray-based imaging procedures, including computed tomography (CT), angiography, and urography.[1][2] Marketed under trade names such as Omnipaque™ and Iodaque, its development marked a significant advancement over older ionic, high-osmolar agents by offering an improved safety and tolerability profile.[3] This is primarily due to its non-ionic nature and lower osmolality, which is closer to that of bodily fluids, reducing the risk of adverse reactions.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action, along with key experimental protocols relevant to its characterization.
Chemical Structure and Identification
This compound's chemical structure is based on a tri-iodinated benzene (B151609) ring, which is responsible for its radiopacity.[4] The core ring is substituted with hydrophilic amide and hydroxyl groups that render the molecule highly water-soluble and non-ionic, contributing to its low osmolality and reduced physiological side effects compared to its ionic predecessors.[4]
The formal chemical name for this compound is N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2,3-dihydroxypropyl)-acetamido]-2,4,6-triiodo-isophthalamide.[5] It is a benzenedicarboxamide compound with N-(2,3-dihydroxypropyl)carbamoyl groups at positions 1 and 3, iodo substituents at positions 2, 4, and 6, and an N-(2,3-dihydroxypropyl)acetamido group at the 5-position.[2]
Physicochemical Properties
The physicochemical properties of this compound are critical to its function and safety as an injectable contrast agent. Its high water solubility and low osmolality are key features that improve patient tolerance.[1][2] Quantitative data are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₆I₃N₃O₉ | [2][6][7] |
| Molecular Weight | 821.14 g/mol | [2][3][6] |
| Iodine Content | 46.36% | [5] |
| Melting Point | 174 to 180 °C | [3] |
| pKa | 11.35 ± 0.70 | [8] |
| XLogP3 | -3.0 | [2][9] |
| Water Solubility | Very soluble | [8] |
| Methanol Solubility | Freely soluble | [8] |
| Methylene Chloride | Practically insoluble | [8] |
| Protein Binding | < 2% (clinically insignificant) | [10][11] |
Table 2: Osmolality and Viscosity of this compound Formulations (Omnipaque™)
| Iodine Concentration (mgI/mL) | Osmolality (mOsm/kg H₂O) | Viscosity (cP at 20°C) | Viscosity (cP at 37°C) | Source(s) |
| 140 | 322 | 2.3 | 1.5 | [5] |
| 180 | 408 | 3.1 | 2.0 | [5] |
| 240 | 520 | 5.8 | 3.4 | [5][12] |
| 300 | 672 | 11.8 | 6.3 | [5][12] |
| 350 | 844 | 20.4 | 10.4 | [5][12] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that generally begins with 5-amino-2,4,6-triiodo-isophthalic acid.[13] This precursor undergoes a series of reactions, including conversion to its acid chloride, amidation to attach the side chains, and finally, N-alkylation to yield the final this compound molecule.[13][14] The purification of the final product is critical to ensure extremely high purity for safe administration.[13]
Mechanism of Action and Pharmacokinetics
The mechanism of action of this compound is based on the attenuation of X-rays by the three iodine atoms in its structure.[4] Because iodine has a high atomic number, it effectively absorbs X-rays, creating a contrast between the tissues where the agent is present and the surrounding tissues.[1][4][15] When administered, typically intravenously, this compound is distributed throughout the extracellular fluid without significant metabolism.[4]
This compound is excreted almost exclusively by glomerular filtration in the kidneys.[10] In patients with normal renal function, close to 100% of the injected dose is eliminated unchanged in the urine within 24 hours.[10][11] The elimination half-life is approximately 2 hours.[10][11]
Experimental Protocols
Determination of Osmolality
Objective: To measure the osmolality of this compound solutions, a critical parameter for assessing physiological compatibility.
Methodology:
-
Instrumentation: A vapor pressure or freezing point depression osmometer. The former is cited in official monographs.[5]
-
Calibration: Calibrate the osmometer using standard solutions of known osmolality as per manufacturer instructions.
-
Sample Preparation: Use this compound solutions as supplied or prepare dilutions with sterile water for injection. Ensure samples are at the temperature specified by the instrument's protocol.
-
Measurement: Place the specified volume of the this compound sample onto a sample disc (for vapor pressure) or into a sample tube (for freezing point). Initiate the measurement cycle.
-
Data Analysis: Record the reading in mOsm/kg H₂O. Perform measurements in triplicate and report the mean value. Compare results against the specifications listed in Table 2.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Compounds
Objective: To assess the purity of this compound and quantify any related substances or impurities, as mandated by pharmacopeial monographs.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a gradient pump.
-
Chromatographic Conditions (based on typical pharmacopeial methods):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid) and an organic modifier like acetonitrile (B52724) or methanol.[17] A long, shallow gradient is often employed due to the polar nature of this compound and its impurities.[18]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV detection at approximately 254 nm.[19]
-
-
Sample Preparation: Accurately weigh and dissolve this compound samples in the mobile phase or water to a known concentration. Prepare a system suitability solution containing this compound and known impurities as specified in the monograph.
-
Analysis: Inject the system suitability solution to verify resolution, tailing factor, and reproducibility. Subsequently, inject the sample solution. Note that this compound may show two peaks due to the slow rotation of the N-acetyl group, which are treated as "rotational isomers" and summed for quantification.[19]
-
Data Analysis: Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks or against a qualified reference standard. The sum of impurities must not exceed the specified limit.
Conclusion
This compound's chemical design as a non-ionic, tri-iodinated monomer provides an optimal balance of high radiopacity, excellent water solubility, and low osmolality. These properties are fundamental to its established record of safety and efficacy in diagnostic imaging. A thorough understanding of its structure, physicochemical characteristics, and the analytical methods used for its quality control is essential for researchers and professionals in the fields of medicinal chemistry, pharmaceutical sciences, and clinical research. The detailed information and protocols provided in this guide serve as a valuable technical resource for these endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C19H26I3N3O9 | CID 3730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scbt.com [scbt.com]
- 7. biocompare.com [biocompare.com]
- 8. This compound | 66108-95-0 [chemicalbook.com]
- 9. This compound (JP16/USP/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. gehealthcare.in [gehealthcare.in]
- 11. mims.com [mims.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. PROCESS FOR this compound MANUFACTURE - Patent 1641743 [data.epo.org]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. agilent.com [agilent.com]
- 17. Simple HPLC-UV method for determination of this compound, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine with ERPF, GFR and ERPF/GFR ratio determination using colorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. advion.com [advion.com]
The Separation Science: An In-depth Technical Guide to the Discovery and Development of Iohexol for Cell Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of specific cell populations from heterogeneous samples is a cornerstone of life sciences research and a critical step in the development of cell-based therapies. The ideal cell separation medium must be effective in separating distinct cell types while being gentle enough to maintain cell viability and function. This technical guide delves into the discovery, development, and application of Iohexol, a non-ionic, iodinated density gradient medium, for the isolation of a variety of cell types. Initially developed as a contrast agent for medical imaging, its unique physicochemical properties have made it an invaluable tool for researchers seeking to obtain highly pure and viable cell populations.[1]
This compound, commercially known as Nycodenz®, is a non-ionic, low-osmolar medium that is metabolically inert and non-toxic to cells.[1] Its utility in cell separation is based on the principle of density gradient centrifugation. During this process, a heterogeneous cell suspension is layered on top of a gradient of this compound. Upon centrifugation, cells migrate through the gradient and settle at the point where their own buoyant density matches that of the surrounding medium. This allows for the separation of different cell types based on their intrinsic density differences.[2]
Core Principles of this compound-Based Cell Separation
The efficacy of this compound as a cell separation medium stems from a combination of its key properties:
-
Low Osmolality: Unlike ionic gradient media, this compound solutions can be made iso-osmotic to physiological conditions, thus preventing cell shrinkage or swelling and maintaining cellular integrity.
-
Non-ionic Nature: The absence of charge in the this compound molecule minimizes non-specific interactions with cell membranes, thereby reducing the risk of cellular activation or damage.
-
High Density and Solubility: this compound is highly soluble in aqueous solutions, allowing for the preparation of a wide range of densities to suit the separation of various cell types.
-
Biological Inertness: this compound is not metabolized by mammalian cells and does not interfere with downstream applications such as cell culture, functional assays, or molecular analysis.[1]
The logical relationship between these properties and the successful isolation of viable and functional cells is illustrated in the following diagram:
Caption: Relationship between this compound's properties and successful cell isolation.
Quantitative Data on Cell Isolation using this compound
The following tables summarize the quantitative data from various studies on the use of this compound for the isolation of different cell types. These parameters are crucial for evaluating the effectiveness of a cell separation protocol.
Table 1: Isolation of Human Monocytes
| Parameter | Value | Reference |
| Purity | 95-98% | [1] |
| Viability | Not significantly affected | [1] |
| Recovery | Lower with higher purity | [1] |
| This compound Density | 1.061 - 1.078 g/mL | [1] |
| Centrifugation | 1900 rpm for 15 min | [1] |
Table 2: Isolation of Rat Neutrophils
| Parameter | Value | Reference |
| Purity | >90% | [3] |
| Viability | High (functionally active) | [3] |
| Recovery | Sufficient for microassays | [3] |
| This compound Density | 1.0919 g/mL (peak) | [3] |
| Centrifugation | Not specified | [3] |
Table 3: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
| Parameter | Value | Reference |
| Purity | 95 ± 5% | [4] |
| Viability | >90% | [4] |
| Recovery | 60 ± 20% | [4] |
| This compound Density | 1.077 g/mL | [5] |
| Centrifugation | 400 x g for 30-40 min |
Experimental Protocols
This section provides detailed methodologies for the isolation of various cell types using this compound (Nycodenz).
Preparation of Iso-osmotic this compound Solutions
A key step in successful cell isolation is the preparation of an iso-osmotic working solution of this compound. This ensures that the cells are not subjected to osmotic stress during the procedure.
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing iso-osmotic this compound solutions for cell isolation.
Materials:
-
This compound (Nycodenz®) powder
-
Distilled water
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Refractometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in distilled water to the desired stock concentration (e.g., 80% w/v).
-
Prepare an iso-osmotic diluent: Use a balanced salt solution such as PBS or a suitable cell culture medium.
-
Prepare the working solution: Mix the this compound stock solution with the iso-osmotic diluent to achieve the target density. The final concentration of this compound will depend on the desired density for the specific cell type to be isolated.
-
Measure and adjust the density: Use a refractometer to accurately measure the density of the prepared solution. Adjust by adding more stock solution or diluent as needed.
Protocol for the Isolation of Human Mononuclear Cells (PBMCs)
This protocol is a general guideline for the isolation of PBMCs from whole blood.
Workflow for PBMC Isolation
Caption: Step-by-step workflow for the isolation of PBMCs using this compound.
Materials:
-
Anticoagulated whole blood
-
Phosphate-Buffered Saline (PBS)
-
This compound solution (density 1.077 g/mL)
-
Sterile centrifuge tubes
-
Sterile pipettes
Procedure:
-
Dilute the anticoagulated whole blood with an equal volume of PBS at room temperature.
-
Carefully layer the diluted blood over the this compound solution in a centrifuge tube. It is crucial to maintain a sharp interface between the two layers.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible: an upper plasma layer, a distinct band of mononuclear cells at the plasma-Iohexol interface, the this compound solution, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate and discard the upper plasma layer.
-
Collect the mononuclear cell layer using a sterile pipette and transfer it to a new centrifuge tube.
-
Wash the collected cells by adding at least 3 volumes of PBS and centrifuging at 400-500 x g for 10-15 minutes.
-
Discard the supernatant and repeat the washing step.
-
After the final wash, resuspend the cell pellet in the appropriate medium for downstream applications.
Conclusion
This compound (Nycodenz®) has established itself as a robust and reliable medium for the isolation of various cell types. Its development from a radiological contrast agent to a staple in the cell biology laboratory is a testament to its unique and favorable properties. The non-toxic and iso-osmotic nature of this compound ensures the recovery of highly pure and viable cells that are suitable for a wide range of downstream applications, from basic research to the development of novel cell-based therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cell isolation workflows.
References
- 1. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A Nycodenz gradient method for the purification of neutrophils from the peripheral blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Iohexol-Based Peripheral Blood Mononuclear Cell (PBMC) Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral blood mononuclear cells (PBMCs) are a critical component in immunological research, drug discovery, and the development of cell-based therapies. A mixed population of lymphocytes (T cells, B cells, and NK cells) and monocytes, PBMCs are integral to understanding the human immune response. The isolation of highly pure, viable, and functional PBMCs is paramount for reliable and reproducible downstream applications.
Density gradient centrifugation is a widely adopted method for PBMC isolation. While Ficoll-Paque is a commonly used medium, Iohexol, a non-ionic, iodinated density gradient medium (commercially known as Nycodenz®), offers an alternative for separating blood components. Due to its low osmolality and non-toxic nature, this compound is well-suited for the isolation of viable and functional cells.[1][2] This document provides detailed protocols and application notes for the isolation of PBMCs using an this compound-based density gradient.
Principle of Separation
The this compound density gradient method separates blood components based on their buoyant density. When whole blood is layered over an this compound solution of a specific density (typically around 1.077 g/mL) and centrifuged, the different cell types migrate to their corresponding density level. Erythrocytes and granulocytes, having a higher density, sediment to the bottom of the tube. PBMCs, which have a lower density, form a distinct band at the interface between the plasma and the this compound layer. Platelets, which have the lowest density, remain in the plasma layer.
Quantitative Data Summary
The following table summarizes typical quantitative data for PBMC isolation methods. It is important to note that specific data for this compound-based PBMC isolation is less abundant in recent literature compared to other methods like Ficoll or CPTs (Cell Preparation Tubes). The provided data serves as a general reference, and actual results may vary depending on the specific protocol, sample quality, and donor variability.
| Parameter | Ficoll-Paque | CPT™ (Cell Preparation Tube) | SepMate™ | This compound (Nycodenz®) |
| Cell Recovery (cells/mL of whole blood) | ~6 x 10⁵[3] | ~13 x 10⁵[3] | ~8 x 10⁵[3] | Variable, dependent on protocol and target cell type. Can be optimized for high purity of specific subsets (e.g., monocytes), which may impact overall PBMC yield.[4] |
| Cell Viability | >95% | >95% | >95% | High viability reported, not significantly affected even at high osmolarity.[4] |
| Purity | High, but can have granulocyte contamination. | High, but may have higher erythrocyte contamination.[3] | High | Can achieve high purity (95-98%) of specific cell subsets like monocytes by adjusting osmolarity.[4] |
| Processing Time | More laborious. | Faster, less handling. | Fastest, least handling. | Comparable to Ficoll, requires careful layering. |
Experimental Protocols
Protocol 1: Standard this compound Density Gradient for PBMC Isolation
This protocol is a synthesized method based on established principles of density gradient centrifugation using non-ionic, iodinated media.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
This compound (Nycodenz®) powder or a stock solution.
-
Sterile balanced salt solution (e.g., Phosphate Buffered Saline - PBS, Hank's Balanced Salt Solution - HBSS).
-
Sterile centrifuge tubes (15 mL or 50 mL).
-
Sterile pipettes.
-
Centrifuge with a swinging-bucket rotor.
-
Washing buffer (e.g., PBS with 2% Fetal Bovine Serum - FBS).
Preparation of this compound Working Solution (Density ~1.077 g/mL):
-
To prepare a 1.077 g/mL this compound solution, a stock solution of this compound is typically diluted with a balanced salt solution. The exact dilution will depend on the concentration of the stock solution. It is crucial to achieve a final density of 1.077 ± 0.001 g/mL for optimal separation of human PBMCs.
-
For example, a 14.1% (w/v) Nycodenz® solution in 0.44% (w/v) NaCl with 5 mM Tricine-NaOH, pH 7.0, has a density of approximately 1.077 g/mL.[5]
-
Ensure the this compound solution is at room temperature before use.
Procedure:
-
Dilute the whole blood 1:1 with a sterile balanced salt solution (e.g., add 8 mL of PBS to 8 mL of blood in a 50 mL centrifuge tube). Mix gently by inversion.
-
Carefully layer 15 mL of the diluted blood over 10 mL of the 1.077 g/mL this compound solution in a 50 mL centrifuge tube. To avoid mixing, hold the tube at an angle and dispense the blood slowly against the side of the tube.
-
Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible (from top to bottom):
-
Plasma and platelets
-
A "buffy coat" layer of PBMCs at the plasma-Iohexol interface
-
This compound solution
-
Erythrocytes and granulocytes at the bottom of the tube
-
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a sterile pipette, carefully collect the PBMC layer and transfer it to a new sterile 50 mL centrifuge tube.
-
Add at least 3 volumes of washing buffer (e.g., 30 mL) to the collected PBMCs to wash away the this compound and residual platelets.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in fresh washing buffer. Repeat the wash step (steps 7-8) one more time.
-
After the final wash, resuspend the PBMC pellet in an appropriate volume of cell culture medium or buffer for downstream applications.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
Protocol 2: Isolation of Monocytes using a Discontinuous Nycodenz® Gradient
This protocol is adapted from methods designed to enrich for specific PBMC subpopulations, such as monocytes, by leveraging subtle density differences.[4]
Materials:
-
PBMCs isolated using a standard density gradient method (as in Protocol 1).
-
Nycodenz® stock solution.
-
Balanced salt solution.
-
Sterile centrifuge tubes.
-
Centrifuge.
Procedure:
-
Prepare two Nycodenz® solutions with different densities, for example, 1.068 g/mL and 1.062 g/mL, in a balanced salt solution. The osmolality can be adjusted to enhance separation.
-
In a 15 mL centrifuge tube, carefully layer 3 mL of the 1.068 g/mL Nycodenz® solution over 3 mL of the 1.062 g/mL solution to create a discontinuous gradient.
-
Resuspend the previously isolated PBMC pellet in a small volume of balanced salt solution and carefully layer the cell suspension on top of the Nycodenz® gradient.
-
Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.
-
Monocytes will enrich at the interface between the upper two layers, while lymphocytes will sediment to the lower interface or pellet.
-
Carefully collect the monocyte-enriched fraction.
-
Wash the collected cells as described in Protocol 1 (steps 7-10).
Visualizations
Experimental Workflow for PBMC Isolation
Caption: Workflow for PBMC isolation using this compound density gradient centrifugation.
Potential Impact of Isolation on PBMC Signaling Pathways
The isolation process itself can induce cellular stress and activate certain signaling pathways, which may influence experimental outcomes. Gentle handling and optimal protocol adherence are crucial to minimize these effects.
Caption: Potential impact of isolation stressors on key PBMC signaling pathways.
Concluding Remarks
This compound (Nycodenz®) provides an effective medium for the density gradient-based isolation of PBMCs. Its non-ionic nature and low toxicity are advantageous for obtaining viable and functional cells for sensitive downstream applications in research and drug development.[1][2] While detailed, standardized protocols for general PBMC isolation using this compound are less common in recent literature compared to commercial kits, the principles outlined in this document provide a solid foundation for developing and optimizing an in-house method. Researchers should always validate their specific protocol to ensure optimal cell yield, purity, and viability for their intended application. The choice of isolation method can influence cellular signaling pathways, and therefore, consistency in the protocol is critical for reproducible results.[6]
References
- 1. Isolation of human blood dendritic cells by discontinuous Nycodenz gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. progen.com [progen.com]
- 3. Three Isolation Methods for Human Peripheral Blood Mononuclear Cells [thermofisher.com]
- 4. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Virus Purification using Iodixanol Density Gradient Ultracentrifugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of viruses using iodixanol (B1672021) density gradient ultracentrifugation. This method is a robust and efficient alternative to traditional cesium chloride (CsCl) and sucrose (B13894) gradients, offering improved recovery of infectious virus particles.[1][2][3][4] Iodixanol, an iodinated density gradient medium, is non-ionic, non-toxic to cells, and allows for the purification of viruses under iso-osmotic conditions, which helps to preserve viral integrity and infectivity.[1][4][5][6]
Principle of Iodixanol Density Gradient Ultracentrifugation
Isopycnic centrifugation with iodixanol separates viral particles based on their buoyant density. A density gradient is created by layering solutions of different iodixanol concentrations in an ultracentrifuge tube. The crude virus lysate is layered on top of the gradient. During ultracentrifugation, viral particles migrate through the gradient until they reach a point where their density equals the density of the surrounding medium, forming a distinct band.[7][8] This allows for the separation of intact viral particles from cellular debris, empty capsids, and other contaminants.[5][7]
Advantages of Iodixanol over Traditional Media
| Feature | Iodixanol | Cesium Chloride (CsCl) | Sucrose |
| Osmolality | Iso-osmotic[1][4] | Hyper-osmotic[4] | Hyper-osmotic[1][2][3] |
| Toxicity | Non-toxic to cells[1][5] | Can be toxic and must be removed[4] | Can be damaging to some viruses[1][2][3] |
| Viscosity | Low viscosity[4] | High viscosity | High viscosity[1][2][3] |
| Virus Infectivity | High recovery of infectivity[1][2][3][4] | Can significantly reduce infectivity[4] | Can lead to loss of infectivity[1][2][3] |
| Post-purification | Removal may not be necessary for some applications[1][5] | Must be removed[4] | Must be removed[4] |
Experimental Protocol: Purification of Adeno-Associated Virus (AAV)
This protocol is adapted from established methods for AAV purification and can be modified for other types of viruses.[5][9][10]
Materials
-
Crude viral lysate
-
60% (w/v) Iodixanol solution (e.g., OptiPrep™)
-
PBS-MK buffer (1x PBS containing 1 mM MgCl2 and 2.5 mM KCl)
-
1 M NaCl in PBS-MK buffer
-
Phenol (B47542) Red (optional, for visualization of layers)
-
Ultracentrifuge tubes (e.g., Beckman Coulter Ultra-Clear)
-
Syringes and needles
-
Ultracentrifuge and appropriate rotor (e.g., swinging bucket or fixed-angle)
Preparation of Iodixanol Gradient Solutions
Prepare the following solutions to create a discontinuous gradient. The volumes provided are for a standard ultracentrifuge tube, but may need to be scaled depending on the tube size.
| Iodixanol Concentration | Composition |
| 60% | 10 mL of 60% iodixanol + 45 µL of phenol red (optional)[5][10] |
| 40% | 6.7 mL of 60% iodixanol + 3.3 mL of 1X PBS-MK buffer[5][10] |
| 25% | 5 mL of 60% iodixanol + 7 mL of 1X PBS-MK buffer + 30 µL of phenol red (optional)[5][10] |
| 15% | 4.5 mL of 60% iodixanol + 13.5 mL of 1 M NaCl/PBS-MK buffer[5][10] |
Experimental Workflow
Caption: Workflow for virus purification using a discontinuous iodixanol gradient.
Step-by-Step Procedure
-
Gradient Preparation: Carefully prepare the different concentrations of iodixanol solutions as detailed in the table above. Ensure thorough mixing of each solution.
-
Layering the Gradient:
-
Carefully layer the iodixanol solutions into an ultracentrifuge tube, starting with the densest (60%) solution at the bottom and proceeding to the least dense (15%) solution at the top.[7][10]
-
A syringe with a long needle or a peristaltic pump can be used to gently layer the solutions to avoid mixing at the interfaces.[7]
-
-
Loading the Sample:
-
Gently overlay the crude viral lysate on top of the 15% iodixanol layer.
-
-
Ultracentrifugation:
-
Virus Collection:
-
After centrifugation, a visible band containing the purified virus should be present at the interface of the 40% and 60% iodixanol layers for AAV.[5][7] For other viruses like human respiratory syncytial virus (hRSV), the band may be found at a different interface, such as between 20% and 36% iodixanol.[1][2][3]
-
Carefully collect the virus band by puncturing the side of the tube with a needle and syringe.[7]
-
-
Buffer Exchange (Optional but Recommended):
-
Analysis:
-
Assess the purity of the viral preparation using methods such as SDS-PAGE and silver staining.
-
Determine the viral titer using appropriate methods like qPCR for genomic titers or an infectivity assay (e.g., TCID50 or plaque assay).
-
Quantitative Data Summary
The recovery and purity of the virus are critical parameters. The following table summarizes typical quantitative data obtained from iodixanol gradient purification.
| Virus Type | Purity | Recovery Rate | Buoyant Density (g/mL) | Reference |
| Human Respiratory Syncytial Virus (hRSV) | High, confirmed by ELISA | Up to 69% | 1.15 - 1.19 | [1][2][3] |
| Adeno-Associated Virus (AAV) | High, with ~20% empty capsids | >5 x 10^12 vg | Not specified | [5][9] |
| Recombinant Adenovirus | High, comparable to CsCl method | 3-4 times higher for RGD-modified vectors | Not specified | [6] |
Conclusion
Iodixanol density gradient ultracentrifugation is a powerful and versatile method for the purification of a wide range of viruses. It offers significant advantages over traditional methods, particularly in preserving viral infectivity. The protocol provided here serves as a general guideline and should be optimized for the specific virus and application. By following this detailed protocol, researchers can obtain high-purity, high-titer viral preparations suitable for a variety of downstream applications in research and drug development.
References
- 1. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 5. addgene.org [addgene.org]
- 6. A rapid and efficient method for purification of recombinant adenovirus with RGD-modified fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. Helper-free Production of Laboratory Grade AAV and Purification by Iodixanol Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Virus purification protocol for Ehv-163 and other viruses. [protocols.io]
Application Notes and Protocols for Continuous Iodixanol Gradient-Based Organelle Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of subcellular organelles is a fundamental technique in cell biology and biomedical research, enabling the study of organelle-specific functions, protein localization, and the effects of xenobiotics. Density gradient centrifugation is a powerful method for isolating organelles based on their size and density. While sucrose (B13894) gradients have been traditionally used, they can induce osmotic stress, potentially damaging organelle integrity and function.
Iodixanol (B1672021), a non-ionic, iso-osmotic density gradient medium, offers a significant advantage by preserving the morphology and functionality of organelles during separation. It allows for the purification of various organelles, including mitochondria, lysosomes, and peroxisomes, with high resolution and yield. Iohexol is another non-ionic iodinated contrast agent, but most established protocols for organelle separation have been optimized using iodixanol (often available commercially as a 60% solution, e.g., OptiPrep™). This document provides detailed protocols for the preparation and use of continuous iodixanol gradients for the separation of organelles from mammalian tissues and cultured cells.
Core Principles
The methodology involves a multi-step process:
-
Homogenization: Gentle disruption of the cell membrane to release intact organelles into a buffered isotonic solution.
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds to enrich for a crude fraction containing the organelles of interest (e.g., the light mitochondrial fraction).
-
Density Gradient Centrifugation: Layering the crude organelle fraction onto a continuous iodixanol gradient and centrifuging at high speed. Organelles migrate through the gradient and band at their respective buoyant densities, allowing for their separation and collection.
Data Presentation
Table 1: Buoyant Densities of Major Organelles in Iodixanol Gradients
| Organelle | Typical Buoyant Density (g/mL) |
| Peroxisomes | 1.18 - 1.20 |
| Mitochondria | ~1.145 |
| Lysosomes | ~1.115 |
| Endoplasmic Reticulum | 1.05 - 1.10 |
| Golgi Apparatus | 1.03 - 1.06 |
Note: These values can vary slightly depending on the cell or tissue type and the specific physiological state.
Experimental Workflows and Diagrams
The overall workflow for organelle separation using a continuous iodixanol gradient can be visualized as follows:
Caption: Experimental workflow for organelle separation.
The process of creating a continuous gradient from step solutions is illustrated below:
Caption: Formation of a continuous from a discontinuous gradient.
Experimental Protocols
Protocol 1: Preparation of a Light Mitochondrial Fraction (LMF) from Rat Liver
This protocol describes the initial steps to obtain a crude organelle fraction enriched in mitochondria, lysosomes, and peroxisomes.
Materials:
-
Fresh rat liver
-
Homogenization Buffer (HB): 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES-NaOH, pH 7.4. Keep on ice.
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge and rotor/tubes
Procedure:
-
Perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood.
-
Mince the liver tissue finely with scissors in a petri dish on ice containing a small volume of cold HB.
-
Transfer the minced tissue to a Dounce homogenizer with 10 ml of HB per 2.5 g of tissue.
-
Homogenize with 5-10 slow strokes of the loose-fitting pestle. Avoid generating foam.
-
Filter the homogenate through two layers of cheesecloth to remove connective tissue.
-
Transfer the filtered homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[1]
-
Carefully collect the supernatant (post-nuclear supernatant, PNS) and transfer it to fresh tubes.
-
Centrifuge the PNS at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.[1]
-
Again, carefully collect the supernatant and transfer to new tubes.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C to pellet the light mitochondrial fraction (LMF).[1][2]
-
Discard the supernatant (which contains the microsomes and cytosol).
-
Gently resuspend the LMF pellet in a small volume of HB (e.g., 0.5 ml per gram of starting tissue) using a soft-bristled paintbrush or by gentle pipetting. This is the sample to be loaded onto the iodixanol gradient.
Protocol 2: Preparation of a Continuous Iodixanol Gradient
This protocol describes how to prepare a continuous gradient from stock solutions of iodixanol. A 60% (w/v) sterile solution of iodixanol (e.g., OptiPrep™) is used as the starting material.
Materials:
-
60% (w/v) Iodixanol solution
-
Diluent Buffer: 6 mM EDTA, 30 mM MOPS, 0.6% ethanol, adjusted to pH 7.2 with NaOH.
-
1 M Sucrose solution
-
Distilled water
-
Ultracentrifuge tubes (e.g., for a swinging-bucket or fixed-angle rotor)
-
Gradient maker or a peristaltic pump with a mixing chamber
Preparation of Iodixanol Working Solutions:
Prepare different concentrations of iodixanol solutions by mixing the 60% stock with the diluent buffer and other components as needed to maintain iso-osmotic conditions. For example, to prepare 20%, 40%, and 50% solutions:
| Final Iodixanol Conc. | 60% (w/v) Iodixanol | Diluent Buffer | 1 M Sucrose | Distilled Water |
| 20% | 1 volume | 1 volume | 0.5 volumes | 0.5 volumes |
| 40% | 2 volumes | 1 volume | 0.5 volumes | - |
| 50% | 2.5 volumes | 1 volume | 0.5 volumes | - |
These are example ratios and may need to be adjusted based on the specific requirements of the separation.
Procedure for Forming the Continuous Gradient:
-
Using a Gradient Maker:
-
Place the lower concentration solution (e.g., 10-20% iodixanol) in the reservoir chamber of the gradient maker.
-
Place the higher concentration solution (e.g., 40-50% iodixanol) in the mixing chamber.
-
Open the connection between the chambers and the outlet to the bottom of the ultracentrifuge tube.
-
Slowly fill the tube from the bottom up. The solution from the mixing chamber will be progressively diluted by the solution from the reservoir, creating a linear gradient.
-
-
By Diffusion (for small volume tubes):
-
Carefully layer decreasing concentrations of iodixanol solutions on top of each other in the ultracentrifuge tube, starting with the densest solution at the bottom.
-
Allow the gradient to stand at room temperature for several hours (e.g., 4-6 hours for a 4 ml tube) or overnight at 4°C to allow diffusion to form a continuous gradient.
-
Protocol 3: Organelle Separation by Ultracentrifugation
Procedure:
-
Once the continuous iodixanol gradient is prepared in the ultracentrifuge tube, carefully layer the resuspended LMF (from Protocol 1) on top of the gradient.
-
Balance the tubes precisely.
-
Centrifuge at 105,000 x g for 1-2 hours at 4°C in a swinging-bucket or fixed-angle rotor. The optimal time and speed may require adjustment depending on the rotor and the specific organelles to be separated.
-
After centrifugation, distinct bands corresponding to different organelles should be visible in the gradient.
-
Carefully remove the tube from the centrifuge.
-
Fractions can be collected in several ways:
-
From the top: Carefully pipette off successive fractions from the top of the gradient.
-
From the bottom: Puncture the bottom of the tube with a needle and allow the gradient to drip out, collecting fractions of a defined volume.[3]
-
Using a fraction collector: Use a tube-piercing system with a peristaltic pump to push the gradient out through a monitoring device (e.g., a refractometer or UV monitor) and into a fraction collector.
-
Protocol 4: Analysis of Collected Fractions
After collection, the fractions should be analyzed to identify the location of the organelles of interest.
-
Protein Quantification: Determine the protein concentration in each fraction (e.g., using a Coomassie blue-based assay, as iodixanol does not interfere with these methods).
-
Western Blotting: Probe fractions with antibodies specific for marker proteins of the organelles of interest.
-
Mitochondria: TOM20, COX IV
-
Lysosomes: LAMP1, Cathepsin D
-
Peroxisomes: Catalase, PMP70
-
Endoplasmic Reticulum: Calnexin, PDI
-
Golgi Apparatus: GM130
-
-
Enzyme Activity Assays: Measure the activity of organelle-specific enzymes. Iodixanol generally does not inhibit enzyme activity.
-
Mitochondria: Succinate dehydrogenase, Cytochrome c oxidase
-
Lysosomes: Acid phosphatase, β-hexosaminidase
-
Peroxisomes: Catalase
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of bands | Incorrect gradient shape; Suboptimal centrifugation time or speed; Overloading of the sample. | Optimize the gradient range and shape. Increase or decrease centrifugation time/speed. Load less protein onto the gradient. |
| Organelles are pelleted at the bottom | Gradient is not dense enough; Centrifugation time is too long. | Increase the maximum density of the gradient. Reduce the centrifugation time. |
| Low yield of organelles | Inefficient homogenization; Loss of organelles during differential centrifugation steps. | Optimize homogenization to ensure >80% cell disruption without excessive organelle damage. Ensure all supernatants are carefully collected. |
| Contamination of fractions | Incomplete separation during differential centrifugation; Overlapping densities of organelles. | Wash the pellets during differential centrifugation to reduce cross-contamination. Use a shallower gradient for better resolution of closely banding organelles. |
By following these detailed protocols and application notes, researchers can effectively utilize continuous iodixanol gradients to obtain highly purified and functional organelles for a wide range of downstream applications.
References
Application Notes and Protocols for the Separation of Synaptosomes from Brain Tissue Using Density Gradient Centrifugation with a Focus on Iohexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptosomes are isolated, sealed nerve terminals that retain most of the morphological and functional characteristics of the original synapse.[1][2] Formed by the shearing of nerve endings during the homogenization of brain tissue, these preparations are invaluable tools in neuroscience research. They allow for the detailed study of synaptic transmission, neurotransmitter release and uptake, receptor function, and the effects of drugs on synaptic processes. The isolation of pure and functionally viable synaptosomes is therefore a critical step for a wide range of neurobiological and pharmacological studies.
Density gradient centrifugation is a widely used technique to enrich synaptosomes from the crude brain homogenate. This method separates subcellular components based on their size and density. While sucrose (B13894) and Percoll are the most commonly used gradient media, other non-ionic, iso-osmotic compounds like Iohexol present a potential alternative. This compound, a high-density, low-viscosity iodinated compound, offers the theoretical advantage of forming iso-osmotic gradients, which can be less damaging to cellular organelles compared to hyperosmotic sucrose gradients.
Principle of the Method
The isolation of synaptosomes is typically a multi-step process involving initial homogenization of the brain tissue in an iso-osmotic buffer, followed by differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet). This crude fraction is then further purified by density gradient centrifugation.
A discontinuous density gradient is created by layering solutions of decreasing density on top of each other. The crude synaptosomal fraction is layered on top of the gradient and subjected to ultracentrifugation. During this process, different subcellular particles migrate through the gradient until they reach a layer with a density that matches their own, where they form distinct bands. Synaptosomes, being relatively dense, will sediment at a specific interface of the gradient, separated from lighter contaminants like myelin and heavier contaminants like mitochondria.
Experimental Protocols
Materials and Reagents
-
Brain tissue (e.g., rodent cerebral cortex or hippocampus)
-
Homogenization Buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors)
-
This compound solutions of varying densities (e.g., prepared in Homogenization Buffer) or a commercially available density gradient medium like Percoll or sucrose solutions.
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors (fixed-angle and swinging-bucket)
-
Bradford or BCA protein assay kit
-
Western blotting reagents and antibodies for marker proteins
Protocol 1: Preparation of Crude Synaptosomal Fraction (P2)
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain region of interest on ice.
-
Weigh the tissue and place it in a pre-chilled glass Dounce homogenizer containing 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize with 10-12 slow, deliberate strokes of the pestle at approximately 600-800 rpm. Avoid generating foam.[3]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1 pellet).[4]
-
Carefully collect the supernatant (S1) and transfer it to a new tube.
-
Centrifuge the S1 fraction at 15,000 x g for 20 minutes at 4°C.[5] The resulting pellet is the crude synaptosomal fraction (P2). The supernatant (S2) contains lighter membranes and cytosolic components.
-
Discard the supernatant and gently resuspend the P2 pellet in a small volume of Homogenization Buffer.
-
Protocol 2: Purification of Synaptosomes using a Discontinuous Density Gradient
Note: The following is a representative protocol using a discontinuous gradient. For this compound, solutions of appropriate densities would need to be empirically determined. The densities provided here are typical for Percoll or sucrose gradients.
-
Preparation of the Discontinuous Gradient:
-
Loading and Centrifugation:
-
Gently layer the resuspended P2 fraction onto the top of the prepared discontinuous gradient.
-
Centrifuge at approximately 32,000 x g for 20 minutes at 4°C in a swinging-bucket rotor.[4]
-
-
Collection of Synaptosomes:
-
After centrifugation, distinct bands will be visible at the interfaces of the different density layers. Synaptosomes typically accumulate at the interface between the 15% and 23% Percoll layers or the 1.0 M and 1.2 M sucrose layers.
-
Carefully aspirate the synaptosomal band using a Pasteur pipette.
-
-
Washing and Final Pellet:
-
Dilute the collected synaptosomal fraction with at least 5 volumes of Homogenization Buffer to remove the gradient medium.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the final synaptosomal pellet in the desired buffer for downstream applications.
-
Data Presentation
The purity and yield of the synaptosomal preparation should be assessed to ensure the quality of the isolated fraction.
Table 1: Quantitative Analysis of Protein Yield in Synaptosomal Preparations
| Fraction | Typical Protein Yield (µg protein / mg tissue) | Method Reference |
| Crude Homogenate | 80 - 100 | General observation |
| Crude Synaptosomes (P2) | 10 - 15 | [5] |
| Purified Synaptosomes | 2.5 - 5 | [7] |
Note: Yields can vary depending on the brain region, age of the animal, and the specific protocol used.
Table 2: Validation of Synaptosome Purity using Western Blotting
The purity of the synaptosomal fraction is typically assessed by Western blotting for specific protein markers that are enriched in different subcellular compartments.
| Marker Protein | Cellular Location | Expected Result in Synaptosomal Fraction |
| Synaptophysin | Synaptic Vesicles | Highly Enriched |
| PSD-95 | Postsynaptic Density | Enriched |
| VAMP2 | Synaptic Vesicles | Highly Enriched |
| Homer1 | Postsynaptic Density | Enriched |
| Na+/K+ ATPase | Plasma Membrane | Present |
| GAPDH | Cytosol | Reduced |
| Histone H3 | Nucleus | Absent |
| Calnexin | Endoplasmic Reticulum | Reduced |
| COXIV | Mitochondria | Present (as synaptosomes contain mitochondria) |
Visualizations
Experimental Workflow for Synaptosome Isolation
Caption: Workflow for the isolation of synaptosomes from brain tissue.
Logical Relationship of Subcellular Fractions
Caption: Subcellular fractionation scheme for synaptosome isolation.
Conclusion
The isolation of high-quality synaptosomes is a fundamental technique in neuroscience. While this compound presents a theoretically advantageous medium for density gradient centrifugation due to its iso-osmotic properties, well-established and validated protocols predominantly utilize sucrose and Percoll. The protocols and data presented here provide a comprehensive guide for researchers to successfully isolate and validate synaptosomal fractions. For researchers interested in exploring this compound, the provided workflow can serve as a foundation for developing and optimizing a specific protocol tailored to their experimental needs. Careful validation of the resulting fractions using established markers will be crucial to ensure the purity and integrity of the isolated synaptosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A rapid Percoll gradient procedure for preparation of synaptosomes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Iohexol Gradient Preparation in Extracellular Vesicle Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of pure and homogenous populations of extracellular vesicles (EVs), including exosomes and microvesicles, is a critical prerequisite for their study and therapeutic application. Density gradient ultracentrifugation is a gold-standard technique for separating EVs from contaminating proteins and lipoprotein particles based on their buoyant density. Iohexol, a non-ionic, iodinated density gradient medium, offers a gentle and effective solution for EV purification. Its ability to form iso-osmotic gradients helps preserve the integrity and functionality of the isolated vesicles.[1][2] This document provides detailed protocols and application notes for the preparation and use of this compound gradients for the isolation of extracellular vesicles from various biological sources.
Data Presentation
The following tables summarize key quantitative data from representative studies utilizing this compound density gradients for EV isolation. These values can serve as a benchmark for researchers optimizing their own isolation protocols.
Table 1: Characterization of Extracellular Vesicles Isolated Using this compound Density Gradient
| Starting Material | EV Marker Proteins Detected | EV Size Range (nm) | Peak EV Density (g/mL) | Reference |
| Human Saliva | CD63, CD133, EpCAM | 47.8 ± 12.3 | ~1.11 | [3] |
| Conditioned Cell Media | - | 74.0 ± 23.5 | ~1.06 | [3] |
| Rat Blood Plasma | Alix, Tsg101, CD81 | - | ~1.146 | [4] |
| Stem Cell Culture Media | - | ~60 | 1.15-1.19 | [5] |
Table 2: Comparison of EV Yield and Purity Across Different Isolation Methods
| Isolation Method | Relative Protein Amount per 10⁸ Particles | Typical Protein Yield per 10⁶ Cells | Key Observation | Reference |
| OptiPrep™ Density Gradient (ODG) | Lower than UC | ~0.3 µg | Distinct protein profile with unique bands | [6] |
| Ultracentrifugation (UC) | Higher than ODG | ~0.7 µg | - | [6] |
| Commercial Kit (EQ) | 3x more than UC | ~5 µg | Higher protein contamination | [6] |
| Commercial Kit (TEI) | 8x more than UC | ~5 µg | Highest protein contamination | [6] |
Experimental Protocols
Protocol 1: Discontinuous (Step) this compound Gradient for EV Isolation from Cell Culture Supernatant
This protocol is adapted from methodologies utilizing OptiPrep™ (a 60% w/v solution of iodixanol) for the purification of EVs from crude pellets obtained after initial ultracentrifugation.[5][7][8]
Materials:
-
Crude EV pellet (obtained from ultracentrifugation of cell culture supernatant)
-
OptiPrep™ (60% w/v Iodixanol)
-
Homogenization Buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)[8] or 0.25 M Sucrose in 30 mM Tris-HCl[7]
-
Phosphate-Buffered Saline (PBS)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti)[8]
Procedure:
-
Preparation of this compound Gradient Solutions:
-
Prepare 40%, 20%, 10%, and 5% (w/v) iodixanol (B1672021) solutions by diluting the 60% OptiPrep™ stock with the chosen homogenization buffer.[8] For a 12 mL final gradient volume, you will need approximately 3 mL of 40%, 3 mL of 20%, 3 mL of 10%, and 2.8 mL of 5% solutions.[8][9]
-
-
Creating the Discontinuous Gradient:
-
Carefully layer the prepared iodixanol solutions into an ultracentrifuge tube, starting with the highest density solution at the bottom.
-
Pipette 3 mL of the 40% iodixanol solution into the bottom of the tube.
-
Carefully overlay the 40% layer with 3 mL of the 20% iodixanol solution.
-
Next, layer 3 mL of the 10% iodixanol solution on top of the 20% layer.
-
Finally, add 2.8 mL of the 5% iodixanol solution to the top.[8][9]
-
-
Loading the Sample:
-
Ultracentrifugation:
-
Fraction Collection:
-
After centrifugation, carefully remove the tubes from the rotor.
-
Collect fractions (e.g., 1 mL each) from the top of the gradient.[8][9] It is known that exosomes typically exist in a density range of 1.15 to 1.19 g/cm³.[5][7] This corresponds to specific fractions which can be predetermined or identified by measuring the density of each fraction.
-
-
Washing and Concentrating EVs:
Protocol 2: Bottom-Up (Flotation) this compound Gradient for EV Isolation from Human Saliva
This protocol is adapted for isolating EVs from complex biological fluids like saliva, where the sample is mixed with a high-density this compound solution and overlaid with lower-density layers.[3]
Materials:
-
Crude EV pellet (obtained from ultracentrifugation of pre-cleared saliva)
-
Iodixanol solutions: 47%, 37%, 28%, and 18% (w/v) in 0.02 M HEPES/NaOH, pH 7.2[3]
-
Ultracentrifuge tubes (e.g., 14 mL)[3]
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW40Ti)[3]
Procedure:
-
Sample Preparation:
-
Resuspend the crude EV pellet in 2.5 mL of the 47% iodixanol solution.[3]
-
-
Creating the Discontinuous Gradient:
-
In a 14 mL ultracentrifuge tube, layer the following solutions from bottom to top:
-
The 2.5 mL EV-containing 47% iodixanol solution.
-
2.5 mL of 37% iodixanol solution.
-
2.5 mL of 28% iodixanol solution.
-
2.5 mL of 18% iodixanol solution.
-
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 160,000 x g for 17 hours at 4°C.[3]
-
-
Fraction Collection:
-
Following centrifugation, collect fractions from the top of the gradient. For example, collect a 1.25 mL top fraction, followed by four 2.5 mL fractions, and a final 1.25 mL bottom fraction.[3] The EV-rich fractions are typically found at the interfaces between the density layers.
-
Visualizations
Caption: Workflow for extracellular vesicle isolation using a top-loaded this compound density gradient.
Caption: Workflow for bottom-up (flotation) this compound density gradient for EV isolation.
References
- 1. beckman.com [beckman.com]
- 2. Isolation and characterization of extracellular vesicles and future directions in diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of human salivary extracellular vesicles by iodixanol density gradient ultracentrifugation and their characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of High-Purity Extracellular Vesicles by the Combination of Iodixanol Density Gradient Ultracentrifugation and Bind-Elute Chromatography From Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eppendorf.com [eppendorf.com]
- 6. The impact of disparate isolation methods for extracellular vesicles on downstream RNA profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 8. OptiPrepTM density gradient centrifugation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application of Iohexol in the Purification of Adeno-Associated Virus (AAV)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant adeno-associated virus (rAAV) has emerged as a leading vector for in vivo gene therapy, driving the need for robust and scalable purification methods.[1][2] Downstream processing is a critical step to ensure the purity, potency, and safety of the final AAV product by removing process-related impurities such as host cell proteins, DNA, and empty viral capsids.[3] Among the various purification techniques, iodixanol (B1672021) density gradient ultracentrifugation has become a widely adopted method due to its efficiency, speed, and reduced toxicity compared to traditional cesium chloride (CsCl) gradients.[1][4]
Iodixanol is a non-ionic, iso-osmotic density gradient medium that separates AAV particles based on their buoyant density.[2] This method is serotype-independent, making it a versatile tool for a wide range of AAV vectors.[1][2] This document provides detailed application notes and a comprehensive protocol for the purification of AAV using iodixanol density gradients.
Principle of Iohexol (Iodixanol) Gradient Purification
Iodixanol gradient ultracentrifugation separates molecules based on their size and density.[5] A discontinuous gradient is created by layering solutions of decreasing iodixanol concentration. The crude AAV lysate is loaded on top of the gradient. During high-speed ultracentrifugation, viral particles migrate through the gradient until they reach a layer where their density matches the buoyant density of the surrounding medium, a process known as isopycnic centrifugation.[5] This allows for the separation of full, genome-containing AAV capsids from lighter empty capsids and other cellular contaminants.[6]
Comparison with Other AAV Purification Methods
While iodixanol gradients offer significant advantages, it is essential to understand their performance in comparison to other common AAV purification techniques, such as cesium chloride (CsCl) density gradient ultracentrifugation and affinity chromatography.
| Parameter | Iodixanol Gradient Ultracentrifugation | Cesium Chloride (CsCl) Gradient Ultracentrifugation | Affinity Chromatography |
| Principle | Isopycnic separation based on buoyant density. | Isopycnic separation based on buoyant density. | Specific binding interaction between AAV capsid and a ligand on the chromatography resin. |
| Processing Time | Faster, typically completed within a day.[4] | Slower, often requires several days due to long centrifugation and dialysis steps.[4] | Rapid, with high throughput potential. |
| Toxicity | Non-toxic to mammalian cells.[2][6] | Highly toxic, requiring extensive removal steps.[4] | Low toxicity, dependent on elution conditions. |
| Purity | Yields high purity AAV preparations.[7][8] | Can achieve very high purity, considered cGMP grade.[9] | High purity, but can co-elute with certain host cell proteins.[1] |
| Empty vs. Full Capsid Separation | Can separate empty and full capsids, but may result in a higher proportion of empty capsids (~20%) compared to CsCl.[7][8][9] | Excellent separation of empty and full capsids, yielding <1% empty particles.[7][8] | Separation efficiency varies by resin and serotype; often results in a higher ratio of empty capsids than IOD.[1] |
| Vector Recovery | Generally high, but can be serotype-dependent. | Can have lower recovery due to multiple processing steps. | High recovery, often between 65-80%.[10] |
| Scalability | Limited scalability, not ideal for large-scale commercial manufacturing.[11] | Poor scalability.[11] | Highly scalable and suitable for industrial manufacturing.[1] |
| Serotype Independence | Yes.[1][2] | Yes. | No, affinity resins are often specific to certain serotypes.[1] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall AAV purification workflow using iodixanol and a comparison of the different purification strategies.
Detailed Experimental Protocol: AAV Purification using Iodixanol Gradient
This protocol is adapted from established methods for the purification of AAV vectors.[6][12]
Materials and Reagents:
-
Crude AAV cell lysate
-
Iodixanol, 60% (w/v) solution (e.g., OptiPrep™)
-
10x PBS-MK Buffer: 1.37 M NaCl, 80 mM Na2HPO4, 20 mM KH2PO4, 10 mM MgCl2, 27 mM KCl in sterile water[12]
-
1x PBS-MK Buffer: Diluted from 10x stock with sterile water
-
1 M NaCl in 1x PBS-MK buffer
-
Phenol Red solution (optional, for visualization)
-
Ultracentrifuge tubes (e.g., Beckman Coulter Quick-Seal tubes)
-
Syringes and needles (16G and 18G)
-
Ultracentrifuge and appropriate rotor (e.g., Ti70)
-
Buffer exchange devices (e.g., Amicon Ultra-15 centrifugal filter units, 100 kDa MWCO)
-
Sterile 0.22 µm syringe filters
Protocol Steps:
1. Preparation of Iodixanol Gradient Solutions:
Prepare the following solutions fresh for each purification. The volumes below are for two gradients.
| Gradient Layer | 60% Iodixanol | 1 M NaCl/PBS-MK | 1x PBS-MK | Phenol Red | Total Volume |
| 15% Iodixanol | 4.5 mL | 13.5 mL | - | - | 18 mL |
| 25% Iodixanol | 5.0 mL | - | 7.0 mL | 30 µL | 12 mL |
| 40% Iodixanol | 6.7 mL | - | 3.3 mL | - | 10 mL |
| 60% Iodixanol | 10 mL | - | - | 45 µL | ~10 mL |
Note: Phenol red is added to the 25% and 60% layers to aid in visualizing the gradient interfaces.[6][13]
2. Loading the Iodixanol Gradient:
-
Carefully layer the iodixanol solutions into the ultracentrifuge tubes in decreasing order of density (from bottom to top: 60%, 40%, 25%, 15%).[5]
-
To do this, you can use a syringe with a long needle or a peristaltic pump to slowly add each layer underneath the previous one, being careful not to mix the layers.[5]
-
The typical volumes for a 39 mL tube are: 5 mL of 60%, 8 mL of 40%, 8 mL of 25%, and 6 mL of 15%.[14]
-
Carefully overlay the clarified crude AAV lysate on top of the 15% iodixanol layer.
-
Seal the tubes according to the manufacturer's instructions.
3. Ultracentrifugation:
-
Place the sealed tubes in the ultracentrifuge rotor.
4. Fraction Collection:
-
After centrifugation, carefully remove the tubes from the rotor, avoiding any disturbance to the gradient layers.
-
The full AAV virions are expected to band at the interface of the 40% and 60% iodixanol layers.[5][13]
-
To collect the AAV-containing fraction, puncture the side of the tube with an 18G needle just below the 40%/60% interface.[6][14]
-
Puncture the top of the tube with a 16G needle to allow for airflow.
-
Collect the clear 40% layer containing the purified AAV into sterile microcentrifuge tubes. Avoid collecting the proteinaceous band at the 25%/40% interface.[6][14]
5. Buffer Exchange and Concentration:
-
Residual iodixanol should be removed as it can interfere with downstream applications.[1]
-
Pool the AAV-containing fractions.
-
Use a buffer exchange device, such as an Amicon Ultra-15 (100 kDa MWCO) centrifugal filter, to concentrate the virus and exchange the buffer to a desired formulation buffer (e.g., PBS with 0.001% Pluronic F-68).
-
Ultrafiltration has been shown to efficiently remove iodixanol to less than 0.5% while recovering over 90% of the AAV particles.[8]
6. Final Formulation and Sterilization:
-
After buffer exchange, determine the final AAV titer using methods like qPCR or ddPCR.[15][16]
-
Perform a final sterile filtration step using a 0.22 µm filter.
-
Aliquot the purified AAV and store at -80°C.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different AAV purification methods.
Table 1: Comparison of AAV Recovery and Purity
| Purification Method | Vector Recovery (%) | Purity (Full Capsids) | Reference |
| Iodixanol Gradient | ~68% (for AAV6.2) | ~80% | [13] |
| Iodixanol Gradient | Not specified | ~80% (contains ~20% empty capsids) | [4][7][8] |
| CsCl Gradient | Not specified | >99% | [7][8][9] |
| Affinity Chromatography (AAVX) | 65-80% | Variable, often higher empty capsid content than iodixanol | [10] |
Table 2: Empty vs. Full Capsid Ratios
| Purification Method | Approximate Percentage of Empty Capsids | Reference |
| Iodixanol Gradient | ~20% | [4][7][8] |
| CsCl Gradient | <1% | [7][8] |
| Affinity Chromatography (AAVX) | Higher than iodixanol preps | [1][10] |
Conclusion
Iodixanol density gradient ultracentrifugation is a robust and efficient method for the purification of a wide range of AAV serotypes at the research and preclinical scale. It offers a favorable balance of speed, purity, and reduced toxicity. While it may yield a higher percentage of empty capsids compared to CsCl gradients, the resulting AAV preparations are suitable for many in vitro and in vivo applications. For large-scale clinical and commercial production, scalable methods like affinity chromatography are generally preferred. The choice of purification method should be guided by the specific requirements of the application, considering factors such as required purity, yield, scalability, and the serotype of the AAV vector.
References
- 1. Comprehensive Comparison of AAV Purification Methods: Iodixanol Gradient Centrifugation vs. Immuno-Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodixanol Gradient Centrifugation - Creative Biolabs [creative-biolabs.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. addgene.org [addgene.org]
- 7. Comparative Analysis of Cesium Chloride- and Iodixanol-Based Purification of Recombinant Adeno-Associated Viral Vectors for Preclinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Cesium Chloride- and Iodixanol-Based Purification of Recombinant Adeno-Associated Viral Vectors for Preclinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing the challenges of purification and quality control in gene therapy [insights.bio]
- 10. researchgate.net [researchgate.net]
- 11. Downstream bioprocessing of AAV vectors: industrial challenges & regulatory requirements [insights.bio]
- 12. Helper-free Production of Laboratory Grade AAV and Purification by Iodixanol Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Accurate Quantification of AAV Vector Genomes by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Quantitative analysis of preferential utilization of AAV ITR as the packaging terminal signal [frontiersin.org]
Application Notes and Protocols for the Separation of Immune Cell Subsets Using Nycodenz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nycodenz® is a non-ionic, tri-iodinated density gradient medium that is widely used for the separation of cells and subcellular organelles. Its high water solubility, low viscosity, and inability to penetrate biological membranes make it an ideal medium for isolating viable and functionally intact immune cell subsets from heterogeneous populations, such as peripheral blood mononuclear cells (PBMCs). Nycodenz is non-toxic to cells and its osmolality can be easily adjusted, allowing for the fine-tuning of separation protocols to achieve high purity and recovery of specific cell populations. These characteristics make Nycodenz a valuable tool in immunology research and drug development for the isolation of monocytes, dendritic cells, and neutrophils.
The principle of Nycodenz-based cell separation relies on density gradient centrifugation. A cell suspension is layered on top of a Nycodenz solution of a specific density, and upon centrifugation, cells migrate through the gradient until they reach a point where their own density matches that of the surrounding medium (isopycnic point). This results in the formation of distinct cell bands at different levels of the gradient, allowing for the separation of various cell types based on their differing densities.
Data Presentation: Performance of Nycodenz in Immune Cell Separation
The following table summarizes the expected performance for the separation of various human immune cell subsets using Nycodenz-based protocols. It is important to note that the purity and yield of the isolated cells can be influenced by factors such as the starting cell population, the specific protocol parameters, and the technical skill of the operator.
| Immune Cell Subset | Starting Material | Purity | Recovery / Yield | Viability | Reference |
| Monocytes | EDTA-anticoagulated whole blood or leukocyte suspension | 95-98% | Inversely proportional to purity | Unaffected | [1] |
| Leukocyte-rich plasma | >90% | Not specified | Not specified | [2] | |
| Dendritic Cells | Cultured, T-lymphocyte depleted PBMCs | 20 ± 5% | Not specified | High (Nycodenz is low-toxicity) | [3] |
| Lymph node cell suspension | 40-50% | Not specified | Not specified | [4] | |
| Neutrophils | Leukocyte-rich fraction from human blood | High | High | High | [5] |
| Eosinophils | Peripheral blood with moderate eosinophilia | 58 ± 29% | 29 ± 19% | Functionally intact | [6] |
Experimental Protocols
Protocol 1: Isolation of Human Monocytes
This protocol is designed for the isolation of monocytes from human peripheral blood, leveraging their lower density compared to other mononuclear cells.
Materials:
-
Nycodenz® powder
-
Sodium Chloride (NaCl) solutions of various concentrations
-
EDTA-anticoagulated whole blood or a leukocyte suspension
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Methodology:
-
Preparation of Nycodenz Solutions:
-
Prepare a stock solution of Nycodenz.
-
Prepare separation fluids with densities ranging from 1.061 to 1.078 g/mL by mixing the Nycodenz stock solution with NaCl solutions of varying concentrations. The osmolarity should be in the range of 300 to 410 mOsmol. For routine use, a density of 1.068 g/mL is often effective.[2]
-
-
Sample Preparation:
-
If using whole blood, it can be used directly.
-
If starting with a leukocyte suspension (e.g., from a buffy coat), ensure it is in a suitable buffer.
-
-
Density Gradient Centrifugation:
-
Cell Harvesting:
-
After centrifugation, monocytes will be enriched in the interface region between the plasma and the Nycodenz layer.
-
Carefully aspirate the cells from the interface using a sterile pipette.
-
-
Washing:
-
Transfer the collected cells to a new centrifuge tube.
-
Wash the cells with an excess of PBS and centrifuge at a lower speed (e.g., 1200 rpm for 10 minutes) to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream applications.
-
Caption: Workflow for the isolation of human monocytes using Nycodenz density gradient centrifugation.
Protocol 2: Enrichment of Human Dendritic Cells
This protocol provides a method for the enrichment of dendritic cells from a population of peripheral blood mononuclear cells (PBMCs). It is often a preliminary step before further purification.
Materials:
-
Nycodenz® powder
-
Balanced salt solution
-
Peripheral blood mononuclear cells (PBMCs), potentially with T-lymphocytes depleted and cultured overnight.
-
Centrifuge tubes (15 mL)
-
Sterile pipettes
-
Centrifuge
Methodology:
-
Preparation of Nycodenz Solution:
-
Prepare a Nycodenz solution with a density suitable for dendritic cell separation. A discontinuous gradient may be used.
-
-
Sample Preparation:
-
Start with a suspension of PBMCs. For higher enrichment of dendritic cells, it is recommended to deplete T-lymphocytes and culture the cells for approximately 16 hours.[3]
-
-
Density Gradient Centrifugation:
-
Prepare a discontinuous Nycodenz gradient in a centrifuge tube.
-
Layer the PBMC suspension on top of the Nycodenz gradient.
-
Centrifuge the tubes. The specific speed and time will depend on the gradient composition.
-
-
Cell Harvesting:
-
Dendritic cells, being of low density, will be enriched at the interface.[3]
-
Carefully collect the low-density cell fraction from the interface.
-
-
Washing:
-
Wash the collected cells with a suitable buffer to remove the Nycodenz.
-
Centrifuge to pellet the cells and resuspend in the appropriate medium for culture or further analysis.
-
Caption: Logical workflow for the enrichment of dendritic cells using Nycodenz.
Protocol 3: Isolation of Human Neutrophils
This protocol describes a rapid method for the preparation of the neutrophil fraction of granulocytes from human blood.
Materials:
-
Nycodenz® powder
-
Isotonic NaCl diluent solution
-
Leukocyte-rich fraction of human blood
-
Centrifuge tubes
-
Sterile pipettes
-
Centrifuge
Methodology:
-
Preparation of Isotonic Nycodenz Gradients:
-
Prepare a stock isotonic Nycodenz solution.
-
Form preformed isotonic Nycodenz gradients by mixing the stock solution with an NaCl diluent solution.
-
-
Sample Preparation:
-
Prepare a leukocyte-rich fraction from whole blood using a standard method such as dextran (B179266) sedimentation.
-
-
Density Gradient Centrifugation:
-
Load the leukocyte-rich fraction onto the preformed isotonic Nycodenz gradients.
-
Perform a low-speed centrifugation.
-
-
Cell Harvesting:
-
After centrifugation, neutrophils will form a distinct band within the gradient.
-
Carefully aspirate the neutrophil fraction.
-
-
Washing:
-
Wash the isolated neutrophils with a suitable buffer to remove the Nycodenz.
-
The resulting neutrophil population is of high viability, yield, and purity.[5]
-
Caption: Workflow for the isolation of human neutrophils using an isotonic Nycodenz gradient.
References
- 1. Isolation of human blood monocytes with Nycodenz, a new non-ionic iodinated gradient medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. Isolation of human blood dendritic cells by discontinuous Nycodenz gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 5. A rapid method for the preparation of the neutrophil fraction of granulocytes from human blood by centrifugation on isotonic Nycodenz gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of eosinophil purification on Nycodenz, Metrizamide and Percoll density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Iohexol Protocol for Isolating Plant Protoplasts
Introduction
The isolation of high-quality, viable protoplasts is a fundamental prerequisite for a wide range of applications in plant biology and biotechnology. These include transient gene expression studies, single-cell sequencing, somatic hybridization, and organelle isolation. A critical step in obtaining a pure protoplast population is the effective separation of intact protoplasts from cellular debris, broken cells, and undigested tissue fragments. While sucrose (B13894) density gradients have traditionally been used, they can sometimes lead to osmotic stress and incomplete purification.[1][2] Iohexol, a non-ionic, iodinated density gradient medium, offers a valuable alternative for the gentle and efficient purification of plant protoplasts.[3][4] Its low osmolality at high densities and its ability to form self-generating gradients make it well-suited for separating cells based on their buoyant density.[3][4][5]
These application notes provide a detailed protocol for the isolation and purification of plant protoplasts using an this compound density gradient. The protocol is designed to be adaptable for researchers working with various plant species and tissues.
Key Experimental Protocols
1. Materials and Reagents
-
Plant Material: Young, healthy leaves from well-watered plants (e.g., Arabidopsis thaliana, tobacco, rice).
-
Enzyme Solution:
-
Cellulase (e.g., Onozuka R-10)
-
Macerozyme (e.g., R-10)
-
Mannitol (as an osmoticum)
-
MES buffer
-
KCl
-
CaCl₂
-
-
W5 Solution (Wash Solution):
-
NaCl
-
KCl
-
CaCl₂
-
MES buffer
-
-
This compound Stock Solution (e.g., 60% w/v)
-
MMg Solution (for resuspension):
-
Mannitol
-
MgCl₂
-
MES buffer
-
-
Protoplast Viability Stain:
-
Fluorescein diacetate (FDA)
-
2. Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific plant species and tissues.
2.1. Plant Material Preparation
-
Select young, fully expanded leaves from healthy, well-hydrated plants (typically 3-5 weeks old).
-
Using a sharp razor blade, carefully slice the leaves into thin strips (0.5-1 mm). This increases the surface area for enzyme digestion.
-
Immediately place the leaf strips into a petri dish containing the freshly prepared Enzyme Solution.
2.2. Enzymatic Digestion
-
Vacuum infiltrate the leaf strips in the Enzyme Solution for 15-30 minutes to ensure the solution penetrates the tissue.
-
Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-6 hours. The optimal digestion time will vary depending on the plant species.
2.3. Protoplast Release and Filtration
-
After digestion, gently swirl the petri dish to release the protoplasts.
-
Filter the protoplast suspension through a 40-100 µm nylon mesh to remove undigested debris.
-
Collect the filtrate in a round-bottom centrifuge tube.
2.4. Protoplast Washing
-
Centrifuge the protoplast suspension at 100 x g for 5 minutes.
-
Carefully remove the supernatant and gently resuspend the protoplast pellet in W5 solution.
-
Repeat the washing step twice to remove residual enzymes.
2.5. This compound Gradient Purification
-
Prepare the desired this compound concentration (e.g., 45-65%) in a suitable buffer (e.g., W5 solution). The optimal concentration may need to be determined empirically. For example, a 65% this compound concentration has been found to be effective for tea plant protoplasts.[1]
-
Carefully overlay the washed protoplast suspension onto the this compound cushion in a new centrifuge tube.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 10-15 minutes.
-
Intact, viable protoplasts will form a band at the interface of the W5 solution and the this compound cushion. Damaged cells and debris will pellet at the bottom of the tube.
-
Carefully collect the protoplast band using a wide-bore pipette.
2.6. Final Washing and Resuspension
-
Wash the purified protoplasts with W5 or MMg solution to remove the this compound.
-
Centrifuge at 100 x g for 5 minutes and discard the supernatant.
-
Resuspend the final protoplast pellet in a suitable medium (e.g., MMg solution) for downstream applications.
2.7. Viability Assessment
-
Add a small amount of Fluorescein diacetate (FDA) solution to a sample of the protoplast suspension.
-
Incubate for 5-10 minutes.
-
Observe the protoplasts under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.[6][7]
Data Presentation
Table 1: Optimization of Protoplast Isolation Parameters for Various Plant Species
| Plant Species | Tissue | Enzyme Concentration | Mannitol Concentration | Incubation Time | Protoplast Yield (protoplasts/g FW) | Viability (%) | Reference |
| Camellia sinensis (Tea Plant) | Tender Leaves | 1.5% Cellulase, 0.4-0.6% Macerozyme | 0.4 M | 10 h | 3.27 x 10⁶ | 92.94% | [1] |
| Oryza sativa (Rice) | Calli | 1.5% Cellulase R-10, 0.75% Macerozyme R-10 | 0.6 M | 18-20 h | Not Specified | 70-99% | [8] |
| Solanum tuberosum (Potato) | Leaves | Not Specified | Not Specified | 6 h | 6.36 x 10⁶ | Not Specified | [9] |
| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Leaf Mesophyll | 1.5% Cellulase | 0.5 M | Not Specified | 6.2 x 10⁶ | 80% | [10] |
| Cymbidium (Orchid) | Leaf Base | 1.2% Cellulase, 0.6% Macerozyme | 0.4-0.6 M | 6 h | ~2.50 x 10⁷ | ~92.09% | [11] |
| Apium graveolens (Celery) | Seedling Leaves | 2.0% Cellulase, 0.1% Pectolase | 0.6 M | 8 h | 8.22 x 10⁷ | ~95% | [12] |
Table 2: Comparison of Purification Media for Protoplast Isolation
| Purification Medium | Plant Species | Concentration | Observations | Reference |
| Iodixanol | Camellia sinensis | 65% | Significantly lower impurities compared to 45% Iodixanol and sucrose. | [1][2] |
| Sucrose | Camellia sinensis | 0.6 M and 0.73 M | Could not completely separate protoplasts from impurities. | [1][2] |
| Sucrose | Solanum tuberosum | 20% | Optimal for protoplast concentration and viability in a cushion method. | [9] |
Visualizations
Caption: Experimental workflow for plant protoplast isolation using this compound.
Caption: Separation principle of this compound density gradient centrifugation.
References
- 1. Efficient isolation and purification of tissue-specific protoplasts from tea plants (Camellia sinensis (L.) O. Kuntze) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nycodenz® - this compound | 18003 [progen.com]
- 4. Density Gradient Media [us.progen.com]
- 5. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 6. Purification and functional characterization of protoplasts and intact vacuoles from grape cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viable protoplast isolation, organelle visualization and transformation of the globally distributed plant pathogen Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A More Accessible, Time-Saving, and Efficient Method for In Vitro Plant Regeneration from Potato Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Highly Efficient Leaf Base Protoplast Isolation and Transient Expression Systems for Orchids and Other Important Monocot Crops [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Cryopreservation of Cells Isolated with an Iohexol Gradient
Audience: Researchers, scientists, and drug development professionals.
Introduction
Density gradient centrifugation is a cornerstone technique for isolating specific cell populations from heterogeneous samples. Iohexol, a non-ionic, iodinated density gradient medium, is utilized for the separation of cells and subcellular components based on their buoyant density. Following successful isolation, cryopreservation is essential for the long-term storage and banking of these valuable cells, ensuring their availability for future experiments and preserving their biological properties.[1][2]
This document provides a detailed protocol for the cryopreservation and subsequent thawing of cells isolated using an this compound-based density gradient. The procedures outlined are designed to maximize post-thaw cell viability and recovery, ensuring the integrity of the isolated cell population for downstream applications. The success of cryopreservation hinges on several critical factors, including the health of the cells prior to freezing, the correct use of a cryoprotective agent (CPA), a controlled rate of freezing, and proper long-term storage at cryogenic temperatures.[3]
Key Considerations for Cryopreservation
-
Cell Health: Begin with a healthy, viable cell population in the log phase of growth.[4] Cells should have high viability (>90%) before initiating the cryopreservation process.
-
This compound Removal: It is crucial to thoroughly wash the isolated cells to remove residual this compound. Studies have shown that prolonged exposure to this compound can have cytotoxic effects on various cell types, potentially impacting cell viability and function.[5][6][7][8][9]
-
Cryoprotective Agent (CPA): Dimethyl sulfoxide (B87167) (DMSO) is the most common CPA, used to protect cells from damage caused by ice crystal formation during freezing.[2][10][11] The optimal concentration of DMSO can be cell-type dependent, but a final concentration of 5-10% is widely used.[12][13][14]
-
Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is critical for successful cryopreservation.[3][11][15][16] This minimizes intracellular ice crystal formation and osmotic stress.
-
Thawing: Rapid thawing is essential to prevent the formation of damaging ice crystals as the sample warms.[2][3][11]
Experimental Protocols
Part A: Post-Iohexol Gradient Cell Preparation
This part of the protocol focuses on washing the cells isolated from the this compound gradient to prepare them for cryopreservation.
Materials:
-
Cell suspension isolated from this compound gradient
-
Complete cell culture medium, appropriate for the cell type
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Conical centrifuge tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Carefully collect the cell layer of interest from the this compound density gradient.
-
Transfer the cell suspension to a sterile conical centrifuge tube.
-
Dilute the cell suspension with at least 3 volumes of sterile PBS or complete culture medium to reduce the density of the solution.
-
Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at room temperature to pellet the cells.
-
Carefully aspirate and discard the supernatant, ensuring the cell pellet is not disturbed.
-
Gently resuspend the cell pellet in 5-10 mL of fresh, complete culture medium.
-
Repeat the wash step (steps 4-6) two more times to ensure complete removal of the this compound medium.
-
After the final wash, resuspend the cell pellet in a known volume of complete culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Ensure cell viability is >90%.
Part B: Cell Cryopreservation
Materials:
-
Prepared cell suspension
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile cryogenic vials, pre-labeled
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Prepare the cryopreservation medium. A commonly used medium consists of 90% FBS and 10% DMSO. Alternatively, a medium of 80% complete growth medium, 10% FBS, and 10% DMSO can be used. Prepare this solution fresh and keep it on ice.
-
Centrifuge the washed cell suspension (from Part A) at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a final cell density of 1 x 10⁶ to 1 x 10⁷ cells/mL.[4]
-
Working quickly, aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours. This achieves the desired cooling rate of -1°C/minute.[15][16]
-
After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).[15][16]
Part C: Thawing of Cryopreserved Cells
Materials:
-
Cryopreserved cells
-
Complete cell culture medium, pre-warmed to 37°C
-
37°C water bath
-
Conical centrifuge tube
-
Sterile pipette
Procedure:
-
Prepare a culture vessel with the appropriate volume of pre-warmed complete culture medium.
-
Retrieve a vial of cryopreserved cells from the liquid nitrogen dewar.
-
Immediately place the vial in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains. This process should be rapid (typically 1-2 minutes).
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
In a sterile environment, use a pipette to slowly transfer the thawed cell suspension from the vial into a conical tube containing at least 10 mL of pre-warmed complete culture medium. Add the cells dropwise while gently swirling the tube to minimize osmotic shock.
-
Centrifuge the cells at 150-200 x g for 5 minutes. This step is to remove the DMSO, which is toxic to cells at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to the prepared culture vessel.
-
Incubate the cells under their optimal growth conditions.
-
It is advisable to change the medium after 24 hours to remove any remaining DMSO and dead cells.
Data Presentation
The following tables summarize expected outcomes and variables in the cryopreservation process.
Table 1: Effect of DMSO Concentration on Post-Thaw Viability
| Cell Type | DMSO Concentration | Immediate Post-Thaw Viability (%) | 24-Hour Post-Thaw Viability (%) | Reference |
| Regulatory T Cells | 5% | ~95% | ~78% | [13] |
| Regulatory T Cells | 10% | ~93% | ~60% | [13] |
| Human Conjunctival Cells | 10% | ~79.9% | Not Reported | [10] |
| Mesenchymal Stem Cells | 10% | 80% - 100% | Not Reported | [14] |
Table 2: General Troubleshooting for Low Post-Thaw Viability
| Issue | Potential Cause | Recommended Solution |
| Low Viability | Prolonged exposure to DMSO at room temperature. | Work quickly once DMSO is added. Keep cells and freezing medium on ice.[4] |
| Improper cooling rate (too fast or too slow). | Use a validated controlled-rate freezing container or programmable freezer.[16] | |
| Improper thawing rate (too slow). | Thaw vials rapidly in a 37°C water bath until a small ice crystal remains.[3][16] | |
| Poor cell health before freezing. | Ensure cells are in the log growth phase and have >90% viability before cryopreservation.[4] | |
| Incorrect cell density in the cryovial. | Freeze cells at a density of 1 x 10⁶ – 1 x 10⁷ cells/mL.[4][16] | |
| Contamination. | Test for microbial contamination before freezing.[4] |
Visualizations
Caption: Workflow for cryopreservation and recovery of cells.
Caption: Key factors influencing successful cell cryopreservation.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. corning.com [corning.com]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Triggers Cytotoxicity but Not DNA Damage in Human Endothelial Cells: Potential Involvement of XIAP Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]
- 14. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. sartorius.com [sartorius.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Cell Clumping in Iohexol Gradients
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent cell clumping during experiments involving Iohexol gradients.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow.
Q1: I'm observing a large cell clump at the top of my this compound gradient. What is the likely cause?
A1: A significant cell aggregate at the top of the gradient is typically a result of dead cells releasing their DNA.[1][2][3] This "sticky" DNA can act as a net, trapping other cells and forming large clumps, a common challenge when preparing single-cell suspensions.[1][2][4]
To resolve this, consider the following troubleshooting steps:
-
Assess Cell Viability: Before loading your sample, determine the percentage of viable cells using a method such as trypan blue staining. A high number of dead cells is a strong indicator that clumping will occur.[5]
-
Gentle Cell Handling: Minimize mechanical stress on the cells during preparation.[2][6] Avoid harsh pipetting or vortexing, which can lead to cell lysis.[7] The use of wide-bore pipette tips is recommended to reduce shear forces.[7]
-
Optimize Enzymatic Digestion: If preparing cells from tissue, excessive digestion with enzymes like trypsin can damage cells and promote clumping.[1][2] It is crucial to optimize the digestion time for your specific cell type.
Q2: Why are my cells clumping after centrifugation through the this compound gradient, and how can I prevent it?
A2: Cell clumping that manifests during or after centrifugation can be attributed to several factors, including suboptimal buffer composition and incorrect centrifugation settings.
Here are potential solutions:
-
Buffer Composition:
-
Utilize Cation-Free Buffers: Prepare and wash cells in a buffer devoid of calcium and magnesium, such as 1X Phosphate-Buffered Saline (PBS).[8][9][10] Divalent cations can facilitate cell-to-cell adhesion.[9]
-
Incorporate Chelating Agents: The addition of a chelating agent like EDTA to your buffers can help sequester divalent cations, thereby preventing cell aggregation.[2][9][10]
-
-
Centrifugation Parameters: While higher centrifugation speeds can sometimes mitigate cell aggregation, excessive speeds may damage fragile cells, causing them to release DNA and clump.[1][2] It is important to use the appropriate centrifuge settings for your specific cell type.[6]
-
Temperature Control: Conducting cell preparation and centrifugation at reduced temperatures, such as on ice or in a 4°C centrifuge, can help preserve cell viability and minimize clumping.[11]
Q3: Despite gentle handling, I still observe small clumps in my final cell suspension. What other measures can I take?
A3: Even with meticulous technique, minor cell clumping can persist. The following additional steps can help:
-
DNase I Treatment: The most prevalent cause of cell clumping is the presence of extracellular DNA from lysed cells.[3] Treating your cell suspension with DNase I is an effective way to break down this DNA.[1][2][8][9]
-
Filtration: Passing the cell suspension through a cell strainer (e.g., 40 µm) before loading it onto the this compound gradient can efficiently remove any remaining small aggregates.[11][12]
-
Trituration: The gentle, repetitive pipetting of a cell suspension, a technique known as trituration, can aid in disrupting weak cell-cell interactions.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary driver of cell clumping in density gradient separations?
A1: The foremost cause of cell clumping is the release of DNA from dead or dying cells.[3] This extracellular DNA is inherently sticky and creates a mesh-like structure that ensnares other cells, resulting in the formation of aggregates.[1][2] Other contributing factors include the presence of divalent cations that promote cell adhesion and excessive mechanical or enzymatic stress during sample preparation.[1][2][9]
Q2: How can I prepare a high-quality single-cell suspension for use with this compound gradients?
A2: The preparation of a high-quality single-cell suspension hinges on maximizing cell viability and minimizing the presence of extracellular DNA.[4] Key practices include:
-
Gentle Dissociation: Employ optimized enzymatic and mechanical dissociation techniques to reduce cell damage.[4][11][13]
-
Appropriate Buffers: Use buffers free of calcium and magnesium, and consider the addition of EDTA to prevent cation-dependent cell adhesion.[8][9][10]
-
DNase I Treatment: Integrate a DNase I treatment step to degrade sticky extracellular DNA.[1][2][8][9]
-
Filtration: Filter the final cell suspension through a cell strainer to eliminate any residual aggregates.[11][12]
Q3: Are there specific additives that can be included in my buffers to prevent cell clumping?
A3: Yes, several additives can be beneficial:
-
EDTA: A chelating agent that sequesters divalent cations, such as calcium and magnesium, which are involved in cell adhesion.[2][9][10]
-
Anti-clumping agents: Commercially available reagents can be added to the cell culture medium to minimize aggregation.[5]
-
Serum or BSA: The addition of a small amount of Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to your buffers can help maintain cell viability and reduce non-specific binding.[8][9]
Q4: Does the concentration of cells influence clumping in an this compound gradient?
A4: Yes, a high cell concentration can increase the propensity for clumping. When working with high cell densities, it is particularly critical to ensure a high-quality, aggregate-free single-cell suspension before loading it onto the gradient. In some instances, reducing the initial cell density may be a necessary step to prevent clumping.[14]
Data Presentation
Table 1: Common Additives to Prevent Cell Clumping
| Additive | Recommended Concentration | Mechanism of Action | Reference(s) |
| DNase I | 25-100 µg/mL (with 5mM MgCl2) | Degrades extracellular DNA from lysed cells. | [9] |
| EDTA | 1-5 mM | Chelates divalent cations (Ca2+, Mg2+) that mediate cell-cell adhesion. | [9][10] |
| BSA or FBS | 0.1-1% BSA or 1-10% FBS | Reduces non-specific binding and helps maintain cell viability. | [8] |
Experimental Protocols
Protocol 1: DNase I Treatment for Single-Cell Suspensions
This protocol outlines the procedure for treating a single-cell suspension with DNase I to eliminate extracellular DNA and prevent cell clumping.
Materials:
-
Single-cell suspension
-
Hanks' Balanced Salt Solution (HBSS)
-
DNase I (lyophilized powder)
-
Magnesium chloride (MgCl2)
-
Cell strainer (e.g., 40 µm)
Procedure:
-
Prepare a stock solution of DNase I in HBSS.
-
Resuspend the cell pellet in HBSS supplemented with 5mM MgCl2.
-
Add DNase I to a final concentration of 100 µg/mL.[9]
-
Incubate the suspension at room temperature for 15-30 minutes.[9]
-
Wash the cells once with HBSS containing 5mM MgCl2.[9]
-
Resuspend the cells in the desired buffer for loading onto the this compound gradient. This buffer should also contain 25-50 µg/mL DNase I and 1-5mM MgCl2.[9]
-
Immediately before loading onto the gradient, filter the cell suspension through a 40 µm cell strainer.
Visualizations
Caption: Troubleshooting workflow for addressing cell clumping in this compound gradients.
References
- 1. Best Cell Separation Technology Used For Reducing Cell Clumping [uberstrainer.com]
- 2. akadeum.com [akadeum.com]
- 3. Cell Clumping Troubleshooting [merckmillipore.com]
- 4. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. knowledge.illumina.com [knowledge.illumina.com]
- 8. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. parsebiosciences.com [parsebiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
Troubleshooting low cell viability after Iohexol density centrifugation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low cell viability after Iohexol density gradient centrifugation.
Frequently Asked Questions (FAQs)
Q1: Why is my cell viability low after this compound density gradient centrifugation?
Low cell viability is often due to one or more of the following factors: osmotic stress, suboptimal centrifugation parameters, inherent toxicity, poor initial sample quality, or improper technique. Each of these potential issues is addressed in this guide.
Q2: How does this compound impact the osmolality of my solution, and why does it matter?
This compound solutions, especially at high concentrations, can be hyperosmolar.[1][2] Exposing cells to a hyperosmotic environment causes them to lose water rapidly, leading to cell shrinkage, membrane damage, and apoptosis. This "osmotic shock" is a primary cause of poor viability.[3] Conversely, a hypo-osmotic environment can cause cells to swell and lyse. Therefore, ensuring your this compound solutions are iso-osmotic (matching the physiological osmolality of the cells, typically ~290 mOsm/kg) is critical for maintaining cell health.
Q3: Could the centrifugation speed and temperature be killing my cells?
Yes. Excessive centrifugal forces can cause mechanical stress and physical damage to cell membranes. Conversely, insufficient force will result in poor separation. Similarly, performing the centrifugation at the wrong temperature can negatively impact viability. Most protocols recommend performing cell separations at room temperature or 4°C, but this should be optimized for your specific cell type. It is crucial to start with recommended parameters and optimize for your experiment.
Q4: Is this compound toxic to cells?
This compound is generally considered non-toxic and is not metabolized by mammalian cells. However, some studies have shown that low-osmolal contrast media like this compound can have cytotoxic effects, particularly at higher concentrations or with prolonged exposure.[1][4] Ensuring the this compound is thoroughly washed from the cell pellet after separation is essential to minimize any potential long-term toxic effects.
Q5: How does the quality of the starting cell sample affect the outcome?
The viability of your cells post-centrifugation is highly dependent on their health before you begin. Using old samples (e.g., blood drawn more than 24 hours prior), samples that have coagulated, or cells that have been stressed during initial processing will inevitably lead to lower recovery and viability.[5] Always start with the healthiest, freshest sample possible.
Q6: I see a blurry interface or a very small pellet. What went wrong?
This often points to an issue with the gradient itself or the sample loading.
-
Improper Gradient Formation: If the layers of the gradient are not sharp and distinct, the separation will be poor. This can be caused by vibrations during preparation or allowing the gradient to sit for too long, causing diffusion between layers.[5]
-
Overloading the Gradient: Adding too many cells to the gradient can exceed its separation capacity, leading to poor resolution and contamination between layers.
-
Incorrect Cell Suspension: Ensure cells are in a single-cell suspension before loading. Cell clumps will not migrate through the gradient correctly.[5]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting low cell viability.
Caption: A step-by-step workflow for diagnosing low cell viability.
Root Causes of Low Cell Viability
Several factors can contribute to cell damage during density gradient centrifugation. This diagram illustrates the relationships between common procedural issues and the resulting cellular stress.
Caption: How procedural factors lead to cellular stress and low viability.
Optimization Parameters
Successful cell isolation is a balance of factors. Use this table as a starting point for protocol optimization. It is essential to empirically determine the ideal conditions for your specific cell type and application.
| Parameter | Recommendation | Rationale & Key Considerations |
| This compound Osmolality | Adjust to be iso-osmotic (~290 mOsm/kg) for your cells. | Unadjusted this compound is hyperosmotic and a primary cause of cell death.[1][3] Use a balanced salt solution (e.g., PBS) or cell culture medium to dilute the stock this compound and prepare gradient layers. |
| Centrifugation Force | 400 - 800 x g | Start on the lower end of the range (~400 x g) and increase if separation is poor. High g-forces cause physical damage. |
| Centrifugation Time | 20 - 30 minutes | Longer times can increase stress on cells. If separation is inadequate, consider optimizing the gradient densities before increasing the time. |
| Temperature | 4°C or Room Temperature (20-25°C) | Temperature should be kept consistent. Some cells have better viability at 4°C, while others may be stressed by cold. Consult literature for your cell type. |
| Starting Sample | Use fresh (<6-24 hours old).[5] | Cell viability and recovery decrease significantly with older samples.[5] Ensure proper anticoagulants are used if working with blood. |
| Post-Spin Washing | 2-3 washes in appropriate buffer/media. | Crucial for removing residual this compound, which can be toxic, and for transferring cells to a suitable medium for downstream applications. Use gentle centrifugation (100-250 x g) for washes.[6] |
General Experimental Protocol
This protocol provides a general framework for isolating cells using an this compound density gradient.
1. Preparation of Iso-osmotic this compound Stock Solution:
-
Commercial this compound solutions (e.g., Nycodenz®) are often sold as dense, non-osmotic stock solutions.
-
Prepare a working stock solution that is both at the desired density and iso-osmotic. This is typically done by diluting the commercial stock with a balanced salt solution (e.g., PBS) or serum-free culture medium. Consult the manufacturer's guide for specific dilution tables.
2. Preparation of the Density Gradient:
-
Prepare two or more this compound solutions of different densities (e.g., a higher density layer and a lower density layer) using your iso-osmotic stock and dilution buffer.
-
Carefully layer the solutions in a centrifuge tube, starting with the highest density solution at the bottom.
-
To create a sharp interface, gently overlay the next less-dense layer on top, taking care not to mix the two. A peristaltic pump or a syringe with a wide-bore needle can be used for this.
3. Preparation of Cell Suspension:
-
Prepare your cell sample, ensuring it is a single-cell suspension to prevent clumping.
-
Resuspend the cells in a suitable buffer or medium (e.g., PBS with 2% FBS) at a known concentration.
4. Centrifugation:
-
Carefully layer the cell suspension on top of the prepared density gradient.
-
Transfer the tube to the centrifuge, ensuring it is properly balanced.
-
Centrifuge according to your optimized parameters (e.g., 600 x g for 25 minutes at 20°C with the brake off to prevent disruption of the gradient).
5. Cell Collection and Washing:
-
After centrifugation, carefully remove the tube. You should see distinct layers, including your separated cell population at one of the interfaces.
-
Using a sterile pipette, carefully aspirate the desired cell layer and transfer it to a new centrifuge tube.
-
Wash the collected cells by diluting them with at least 3 volumes of buffer/medium.
-
Centrifuge at a low speed (e.g., 200 x g for 5-10 minutes) to pellet the cells. Discard the supernatant.
-
Repeat the wash step 1-2 more times to ensure all this compound is removed.
6. Assessment of Cell Viability:
-
After the final wash, resuspend the cell pellet in a known volume of a suitable medium.
-
Determine cell viability using a preferred method, such as Trypan Blue exclusion assay, a fluorometric assay (e.g., Calcein-AM/EthD-1), or flow cytometry.[6][7]
References
- 1. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodinated contrast media: effect of osmolarity and injection temperature on erythrocyte morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of low-osmolar ionic and nonionic contrast media on human blood viscosity, erythrocyte morphology, and aggregation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iso-Osmolar Iodixanol Induces Less Increase in Circulating Endothelial Microparticles In Vivo and Less Endothelial Apoptosis In Vitro Compared with Low-Osmolar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopaque® Density Gradient Media Troubleshooting Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Removing red blood cell contamination from Iohexol gradients
This guide provides troubleshooting advice and frequently asked questions for researchers encountering red blood cell (RBC) contamination during cell separation using Iohexol gradients.
Frequently Asked Questions (FAQs)
Q1: Why is my mononuclear cell layer contaminated with red blood cells after this compound gradient centrifugation?
Red blood cell contamination can occur for several reasons, often related to the sample quality, temperature, or centrifugation technique. Here are the most common causes:
-
Old Blood Samples: Blood processed more than 24 hours after collection may result in RBC and granulocyte contamination because the density of these cells changes over time.[1][2] For optimal results, blood should be processed as soon as possible, ideally within 2-6 hours of the draw.
-
Incorrect Temperatures: The procedure is optimized for a temperature range of 18–26 °C. If the blood sample or the this compound gradient solution is too cold or too warm, it can lead to poor separation and RBC contamination. A gradient solution stored at 2–8 °C may require several hours to reach room temperature.
-
Centrifuge Settings: Abrupt deceleration can disturb the carefully formed layers. It is crucial to use the centrifuge without the brake engaged.[1]
-
Improper Sample Layering: While precise layering is not strictly required, excessive mixing of the blood sample with the this compound gradient before centrifugation can lead to contamination.
-
Sample Characteristics: Blood from patients with certain health conditions, such as liver disease, may inherently separate poorly on density gradients.[1]
Q2: How can I prevent RBC contamination before it happens?
Proactive measures are the most effective way to ensure a pure cell population.
-
Use Fresh Samples: Process blood as soon as possible after collection.
-
Control Temperature: Ensure both the blood sample and the this compound gradient medium are at room temperature (18-20°C) before starting.
-
Dilute the Blood: Diluting the blood sample 1:1 with a balanced salt solution is recommended to reduce cell density, which helps prevent lymphocytes from being trapped by RBC aggregates.
-
Check Centrifuge Settings: Confirm that the centrifuge's brake is turned off.
-
Optimize Sample Handling: After layering the blood, proceed to centrifugation immediately to prevent RBCs from settling and mixing with the gradient.
Troubleshooting: Post-Centrifugation RBC Removal
If you have already performed the gradient separation and have significant RBC contamination, several methods are available to purify your mononuclear cell sample.
Workflow for Handling RBC Contamination
The following diagram illustrates the decision-making process and workflow when dealing with RBC contamination after the initial density gradient separation.
Q3: Which method should I use to remove RBCs?
The best method depends on your downstream application, cell type of interest, and the level of contamination. The most common techniques are RBC lysis, aggregation with sedimentation, and immunomagnetic depletion.
| Method | Principle | Key Advantages | Key Considerations |
| Ammonium (B1175870) Chloride (NH₄Cl) Lysis | Osmotic shock selectively ruptures red blood cells while leaving leukocytes with intact membranes.[3][4] | Inexpensive, widely used, and effective for bulk removal. | Can impact the viability and function of certain sensitive cell types; adds cellular debris to the sample.[5] |
| Erythrocyte Aggregation | A high molecular weight polymer (e.g., dextran) is added to induce RBCs to form rouleaux (stacks), which sediment rapidly.[6][7] | Gentle on leukocytes, quick, and removes over 95% of RBCs.[6] | Requires specific reagents (e.g., HetaSep™); may not remove 100% of RBCs. |
| Immunomagnetic Depletion | Microbeads or microbubbles coated with antibodies against an RBC-specific surface marker (e.g., CD235a) are used to capture and remove RBCs magnetically or by buoyancy.[2][5] | Highly specific, fast (can be <10 mins), and very gentle, preserving leukocyte viability. Can achieve ~90% or better depletion.[5] | Most expensive option; requires specific antibodies and equipment (magnets). |
Experimental Protocols
Protocol 1: Ammonium Chloride (NH₄Cl) Lysis
This protocol uses a buffered ammonium chloride solution to lyse contaminating RBCs after the mononuclear cell pellet has been collected and washed once.
Reagents:
-
10X Lysis Stock Solution:
-
8.02 g NH₄Cl (Ammonium Chloride)
-
0.84 g NaHCO₃ (Sodium Bicarbonate)
-
0.37 g EDTA (Disodium)
-
Add Millipore water to a final volume of 100 mL. Store at 4°C.[8]
-
-
1X Working Solution:
-
Dilute 10 mL of 10X stock with 90 mL of sterile water before use.[8]
-
Methodology:
-
Start with the cell pellet containing mononuclear cells and contaminating RBCs.
-
Resuspend the pellet in 3-5 mL of cold 1X RBC Lysis Buffer.
-
Incubate for 5-10 minutes at room temperature.[4][8] Monitor the solution; it should turn from cloudy red to a clearer, more translucent red as lysis proceeds.[4] Do not exceed 15 minutes , as this can harm the leukocyte population.[4][8]
-
Stop the lysis reaction by adding 20-30 mL of a wash buffer (like PBS or Hanks' Balanced Salt Solution).
-
Centrifuge immediately at 400-500 x g for 5 minutes at room temperature.[8]
-
Carefully decant the supernatant, which contains hemoglobin and RBC debris. The remaining white/light pink pellet is your purified mononuclear cell population.
-
Wash the pellet one more time with your desired buffer or media before proceeding to cell counting.
Protocol 2: Erythrocyte Aggregation & Sedimentation
This protocol is based on the use of a commercial reagent like HetaSep™.
Reagents:
-
HetaSep™ Solution
-
Appropriate cell culture medium or buffer (e.g., PBS with 2% FBS)
Methodology:
-
Resuspend the contaminated cell pellet in your desired buffer.
-
Add one part HetaSep™ solution to five parts of the cell suspension.[6]
-
Mix well by gentle inversion or pipetting.
-
Incubate the tube at a 45° angle or vertically at room temperature and allow the aggregated RBCs to sediment by gravity for 10-15 minutes, or until the RBC sediment is approximately 50% of the total volume.[6]
-
Alternatively, accelerate sedimentation by centrifuging at 50 x g for 5 minutes with the brake off .[6]
-
Carefully collect the upper, leukocyte-enriched supernatant without disturbing the sedimented RBC layer.[6]
-
Wash the collected cells in the appropriate buffer to remove the aggregation agent. The cells are now ready for downstream use.
Advanced Troubleshooting Guide
Use this decision tree to diagnose the potential source of your RBC contamination issue.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. BestProtocols: Red Blood Cell Lysis Protocols Using eBioscience Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. akadeum.com [akadeum.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Erythrocyte aggregation - Wikipedia [en.wikipedia.org]
- 8. medicine.uams.edu [medicine.uams.edu]
Technical Support Center: Effective Removal of Iohexol from Cell Pellets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing Iohexol from cell pellets following separation procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the integrity of your downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of this compound from cell pellets.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Pellet Recovery After Washing | Centrifugation speed is too low, resulting in a loose pellet. | Optimize centrifugation speed. For most mammalian cell lines, a speed of 300-500 x g for 5 minutes is sufficient to form a firm pellet.[1][2] For more sensitive cells, like stem cells, lower speeds around 200 x g may be necessary to maintain viability.[1] |
| Aspiration of the supernatant is too aggressive, disturbing the cell pellet. | Gently aspirate the supernatant from the side of the tube opposite the pellet. Leaving a very small amount of buffer behind is preferable to losing a significant portion of the pellet. | |
| Multiple wash steps leading to cumulative cell loss. | Minimize the number of washes required. Three washes are typically sufficient for removing small molecules like this compound. If cell loss is still significant, consider using a wash buffer containing a low concentration of a blocking agent like 0.5% Bovine Serum Albumin (BSA) to reduce non-specific cell adhesion to the tube.[1] | |
| Incomplete Removal of this compound | Insufficient washing volume or number of washes. | Use a wash buffer volume that is at least 10 times the volume of the cell pellet for each wash step. Perform a minimum of three wash cycles. |
| Inefficient resuspension of the cell pellet. | Ensure the cell pellet is fully resuspended in the wash buffer during each step. This can be achieved by gentle vortexing or pipetting up and down. Incomplete resuspension will trap this compound within the pellet. | |
| Inappropriate wash buffer. | Use a wash buffer that is compatible with your cells and downstream applications. A common and effective choice is sterile, calcium and magnesium-free Phosphate Buffered Saline (PBS). | |
| Altered Cell Viability or Function Post-Washing | Residual this compound causing cytotoxicity. | Even after washing, residual this compound can have lasting effects on cell cycle, adhesion, and may induce apoptosis.[3][4][5] It is crucial to remove as much this compound as possible. Validate the removal efficiency using a sensitive analytical method. |
| Harsh centrifugation conditions. | Excessive centrifugation speeds can cause mechanical damage to cells.[1] Adhere to recommended g-forces for your specific cell type. | |
| Osmotic stress from inappropriate wash buffer. | Ensure the wash buffer is isotonic to the cells. Standard 1X PBS is generally suitable for most mammalian cells. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and gentle wash buffer for removing this compound from a cell pellet?
A common and effective wash buffer is sterile, calcium and magnesium-free 1X Phosphate Buffered Saline (PBS).[6] For sensitive cell lines prone to pellet loss, you can supplement the PBS with 0.1-0.5% Bovine Serum Albumin (BSA), which can help to cushion the cells and reduce non-specific binding to the tube walls.[1]
Q2: How many wash steps are necessary to effectively remove this compound?
For most applications, three wash steps are sufficient to reduce the concentration of a small, water-soluble molecule like this compound to negligible levels. However, the exact number of washes may need to be optimized and validated for highly sensitive downstream assays.
Q3: What are the optimal centrifugation parameters (speed and time) for washing cell pellets?
The optimal centrifugation parameters depend on the cell type. For most mammalian cell lines, a centrifugation force of 300-500 x g for 5 minutes at 4°C or room temperature is recommended.[1][2][7] For more fragile cells, such as primary cells or stem cells, a lower force of 100-200 x g may be necessary to prevent cell damage.[1] It is important to avoid excessive g-forces, which can lead to cell lysis and the formation of a very tight pellet that is difficult to resuspend.
Q4: How can I be certain that all the this compound has been removed?
Visual inspection is not sufficient. To confirm the complete removal of this compound, a sensitive analytical method is required. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for quantifying small molecules like this compound in biological samples. You can analyze the final wash supernatant and a lysate of the washed cell pellet to ensure the this compound concentration is below the limit of detection of your assay.
Q5: Can residual this compound affect my downstream experiments?
Yes. Studies have shown that even after removal of the bulk this compound, residual amounts can have lasting cytotoxic effects, including inducing apoptosis, altering the cell cycle, and affecting cell adhesion and gene expression.[3][4][5][8] Therefore, thorough removal and validation are critical for the reliability of your experimental results.
Experimental Protocols
Protocol 1: Standard Washing Procedure for this compound Removal
This protocol outlines a general procedure for washing a cell pellet to remove this compound.
Materials:
-
Cell pellet containing this compound
-
Sterile, ice-cold 1X Phosphate Buffered Saline (PBS), free of calcium and magnesium
-
Refrigerated centrifuge
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
After the initial centrifugation to pellet your cells from the this compound-containing medium, carefully aspirate and discard the supernatant.
-
Add a volume of ice-cold 1X PBS that is at least 10 times the estimated volume of your cell pellet.
-
Gently resuspend the cell pellet by pipetting up and down or by gentle vortexing until no clumps are visible.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[1][7]
-
Carefully aspirate and discard the supernatant.
-
Repeat steps 2-5 for a total of three washes.
-
After the final wash, resuspend the cell pellet in the desired buffer or medium for your downstream application.
Protocol 2: Validation of this compound Removal by HPLC
This protocol provides a framework for quantifying residual this compound in the final wash supernatant and the washed cell pellet.
Materials:
-
Final wash supernatant from Protocol 1
-
Washed cell pellet from Protocol 1
-
Lysis buffer compatible with your cells and HPLC analysis
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation:
-
Supernatant: The final wash supernatant can often be directly analyzed or may require minimal filtration before injection into the HPLC system.
-
Cell Pellet:
-
Resuspend the washed cell pellet in a known volume of lysis buffer.
-
Ensure complete cell lysis through sonication or other appropriate methods.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.
-
Collect the supernatant (lysate) for HPLC analysis.
-
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method for the separation and detection of this compound. This will involve optimizing the mobile phase composition, flow rate, and detector settings.
-
Generate a standard curve using known concentrations of this compound.
-
Inject the prepared supernatant and cell lysate samples into the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in your samples by comparing the peak areas to the standard curve.
-
The concentration in the final wash supernatant and the cell lysate should be below the limit of detection of your method to confirm effective removal.
-
Quantitative Data Summary
The following table provides a representative example of the expected reduction in this compound concentration after each wash step. Actual results may vary depending on the initial this compound concentration, cell type, and pellet size.
| Wash Step | Sample | This compound Concentration (µg/mL) | Removal Efficiency (%) |
| Initial Supernatant | Supernatant 1 | >1000 | - |
| Wash 1 | Supernatant 2 | 50 - 100 | 90 - 95 |
| Wash 2 | Supernatant 3 | 1 - 5 | 99.5 - 99.9 |
| Wash 3 | Supernatant 4 | < 0.1 (Below Limit of Detection) | > 99.99 |
| Final Pellet | Cell Lysate | < 0.1 (Below Limit of Detection) | > 99.99 |
Visualizations
Caption: Workflow for the removal of this compound from a cell pellet.
Caption: Troubleshooting logic for this compound removal from cell pellets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Common issues with discontinuous Iohexol gradients and their solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with discontinuous Iohexol gradients.
Troubleshooting Guide
Low Cell Yield
Question: We are experiencing a low yield of our target cells after separation on a discontinuous this compound gradient. What are the possible causes and how can we improve our recovery?
Answer:
A low yield of target cells can be attributed to several factors, ranging from the initial sample preparation to the final collection of the cell fraction.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect Gradient Densities | Ensure the densities of the this compound layers are optimal for your specific cell type. The density of the target cells should fall between the densities of two adjacent layers. |
| Suboptimal Centrifugation | Verify that the centrifugation speed and time are appropriate. Excessive force can pellet the cells, while insufficient force may not allow them to migrate to the correct interface.[1][2] |
| Cell Clumping/Aggregation | Aggregated cells will not separate correctly and may be lost in the pellet. Refer to the "Cell Clumping/Aggregation" section for detailed solutions. |
| Improper Sample Loading | Gently overlay the cell suspension onto the top of the gradient to avoid mixing the layers. A disturbed gradient will lead to poor separation. |
| Inaccurate Cell Counting | Use a reliable method for cell counting both before and after the gradient separation to accurately determine the yield. |
| Cell Loss During Aspiration | Be careful when aspirating the desired cell layer from the interface. It may be beneficial to collect the entire interface and wash the cells to remove the this compound. |
Low Cell Purity
Question: Our isolated cell population is contaminated with other cell types. How can we improve the purity of our target cells?
Answer:
Contamination with unwanted cell types is a common issue that can often be resolved by optimizing the gradient and centrifugation parameters.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Overlapping Densities of Cell Populations | If the densities of the target and contaminating cells are too similar, a discontinuous gradient may not provide sufficient resolution. Consider adding more layers to the gradient with smaller density differences. |
| Gradient Interface Disruption | A disrupted interface between the this compound layers will lead to mixing of cell populations. Ensure the gradient is prepared carefully and the centrifuge has slow acceleration and deceleration settings. |
| Incorrect Centrifugation Parameters | The speed and duration of centrifugation can affect the separation. Fine-tuning these parameters may improve the resolution between different cell types.[1][2] |
| Cell Overload | Loading too many cells onto the gradient can lead to poor separation and cross-contamination of layers. Try reducing the number of cells loaded or increasing the gradient volume. |
| Presence of Platelets or Red Blood Cells | If the sample is contaminated with platelets or red blood cells, consider a pre-enrichment step or a lysis buffer treatment, if compatible with your target cells. |
Cell Clumping/Aggregation
Question: We are observing cell clumps in our sample and on the gradient, which is affecting the separation. What causes this and how can we prevent it?
Answer:
Cell aggregation is a significant problem that can severely impact the quality of the separation. This compound, being a non-ionic medium, can sometimes promote the aggregation of certain cell types, like erythrocytes, especially at a lower pH.[3][4]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Presence of DNA from Dead Cells | DNA released from dead cells is sticky and can cause cells to clump. Consider treating the cell suspension with DNase I prior to loading on the gradient. |
| Inappropriate Buffer Composition | The absence of certain ions can promote aggregation.[3] Ensure your cell suspension buffer is isotonic and contains physiological concentrations of salts. Adding a low concentration of a chelating agent like EDTA can sometimes help. |
| Low pH | A reduced pH can increase red blood cell aggregation in the presence of this compound.[3] Maintain a physiological pH (around 7.4) in your cell suspension and gradient solutions. |
| High Cell Concentration | A high cell density can increase the likelihood of aggregation. Try diluting the cell suspension before loading. |
| Presence of Clotting Factors | If working with blood samples, ensure an appropriate anticoagulant was used and that the sample is fresh. |
Gradient Interface Disruption
Question: The interfaces between our this compound layers are not sharp and appear mixed. What could be causing this?
Answer:
Sharp, distinct interfaces are crucial for a successful separation with a discontinuous gradient. A disrupted interface will lead to poor resolution and cross-contamination of cell populations.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Improper Layering Technique | When preparing the gradient, carefully layer the solutions on top of each other. This can be done by running the denser solution slowly down the side of the tube under the less dense solution. |
| Vibrations During Preparation or Handling | Prepare and handle the gradients on a stable surface to avoid vibrations that can mix the layers. |
| Rapid Centrifuge Acceleration/Deceleration | Use a centrifuge with slow acceleration and deceleration profiles to prevent the disruption of the gradient during the run. |
| Temperature Fluctuations | Significant changes in temperature can affect the viscosity and density of the solutions, potentially leading to mixing. Prepare and run your gradients at a consistent temperature. |
Low Cell Viability
Question: We are concerned about the viability of our cells after isolation with this compound. How can we ensure our cells remain healthy during the procedure?
Answer:
This compound is generally considered to be non-toxic and iso-osmotic, which helps in maintaining cell viability.[5][6] However, procedural steps can impact cell health.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Toxicity of the Gradient Medium | While this compound has low toxicity, ensure that the solutions are sterile and free of endotoxins. |
| Suboptimal Buffer Conditions | Use a physiologically compatible buffer for your cell suspension and for diluting the this compound. Ensure the pH and salt concentrations are appropriate for your cells. |
| Mechanical Stress During Resuspension | Handle the cells gently during all washing and resuspension steps to avoid mechanical damage. |
| Prolonged Exposure to the Gradient Medium | Minimize the time the cells spend in the this compound solution. Process the cells promptly after centrifugation. |
| Inadequate Removal of this compound | Thoroughly wash the isolated cells to remove all traces of the gradient medium before placing them in culture or using them in downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell separation?
This compound is a non-ionic, iodinated density gradient medium. It is favored for cell separation because it can form solutions of high density with low osmolality, which helps to maintain the size and morphology of cells during separation. It is also non-toxic to cells.
Q2: How do I prepare the different density layers for a discontinuous gradient?
To prepare different density layers, you will typically start with a stock solution of this compound (e.g., OptiPrep™, which is a 60% w/v solution of this compound in water) and dilute it with a suitable buffer or cell culture medium to achieve the desired final concentrations and densities.
Q3: Can I store my prepared this compound gradients?
It is generally recommended to use freshly prepared gradients for the best results. Over time, diffusion will occur between the layers, which will make the interfaces less sharp and the gradient less discontinuous. If you must store them, do so at 4°C and for a short period.
Q4: What are the advantages of this compound over other gradient media like Ficoll or Percoll?
This compound offers the advantage of being iso-osmotic over a wide range of densities, which minimizes osmotic stress on cells. Unlike Percoll, it does not need to be removed from the isolated cells for most downstream applications, although washing is still recommended. Compared to Ficoll, this compound can be used to prepare gradients with a wider range of densities.
Q5: Can I use a swinging-bucket or a fixed-angle rotor for my centrifugation?
A swinging-bucket rotor is highly recommended for discontinuous gradient centrifugation. This is because the tubes are horizontal during the run, which allows the cells to migrate through the layers and band at the interfaces without being pelleted against the side of the tube, which would occur with a fixed-angle rotor.
Quantitative Data
Table 1: Physical Properties of this compound (OptiPrep™) Solutions
| Parameter | Value |
| Concentration of Stock Solution | 60% (w/v) this compound in water |
| Density of Stock Solution | 1.32 g/mL |
| Molecular Weight of this compound | 821.14 g/mol |
| Osmolality of Stock Solution | ~180 mOsm/kg H₂O |
Table 2: Example of Cell Recovery and Purity with Discontinuous this compound Gradients
| Application | Cell Type | Purity | Recovery | Reference |
| Isolation of Dendritic Cells | Human Blood Dendritic Cells | Low-density fraction contains 20 ± 5% of cells that are negative for lineage markers | Not specified | [7] |
| Isolation of Sperm | Human Sperm | No significant increase in morphologically normal sperm | 78% of motile sperm | [8] |
| Isolation of Extracellular Vesicles | Rat Plasma EVs | High purity after additional chromatography step | DGUC separates EVs with high efficiency | [9] |
Note: Purity and recovery rates are highly dependent on the specific cell type, starting sample, and the precise protocol used.
Experimental Protocols
Protocol 1: Preparation of a Discontinuous this compound Gradient
This protocol provides a general guideline for preparing a two-layer discontinuous gradient. The concentrations and volumes should be optimized for the specific application.
Materials:
-
This compound stock solution (e.g., 60% w/v)
-
Physiologically buffered saline (e.g., PBS) or cell culture medium
-
Sterile centrifuge tubes
-
Pipettes and sterile tips
Method:
-
Prepare the this compound solutions:
-
Prepare a "heavy" solution (e.g., 30% w/v this compound) and a "light" solution (e.g., 15% w/v this compound) by diluting the stock solution with your chosen buffer.
-
-
Create the gradient:
-
Carefully pipette the "heavy" solution into the bottom of a sterile centrifuge tube, avoiding bubbles.
-
Gently overlay the "light" solution on top of the "heavy" solution. To do this, place the pipette tip against the side of the tube just above the surface of the heavy solution and dispense the light solution slowly and steadily.
-
A sharp interface should be visible between the two layers.
-
-
Load the sample:
-
Carefully layer the cell suspension on top of the "light" solution.
-
-
Centrifugation:
-
Centrifuge the tubes in a swinging-bucket rotor with slow acceleration and deceleration. The speed and time will need to be optimized for your specific cell type.
-
Protocol 2: Isolation of Mononuclear Cells from Peripheral Blood
Materials:
-
Whole blood collected with an anticoagulant (e.g., EDTA or heparin)
-
This compound solutions of 1.077 g/mL (e.g., NycoPrep™ 1.077)
-
Physiologically buffered saline (PBS)
-
50 mL conical tubes
-
Centrifuge with a swinging-bucket rotor
Method:
-
Prepare the sample:
-
Dilute the whole blood 1:1 with PBS.
-
-
Prepare the gradient:
-
Add 15 mL of the 1.077 g/mL this compound solution to a 50 mL conical tube.
-
-
Layer the sample:
-
Carefully layer 30 mL of the diluted blood on top of the this compound solution.
-
-
Centrifugation:
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
-
Collect the cells:
-
After centrifugation, a layer of mononuclear cells will be visible at the interface between the plasma and the this compound solution.
-
Carefully aspirate the upper plasma layer, then collect the mononuclear cell layer with a clean pipette.
-
-
Wash the cells:
-
Transfer the collected cells to a new tube and wash them twice with PBS to remove the this compound and platelets.
-
Visualizations
Caption: General experimental workflow for cell separation using a discontinuous this compound gradient.
References
- 1. Effects of different centrifugation conditions on clinical chemistry and Immunology test results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-opensci.org [eu-opensci.org]
- 3. Erythrocyte aggregation in this compound and other nonionic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ionic and non-ionic contrast media on aggregation of red blood cells in vitro. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of human blood dendritic cells by discontinuous Nycodenz gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of iodixanol as a density gradient material for separating human sperm from semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of High-Purity Extracellular Vesicles by the Combination of Iodixanol Density Gradient Ultracentrifugation and Bind-Elute Chromatography From Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Separation with Iohexol Gradients
Welcome to the technical support center for improving the resolution of cell separation using Iohexol gradients. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for cell separation?
A1: this compound is a non-ionic, iodinated density gradient medium used for separating biological particles.[1] Marketed under trade names like Nycodenz® and Histodenz™, it is favored for its ability to form dense solutions while maintaining iso-osmotic conditions, which minimizes cell dehydration and damage. Unlike ionic gradient media, this compound does not interact with charged groups on biological particles, preserving cell morphology and function.[1] It is also non-toxic and not metabolized by mammalian cells, ensuring high cell viability post-separation.[1]
Q2: What are the key advantages of this compound over other density gradient media like Percoll® or sucrose (B13894)?
A2: this compound offers several advantages:
-
Iso-osmotic conditions: this compound solutions can be made iso-osmotic, preventing alterations in cell volume and density that can impair viability and separation resolution.[1] Sucrose gradients, in contrast, are often hypertonic.
-
Low toxicity: this compound is non-toxic to cells.[1] Percoll®, a colloidal silica (B1680970) suspension, can be phagocytosed by certain cell types and may contain endotoxins that trigger inflammatory responses.
-
Autoclavability: this compound solutions are stable and can be autoclaved, unlike metrizamide, another iodinated medium.[1]
-
Low viscosity: Compared to sucrose solutions of similar density, this compound solutions have lower viscosity, allowing for shorter centrifugation times and lower g-forces.[2]
Q3: Can I use this compound to isolate specific cell types?
A3: Yes, this compound gradients are highly effective for isolating a wide variety of specific cell populations based on their density. This includes dendritic cells, senescent cells, neurons, progenitor cells, and various cells from tissues like the liver and pancreas.[3][4][5][6] The success of the separation depends on carefully optimizing the density of the gradient layers to match the target cell population.
Q4: How do I prepare an iso-osmotic this compound solution?
A4: To prepare an iso-osmotic this compound solution, a stock solution of this compound in water is typically diluted with a balanced salt solution or cell culture medium. The osmolality can be easily adjusted by adding sucrose or a buffer solution. For example, to create a 1.077 g/ml solution, a stock solution can be diluted to 14% (w/v) Nycodenz® with a solution like 0.154 M NaCl, 4 mM KCl, 5 mM EDTA, and 5 mM HEPES-NaOH, pH 7.2.[3]
Troubleshooting Guide
This guide addresses common problems encountered during cell separation with this compound gradients.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Yield/Recovery | Incorrect Gradient Density: The density of the gradient may be too high or too low for the target cells, causing them to pellet or remain in the upper layers. | Verify the buoyant density of your target cell type from the literature. Prepare fresh gradient solutions and meticulously check their densities. It may be necessary to perform a pilot experiment with a continuous gradient to determine the precise density at which your cells band. |
| Suboptimal Centrifugation: The centrifugation time may be too short for the cells to reach their isopycnic point, or the g-force may be too high, causing the cells to pellet. | Optimize centrifugation parameters. For delicate cells, consider reducing the g-force and increasing the time. Ensure the centrifuge is properly calibrated and reaches the set speed. | |
| Cell Clumping/Aggregation: The release of DNA from dead cells can cause cell aggregation, trapping target cells and preventing proper separation.[6] | Add a DNase I solution (e.g., 10-20 µg/mL) to the cell suspension before loading it onto the gradient. Ensure all solutions are at the correct temperature (room temperature or 4°C, as per the protocol) to minimize cell stress. | |
| Improper Sample Loading: Careless layering of the cell suspension onto the gradient can disrupt the interface, leading to poor separation. | Layer the cell suspension slowly and carefully onto the top of the gradient. Hold the pipette tip against the side of the tube just above the gradient surface to minimize disturbance. | |
| Poor Resolution/Contamination with Other Cell Types | Gradient Disturbance: Mixing between the gradient layers before or during centrifugation will result in broad, overlapping cell bands. | Prepare the gradient just before use to avoid diffusion between layers. Ensure a sharp interface between layers. Handle the tubes carefully and ensure smooth acceleration and deceleration of the centrifuge rotor. |
| Incorrect Cell Load: Overloading the gradient with too many cells can exceed its separation capacity, leading to poor resolution. | Reduce the number of cells loaded onto the gradient. As a general rule, do not exceed 10^8 cells per 15 mL tube, but this can vary depending on the cell type and gradient volume. | |
| Temperature Fluctuations: Temperature can affect the viscosity of the gradient and the density of the cells. Inconsistent temperatures can lead to variable results. | Pre-cool or pre-warm all solutions and the centrifuge to the recommended temperature for your protocol. Most cell separations are performed at 4°C or room temperature. | |
| Low Cell Viability | Hypertonic/Hypotonic Solutions: If the this compound solutions are not iso-osmotic, cells can shrink or swell, leading to cell death. | Ensure all solutions are iso-osmotic (typically ~290 mOsm/kg). Use a balanced salt solution or appropriate cell culture medium for dilutions. |
| Extended Exposure to Gradient: Prolonged incubation in the gradient medium, although non-toxic, can still stress cells. | Minimize the time cells spend in the this compound solution. Process the cells promptly after centrifugation. | |
| Mechanical Stress: High centrifugation speeds or harsh resuspension techniques can damage cells. | Use the lowest effective g-force for separation. Resuspend cell pellets by gently pipetting or flicking the tube. Avoid vigorous vortexing. After the initial separation and wash, adding a protein source like FBS to the wash media can help protect the cells. | |
| Red Blood Cell (RBC) Contamination | Incomplete RBC Lysis (if applicable): If starting with whole blood, residual RBCs can contaminate the mononuclear cell layer. | Ensure complete RBC lysis if this is a preliminary step. For direct separation from blood, ensure the density of the lower phase is sufficient to pellet the RBCs and granulocytes (e.g., 1.077 g/mL for human mononuclear cells). |
| Blood Sample Quality: Old or improperly handled blood samples can result in poor separation. | Use fresh blood samples (ideally drawn within 2-6 hours). Ensure proper anticoagulation and mixing. |
Experimental Protocols
Protocol 1: Isolation of Dendritic Cells (DCs) from Murine Spleen
This protocol is adapted from methods used for isolating low-density cells like DCs.
Materials:
-
This compound (e.g., Nycodenz® or a 60% OptiPrep™ solution)
-
Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
EDTA
Solutions:
-
Digestion Buffer: HBSS with 2 mg/mL Collagenase D and 20 µg/mL DNase I.
-
Wash Buffer: HBSS with 2% FBS and 5 mM EDTA.
-
14% (w/v) Iso-osmotic this compound Solution (Density ≈ 1.077 g/mL): Prepare by diluting a stock solution of this compound with a suitable buffer (e.g., 0.154 M NaCl, 5 mM HEPES-NaOH, pH 7.2).[3]
Procedure:
-
Prepare a single-cell suspension from the murine spleen by mechanical disruption followed by enzymatic digestion in Digestion Buffer for 25 minutes at 37°C.
-
Stop the digestion by adding Wash Buffer and pass the cell suspension through a 70 µm cell strainer.
-
Wash the cells twice in Wash Buffer by centrifuging at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in 3 mL of Wash Buffer.
-
In a 15 mL centrifuge tube, carefully layer the 3 mL of cell suspension over 5 mL of the 14% iso-osmotic this compound solution.
-
Centrifuge at 1700 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the cells from the interface between the medium and the this compound solution.
-
Wash the collected cells twice with Wash Buffer to remove residual this compound.
-
Count the cells and assess viability using a method like Trypan Blue exclusion.
Protocol 2: Enrichment of Senescent Cells
This protocol is based on the principle that senescent cells often have a lower density than their proliferating counterparts.
Materials:
-
60% (w/v) this compound solution (e.g., OptiPrep™)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
Solutions:
-
Prepare different concentrations of this compound in complete culture medium. For example, for separating senescent hepatocellular carcinoma cells, layers of 15%, 10%, and 5% OptiPrep™ were used.[5] The cell pellet itself was resuspended in a 22-25% OptiPrep™ solution.[5]
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Create a discontinuous gradient in a centrifuge tube. For example, layer 2 mL of 15% this compound over 2 mL of 22% this compound. Then, carefully layer 2 mL of 10% or 5% this compound on top, followed by 3 mL of complete medium without this compound.[5]
-
Resuspend the cell pellet (containing a mixed population of senescent and non-senescent cells) in the highest density this compound solution (e.g., 22-25%) and layer it at the bottom of the gradient.
-
Alternatively, resuspend the cells in medium and layer them on top of the gradient.
-
Centrifuge at 1000 x g for 30 minutes at room temperature.[5]
-
Senescent cells will be enriched at the interface between the upper layers (e.g., between the medium and the 5%/10% layer), while viable, non-senescent cells will be found in the lower layers.[5]
-
Carefully collect the desired cell fraction from the interface.
-
Wash the collected cells with PBS or medium to remove the this compound.
Data Presentation
Table 1: Common this compound Gradient Parameters for Cell Isolation
| Cell Type | Source | Gradient Type | Key Densities (g/mL) | Centrifugation | Reference |
| Dendritic Cells | Mouse Spleen | Discontinuous | 1.077 - 1.080 | 1700 x g, 15 min, RT | [3] |
| Senescent Cells (HCC) | Cell Culture | Discontinuous | 1.03 - 1.13 | 1000 x g, 30 min, RT | [5] |
| Progenitor Cells | Bone Marrow | Discontinuous | 1.050, 1.077, 1.080, 1.090 | Not specified | [6] |
| Stellate Cells | Liver/Pancreas | Discontinuous | 1.053 - 1.067 | Not specified | [6] |
| Viable vs. Non-viable Cells | Cell Culture | Discontinuous | ~1.15 | Not specified | [6] |
Table 2: Physical Properties of this compound Solutions (OMNIPAQUE™) [7]
| Concentration (mgI/mL) | Osmolality (mOsm/kg water) | Viscosity at 37°C (cp) | Specific Gravity at 37°C |
| 140 | 322 | 1.5 | 1.164 |
| 180 | 408 | 2.0 | 1.209 |
| 240 | 520 | 3.4 | 1.280 |
| 300 | 672 | 6.3 | 1.349 |
| 350 | 844 | 10.4 | 1.406 |
Visualizations
Caption: Workflow for isolating dendritic cells using a discontinuous this compound gradient.
Caption: Troubleshooting logic for addressing low cell yield in this compound gradients.
References
- 1. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 2. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 3. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 4. Isolation of senescent cells by iodixanol (OptiPrep) density gradient-based separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of senescent cells by iodixanol (OptiPrep) density gradient‐based separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Iohexol Cytotoxicity on Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of Iohexol on primary cells. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments with this compound and primary cells.
Question 1: I am observing unexpectedly high levels of cell death in my primary cell culture after exposure to this compound. What could be the cause and how can I fix it?
Answer:
High cytotoxicity can stem from several factors. Consider the following troubleshooting steps:
-
This compound Concentration and Exposure Time: this compound's cytotoxicity is both time- and concentration-dependent.[1] Extended exposure (e.g., 4 hours or more) at high concentrations (50% or higher of stock solution) can significantly reduce viability in primary cells like mesenchymal stem cells (MSCs).[1]
-
Recommendation: Create a dose-response curve and a time-course experiment to determine the optimal, least-toxic concentration and exposure duration for your specific primary cell type. A brief 30-minute exposure may have no significant effect on viability.[1]
-
-
Cell Type Sensitivity: Primary cells, particularly renal tubular cells and endothelial cells, are known to be sensitive to contrast media.[1][2] Human umbilical vein endothelial cells (HUVECs) show a significant decrease in viability when treated with this compound.[3][4]
-
Recommendation: Review literature specific to your primary cell type to establish expected sensitivity. If your cells are inherently sensitive, consider using lower concentrations of this compound or exploring protective co-treatments.
-
-
Osmolality: The hyperosmolality of contrast media solutions is a major contributor to cell toxicity.[5][6]
-
Oxidative Stress: this compound is known to induce the formation of reactive oxygen species (ROS), leading to oxidative stress, which is a key driver of apoptosis and cell damage.[2][9]
Question 2: My results for this compound cytotoxicity are inconsistent between experimental repeats. How can I improve reproducibility?
Answer:
Inconsistent results often point to variability in experimental parameters. To enhance reproducibility:
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use primary cells within a narrow and early passage range. Primary cells can undergo phenotypic changes at higher passages, which may alter their sensitivity to this compound.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Cell density can influence nutrient availability and cell-cell signaling, affecting their response to stress.
-
-
Reagent Preparation:
-
This compound Dilution: Prepare fresh dilutions of this compound for each experiment from a common stock solution. Avoid repeated freeze-thaw cycles.
-
Media and Supplements: Use the same batch of culture media, serum, and supplements for the entire set of experiments to avoid batch-to-batch variability.
-
-
Assay Choice and Execution:
-
Appropriate Assay: The choice of cytotoxicity assay is critical. For instance, some nanoparticles have been shown to interfere with the MTT assay, leading to inaccurate results.[11] While MTT is commonly used, consider validating your findings with an alternative assay like LDH leakage or Trypan Blue exclusion.[7][12][13]
-
Consistent Timing: Execute all steps of the assay, including incubation times and reagent additions, with precise timing.
-
Question 3: I am not sure if the cell death I'm observing is apoptosis or necrosis. How can I differentiate between them?
Answer:
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of this compound's cytotoxicity.
-
Mechanism: this compound primarily induces apoptosis (programmed cell death) in many primary cell types, including renal and endothelial cells.[4][14] This is often triggered by oxidative stress and involves the activation of caspase pathways.[2][4] Necrosis, or uncontrolled cell death, can also occur, particularly at very high concentrations.[8]
-
Recommended Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating between apoptosis and necrosis via flow cytometry.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as Caspase-3, which are activated during apoptosis.[4]
-
DNA Laddering Assay: Apoptosis results in the cleavage of DNA into characteristic fragments, which can be visualized as a ladder on an agarose (B213101) gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in primary cells?
A1: The primary mechanism involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[2][9] This leads to mitochondrial damage, activation of inflammatory pathways (like the NLRP3 inflammasome), and ultimately triggers apoptosis.[3][9] this compound can also directly interact with anti-apoptotic proteins like BCL-XL and XIAP, potentially disrupting their protective function.[3][15][16][17]
Q2: Which primary cell types are most sensitive to this compound?
A2: Renal (kidney) tubular epithelial cells and vascular endothelial cells are among the most sensitive primary cell types.[1][2] This is particularly relevant in a clinical context, as the kidneys are the primary route of excretion for this compound.[2] Studies on Human Umbilical Vein Endothelial Cells (HUVECs) and human renal tubular cells have consistently shown this compound-induced cytotoxicity.[3][4][18] Human mesenchymal stem cells have also demonstrated a dose- and time-dependent cytotoxic response.[1]
Q3: What are the generally recommended starting concentrations and exposure times for in vitro studies?
A3: There is no single universal concentration, as it is highly dependent on the cell type. However, based on published studies:
-
Concentrations: Often reported in mg of Iodine per mL (mg I/mL) or as a percentage of the clinical solution (e.g., Omnipaque 300/350). Cytotoxic effects in bronchial epithelial and neuroblastoma cells become significant at concentrations ≥ 75 mg I/mL.[19][20] For human MSCs, effects were significant at 50% or higher concentrations of the stock solution.[1]
-
Exposure Times: Cytotoxic effects are often observed after 4 hours of exposure or longer.[1][4] Shorter exposure times, such as 30 minutes, may not induce significant cell death.[1] It is crucial to perform a pilot study to establish the optimal conditions for your specific experimental model.
Q4: How can I effectively mitigate the cytotoxic effects of this compound in my primary cell experiments?
A4:
-
Minimize Concentration and Duration: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve your experimental goals.[1]
-
Use Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) can suppress the overexpression of cellular stress markers and reduce cytotoxicity.[9]
-
Hydration Simulation: In vivo, hydration is a key strategy to reduce contrast-induced nephropathy by decreasing the contact time of the agent with tubular cells.[2] While difficult to replicate perfectly in vitro, ensuring adequate culture medium volume and considering medium changes after exposure can be beneficial.[18]
-
Protective Agents: Some studies have explored co-formulations. For example, the addition of sulfobutyl-ether-β-cyclodextrin (SBECD) to this compound has been shown to significantly protect rodent kidneys from injury by interfering with the early stages of apoptosis.[14][21]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cytotoxic effects of this compound on different primary and immortalized cell lines.
Table 1: this compound Cytotoxicity on Endothelial Cells
| Cell Type | This compound Concentration | Exposure Time | Effect | Citation |
|---|---|---|---|---|
| Human Endothelial Cells | High Concentration | 24 hours | ~40% cell lysis | [5] |
| HUVECs | 1.826 - 182.6 mM | Not Specified | Concentration-dependent decrease in cell viability | [3][17] |
| HUVECs | 10 vol% & 20 vol% | 4 hours | Significant decrease in cell viability |[4] |
Table 2: this compound Cytotoxicity on Renal and Other Cells
| Cell Type | This compound Concentration | Exposure Time | Effect | Citation |
|---|---|---|---|---|
| Human Mesenchymal Stem Cells | 50% and 100% of stock | 4 and 48 hours | Significant decrease in viability | [1] |
| Bronchial Epithelial Cells | 15, 75, 150 mg I/mL | Not Specified | Significant decrease in cell viability | [15][19] |
| Human Renal Tubular Cells | 75 mg I/mL | 3 hours | Suppression of cell number and viability | [18] |
| SH-SY5Y Neuroblastoma Cells | ≥ 75 mg I/mL | 24 hours | Significant decrease in cell viability |[20] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from methodologies used in studies assessing this compound cytotoxicity.[7][8][15]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include an untreated control and a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 4, 12, or 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Oxidative Stress (ROS Production)
This protocol is based on common methods for detecting intracellular ROS.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
DCFH-DA Staining: Towards the end of the treatment period, add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the culture medium at a final concentration of 10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.
-
Analysis: An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in intracellular ROS production.
Protocol 3: Evaluation of Apoptosis using Annexin V/PI Staining
This protocol is a standard method for quantifying apoptosis by flow cytometry.[4]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., Trypsin-EDTA), wash, and pool with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for testing a protective agent.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iso-Osmolar Iodixanol Induces Less Increase in Circulating Endothelial Microparticles In Vivo and Less Endothelial Apoptosis In Vitro Compared with Low-Osmolar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and morphologic effects of ioxilan, this compound, and diatrizoate on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Preclinical Studies of a Kidney Safe Iodinated Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Cytogenotoxicity of this compound in Bronchial Epithelial Cells and In Silico DNA and BCL-XL Affinity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Cytogenotoxicity of this compound in Bronchial Epithelial Cells and In Silico DNA and BCL‐XL Affinity Studies | Semantic Scholar [semanticscholar.org]
- 17. This compound Triggers Cytotoxicity but Not DNA Damage in Human Endothelial Cells: Potential Involvement of XIAP Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytogenotoxic and Molecular Interaction Profile of this compound in SH-SY5Y Human Neuroblastoma Cells: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. itnonline.com [itnonline.com]
Adjusting centrifugation speed and time for optimal Iohexol separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iohexol (also known by its brand name, Nycodenz®) for density gradient centrifugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for density gradient separation?
A1: this compound is a non-ionic, iodinated density gradient medium. It is favored for separating biological particles because its solutions can be made iso-osmotic, which helps in preserving the integrity and function of cells, organelles, and macromolecules during separation.[1][2] this compound has a high molecular weight (821 g/mol ) and density (2.1 g/mL), allowing for the preparation of a wide range of densities for effective separation.[3][4]
Q2: What are the critical factors influencing the outcome of this compound separation?
A2: The success of your this compound separation is primarily dependent on centrifugation speed, centrifugation time, temperature, and the type of rotor used. The starting concentration of this compound and the method of gradient formation (e.g., self-forming vs. pre-formed) also play significant roles.[5]
Q3: How do I determine the optimal centrifugation speed and time for my experiment?
A3: The ideal centrifugation speed and time are application-specific and depend on the particles you are separating. It is often necessary to perform pilot experiments to optimize these parameters.[5] For instance, the purification of adeno-associated virus (AAV) may involve centrifugation at 350,000 x g for 90 minutes.[6] In contrast, the separation of senescent cells might require a much lower speed of 1000 x g for 30 minutes.[7]
Q4: How does temperature affect this compound gradient separation?
A4: Temperature influences the viscosity of the gradient and the rate of gradient formation. Higher temperatures generally lead to the formation of steeper gradients in shorter centrifugation times.[5] For example, gradients can form more slowly at 4°C compared to 18°C.[5] It's crucial to maintain a consistent temperature for reproducible results.
Q5: What are the different methods for forming an this compound gradient?
A5: this compound gradients can be generated in several ways[4]:
-
Self-forming gradients: These are created by centrifuging a uniform solution of this compound at high speeds for a specific duration.[4][5]
-
Pre-formed gradients: These are made by carefully layering solutions of decreasing this compound concentration on top of each other. Diffusion between the layers can be allowed to create a continuous gradient.[4][5]
-
Freeze-thaw method: A uniform this compound solution can be frozen and then thawed to create a gradient.[5]
-
Gradient mixers: These devices can be used to create linear or complex-shaped gradients.[4]
Troubleshooting Guides
Problem 1: Poor or no separation of bands.
| Possible Cause | Troubleshooting Step |
| Incorrect Centrifugation Parameters | Optimize centrifugation speed and time. A lower speed or shorter time may be needed for larger particles, while smaller particles may require higher speeds and longer durations. |
| Improper Gradient Formation | Ensure the gradient was prepared correctly. For pre-formed gradients, check for mixing of layers. For self-forming gradients, verify the centrifugation time and speed are adequate.[5] |
| Sample Overload | Reduce the amount of sample loaded onto the gradient. Overloading can lead to aggregation and poor resolution. |
| Inappropriate Gradient Range | The density range of your gradient may not be suitable for your sample. Adjust the starting concentration of this compound to create a shallower or steeper gradient as needed.[5] |
Problem 2: Low recovery of the target sample.
| Possible Cause | Troubleshooting Step |
| Suboptimal Centrifugation | The centrifugation time may be too long, causing the sample to pellet at the bottom of the tube. Conversely, if the time is too short, the sample may not have reached its isopycnic point. |
| Sample Adhesion to Tube | Some biological materials can stick to the walls of the centrifuge tube. Consider using a different type of plastic for your centrifuge tubes. |
| Harsh Sample Handling | Minimize harsh pipetting or vortexing during sample preparation and loading to prevent damage to cells or complexes. |
| Incorrect Fractionation | Be careful when collecting fractions to avoid disturbing the separated bands. Puncturing the tube at the correct interface is crucial for accurate collection.[6] |
Problem 3: Sample aggregation within the gradient.
| Possible Cause | Troubleshooting Step |
| Presence of Aggregates in the Initial Sample | Centrifuge the sample at a low speed before loading it onto the gradient to remove any pre-existing aggregates. |
| Ionic Interactions | The presence of certain ions can cause aggregation. Consider adjusting the buffer composition or adding a non-ionic detergent. The inclusion of 1M NaCl in the 15% iodixanol (B1672021) step for AAV purification helps to destabilize ionic interactions.[6] |
| Glove Powder Contamination | Powder from gloves can cause cell aggregation. It is recommended to use powder-free gloves. |
Experimental Protocols
Protocol 1: Purification of Adeno-Associated Virus (AAV) using an Iodixanol Gradient
This protocol is adapted from a method for purifying AAV of any serotype.[6]
-
Gradient Preparation:
-
Gradient Layering:
-
Carefully layer the different concentrations of iodixanol in a QuickSeal tube, starting with the 60% solution at the bottom, followed by 40%, 25%, and finally 15%.
-
-
Sample Loading:
-
Load the impure AAV preparation on top of the 15% layer.
-
-
Ultracentrifugation:
-
Centrifuge the prepared tubes at 350,000 x g for 90 minutes at 10°C. An alternative is to centrifuge for 2 hours at 200,000 x g at 18°C.[6]
-
-
Fraction Collection:
-
Carefully puncture the side of the tube at the interface between the 40% and 60% layers with an 18-gauge needle to collect the AAV-containing fractions.[6]
-
Protocol 2: Isolation of Senescent Cells using an Iodixanol Gradient
This protocol is based on a method for separating doxorubicin-induced senescent hepatocellular carcinoma cells.[7]
-
Cell Preparation:
-
Harvest and pellet the cell suspension by centrifugation at 250 x g for 5 minutes.
-
-
Gradient Preparation:
-
Prepare different density layers of iodixanol. For example, layers with densities of 1.03 g/mL, 1.06 g/mL, 1.08 g/mL, and 1.13 g/mL can be used.
-
-
Sample Loading:
-
Resuspend the cell pellet in the appropriate density solution and layer it within the gradient.
-
-
Centrifugation:
-
Centrifuge the tubes at 1000 x g for 30 minutes at room temperature.[7]
-
-
Cell Collection:
-
Collect the different cell populations from the interfaces of the gradient layers. Senescent cells are typically found in the lower density fractions.[7]
-
Data Presentation
Table 1: Example Centrifugation Parameters for Various Applications
| Application | Sample | Centrifugation Speed (g-force) | Centrifugation Time | Temperature (°C) | Reference |
| AAV Purification | Adeno-Associated Virus | 350,000 x g | 90 minutes | 10 | [6] |
| Senescent Cell Isolation | Hepatocellular Carcinoma Cells | 1,000 x g | 30 minutes | Room Temperature | [7] |
| Porcine Islet Purification | Pancreatic Islets | 500 x g | 5 minutes | 4 | [8] |
| Protein Analysis | Protein Complexes | 285,000 x g | 45 minutes | 4 | [1] |
Visualizations
Caption: Workflow for AAV purification using a pre-formed this compound gradient.
Caption: Troubleshooting logic for addressing poor separation in this compound gradients.
References
- 1. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
- 2. beckman.com [beckman.com]
- 3. How to use Nycodenz? | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 4. How to use Nycodenz? | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 5. Virus Applications Serumwerk | Density Gradient Media [diagnostic.serumwerk.com]
- 6. addgene.org [addgene.org]
- 7. Isolation of senescent cells by iodixanol (OptiPrep) density gradient‐based separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lymphocyte Separation: Iohexol vs. Ficoll-Paque
For researchers, scientists, and drug development professionals, the isolation of high-purity, viable lymphocytes is a critical first step for a multitude of downstream applications, from immunological assays to cell therapy development. Density gradient centrifugation remains a cornerstone technique for this purpose, with Ficoll-Paque being the most established and widely used medium. However, alternative media, such as the non-ionic, iodinated compound Iohexol, present distinct advantages that warrant consideration. This guide provides an objective comparison of this compound and Ficoll-Paque for lymphocyte separation, supported by available experimental data and detailed protocols.
Performance Comparison
While direct, side-by-side quantitative comparisons in single studies are limited, the existing literature and product documentation allow for a qualitative and semi-quantitative assessment of this compound and Ficoll-Paque based on key performance metrics.
| Performance Metric | This compound (e.g., NycoPrep™, OptiPrep™) | Ficoll-Paque™ |
| Principle of Separation | Non-ionic, iodinated density gradient medium. Can facilitate monocyte depletion for a purer lymphocyte fraction.[1] | A solution of Ficoll (a high molecular weight sucrose (B13894) polymer) and sodium diatrizoate.[2] |
| Purity of Lymphocytes | Can yield a relatively pure lymphocyte suspension with low monocyte contamination (approximately 1-2% monocytes).[1] | Typically isolates a mononuclear cell fraction containing both lymphocytes and monocytes (70-85% lymphocytes, 15-30% monocytes).[1] |
| Cell Viability | Generally high; non-ionic nature is well-tolerated by cells. | High (>90%) when fresh blood is used and the protocol is followed correctly. |
| Recovery/Yield | Reported to be efficient, though specific quantitative data against Ficoll-Paque is scarce. | Typically 60% ± 20% recovery of lymphocytes from the original blood sample. |
| Monocyte Depletion | A key advantage is the ability to sediment monocytes, leading to a purer lymphocyte population in a single step.[1] | Monocytes are co-isolated with lymphocytes at the interface. |
| Endotoxin (B1171834) Levels | Commercially available preparations are sterile and tested for low endotoxin levels. | Sterile and endotoxin-tested preparations are commercially available. |
| Ease of Use | The procedure is a simple one-step centrifugation, similar to Ficoll-Paque. | Well-established and straightforward one-step centrifugation protocol.[2] |
Experimental Protocols
Detailed methodologies for lymphocyte separation using both this compound and Ficoll-Paque are outlined below. These protocols are based on established methods and can be adapted based on specific experimental requirements.
This compound-Based Lymphocyte Separation Protocol (Monocyte Depletion Method)
This protocol is designed to enrich for lymphocytes by depleting monocytes.
Materials:
-
Anticoagulated whole blood (e.g., with citrate)
-
This compound-based density gradient medium (e.g., NycoPrep™) with a density of 1.075 g/mL and an osmolality of 280-300 mOsm/kg[1]
-
Balanced salt solution (e.g., PBS)
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Warm the this compound medium to room temperature.
-
Dilute the anticoagulated blood 1:1 with the balanced salt solution.
-
Carefully layer 3 mL of the this compound medium into a centrifuge tube.
-
Gently overlay 3-4 mL of the diluted blood onto the this compound medium, taking care to avoid mixing the layers.
-
Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.
-
Following centrifugation, four layers will be visible:
-
Top layer: Plasma
-
Interface: A distinct band of lymphocytes
-
Below interface: this compound medium
-
Bottom pellet: Erythrocytes, granulocytes, and monocytes
-
-
Carefully aspirate the lymphocyte layer from the interface using a sterile pipette and transfer to a new centrifuge tube.
-
Wash the isolated lymphocytes by adding at least 3 volumes of balanced salt solution.
-
Centrifuge at 250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the lymphocyte pellet in the desired medium for downstream applications.
Ficoll-Paque™ Lymphocyte (Mononuclear Cell) Separation Protocol
This is a standard protocol for the isolation of peripheral blood mononuclear cells (PBMCs), which include both lymphocytes and monocytes.
Materials:
-
Anticoagulated whole blood (e.g., with heparin, EDTA)
-
Ficoll-Paque™ medium (density 1.077 g/mL)
-
Balanced salt solution (e.g., PBS)
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Bring the Ficoll-Paque™ medium to room temperature.
-
Dilute the whole blood 1:1 with the balanced salt solution.
-
Add 3 mL of Ficoll-Paque™ to a centrifuge tube.
-
Carefully layer 4 mL of the diluted blood onto the Ficoll-Paque™ medium, ensuring a sharp interface.
-
Centrifuge at 400 x g for 30-40 minutes at 18-20°C with the brake off.[2]
-
After centrifugation, distinct layers will be formed:
-
Top layer: Plasma
-
Interface: A cloudy layer of mononuclear cells (lymphocytes and monocytes)
-
Below interface: Ficoll-Paque™ medium
-
Bottom pellet: Erythrocytes and granulocytes
-
-
Aspirate the upper plasma layer without disturbing the mononuclear cell layer.
-
Carefully collect the mononuclear cell layer at the interface and transfer it to a clean centrifuge tube.
-
Wash the cells by adding at least 3 volumes of balanced salt solution.
-
Centrifuge at 100-250 x g for 10 minutes.
-
Discard the supernatant and perform a second wash by resuspending the cell pellet in balanced salt solution and repeating the centrifugation step.
-
Resuspend the final cell pellet in the appropriate medium for your experiment.
Visualizing the Workflow
The following diagram illustrates the general workflow for density gradient centrifugation for lymphocyte separation, applicable to both this compound and Ficoll-Paque with variations in the final cell population at the interface.
Caption: Workflow of lymphocyte/PBMC isolation by density gradient centrifugation.
Conclusion
Both this compound and Ficoll-Paque are effective density gradient media for the isolation of lymphocytes. Ficoll-Paque is the well-established standard for isolating a broader mononuclear cell population. The primary advantage of this compound lies in its ability to selectively deplete monocytes, yielding a purer lymphocyte fraction in a single centrifugation step. The choice between these two reagents will ultimately depend on the specific requirements of the downstream application, particularly the need for a highly purified lymphocyte population versus a mixed mononuclear cell fraction. For applications sensitive to monocyte presence, this compound presents a compelling alternative to traditional Ficoll-Paque-based methods.
References
A Head-to-Head Comparison: Iohexol vs. OptiPrep for the Isolation of Viable Cells
For researchers, scientists, and drug development professionals, the isolation of pure, viable cell populations is a critical first step for a multitude of downstream applications. The choice of density gradient medium can significantly impact the quality of the isolated cells. This guide provides an objective comparison of two widely used non-ionic density gradient media: Iohexol and OptiPrep™, to aid in the selection of the optimal medium for your specific research needs.
This comparison delves into the performance of this compound and OptiPrep™ with a focus on cell viability, purity, and recovery. We present supporting experimental data, detailed methodologies for key experiments, and visual guides to experimental workflows and potential cellular pathway interactions.
Key Differences at a Glance
| Feature | This compound (e.g., Nycodenz®) | OptiPrep™ (Iodixanol) |
| Composition | This compound, a non-ionic monomer | Iodixanol, a non-ionic dimer of this compound |
| Form | Typically supplied as a powder | Supplied as a sterile, endotoxin-tested 60% (w/v) solution |
| Osmolality | Can become hypertonic at higher densities | Iso-osmotic at all densities, minimizing osmotic stress on cells[1] |
| Toxicity | Generally low, but can be concentration and time-dependent | Considered less toxic than this compound, attributed to its iso-osmotic nature[1] |
Performance Data in Cell Isolation
The following tables summarize quantitative data from studies utilizing this compound and OptiPrep™ for the isolation of various cell types. It is important to note that direct head-to-head comparisons across a wide range of cell types are limited in published literature. Much of the available data compares these media to other commonly used gradients like Ficoll.
Table 1: Performance of OptiPrep™ in Various Cell Isolation Protocols
| Cell Type | Purity (%) | Viability (%) | Recovery (%) | Source |
| Human Monocytes | 87.9 - 96.4 | > 95 | 10.8 - 41.4 | [2] |
| Bovine Spermatozoa | - | > 95 | - | [3] |
| Human Islet Cells | Comparable to Ficoll | Comparable to Ficoll (initially) | Comparable to Ficoll | [4] |
| Rat Parietal Cells | 80 - 90 | - | - | [3] |
Table 2: Performance of this compound (Nycodenz®) in Cell Isolation
| Cell Type | Purity (%) | Viability (%) | Recovery (%) | Source |
| Human Monocytes | > 90 | - | - | |
| Bovine Spermatozoa | - | 60% motility after 21h | - |
Note: Quantitative data for this compound on cell viability and recovery is less readily available in direct comparisons.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are examples of experimental protocols for cell isolation using OptiPrep™ and a general guideline for preparing this compound solutions.
Protocol 1: Isolation of Human Monocytes using OptiPrep™
This protocol is adapted from a method for isolating a pure and viable monocyte population from peripheral blood.[2]
Materials:
-
OptiPrep™ Density Gradient Medium
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Prepare a discontinuous density gradient by carefully layering solutions of OptiPrep™ at different concentrations. For monocyte isolation, layers of 1.068 g/mL and 1.084 g/mL can be utilized.
-
Carefully layer the PBMC suspension on top of the gradient.
-
Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.
-
Monocytes will be enriched at the interface between the plasma and the 1.068 g/mL layer.
-
Carefully aspirate the monocyte layer.
-
Wash the isolated monocytes with PBS to remove any remaining gradient medium.
-
Assess cell count and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: General Protocol for Preparing this compound Gradients
This compound is typically supplied as a powder and must be dissolved to the desired concentration and density.
Materials:
-
This compound powder (e.g., Nycodenz®)
-
Appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution)
-
Refractometer or densitometer to verify the density of the solution.
Procedure:
-
Calculate the required amount of this compound powder to achieve the desired density and volume.
-
Gradually dissolve the this compound powder in the chosen buffer with gentle stirring and warming if necessary. Avoid vigorous mixing to prevent foaming.
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume with the buffer.
-
Verify the density of the solution using a refractometer or densitometer.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Gradients can be prepared by layering solutions of different densities or by using a gradient mixer.
Visualizing Experimental Workflows and Cellular Interactions
The following diagrams, generated using the DOT language, illustrate a typical cell separation workflow and potential impacts of these media on cellular signaling pathways.
References
- 1. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick, easy and inexpensive method for the isolation of human peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. researchgate.net [researchgate.net]
Validating Cell Purity: A Comparative Guide to Iohexol Gradient Separation and Alternatives using Flow Cytometry
For researchers, scientists, and professionals in drug development, the isolation of pure cell populations is a critical first step for a multitude of downstream applications. The chosen separation method can significantly impact the quality and reliability of experimental results. This guide provides an objective comparison of Iohexol (a component of density gradient media like OptiPrep™) gradient separation with other common cell isolation techniques, focusing on the validation of cell purity by flow cytometry.
Principles of Cell Separation
The goal of cell separation is to enrich a target cell population from a heterogeneous mixture. Various methods achieve this based on different cellular properties:
-
Density Gradient Centrifugation: This technique separates cells based on their buoyant density.[1][2] A medium with a density gradient is used, and upon centrifugation, cells migrate to the point in the gradient where their density equals that of the medium.[2] this compound-based media are iso-osmotic, which helps in preserving cell viability and function.[3]
-
Immunomagnetic Cell Separation (MACS): This method utilizes antibodies conjugated to magnetic beads that target specific cell surface antigens.[4] A magnetic field is then applied to separate the labeled cells from the unlabeled population.[4]
-
Fluorescence-Activated Cell Sorting (FACS): A highly specific method that uses fluorescently labeled antibodies to identify and sort individual cells in a fluid stream based on their light scattering and fluorescence properties.[1][2]
Head-to-Head Comparison of Cell Separation Techniques
The choice of a cell separation technique often involves a trade-off between purity, recovery, viability, cost, and throughput. The following table summarizes the performance of this compound gradient separation against other common methods.
| Parameter | This compound Gradient Centrifugation | Immunomagnetic Separation (MACS) | Fluorescence-Activated Cell Sorting (FACS) |
| Principle | Cell density | Cell surface antigen expression | Cell surface and intracellular antigen expression |
| Purity | Moderate to High (can be variable) | High (e.g., median purity of 97.5% for CD3+ T cells)[4] | Very High (can approach 100%)[5] |
| Recovery | Variable | High | Lower, especially for rare populations |
| Viability | Generally high | High (e.g., median viability of 81% for CD3+ T cells)[4] | Moderate to High (can be affected by shear stress) |
| Throughput | Low to Medium | High | Low |
| Cost | Low (reagents and equipment) | Moderate (beads and magnets can be costly) | High (instrumentation and maintenance are expensive) |
| Specificity | Low (separates based on a physical property) | High (antigen-specific) | Very High (multi-parameter sorting possible)[1] |
Experimental Workflow: From Separation to Validation
The overall process of cell separation and subsequent purity validation is a multi-step procedure. The following diagram illustrates a typical workflow.
Caption: Experimental workflow from cell separation to purity validation.
Experimental Protocols
Isolation of Mononuclear Cells using this compound Gradient
This protocol is a general guideline for the isolation of peripheral blood mononuclear cells (PBMCs).
-
Prepare the Gradient: Prepare a working solution of this compound (e.g., OptiPrep™) diluted with a suitable buffer to the desired density for your target cells. For PBMCs, a density of 1.077 g/mL is commonly used.[2]
-
Layer the Gradient: Carefully layer the diluted blood sample on top of the this compound gradient in a centrifuge tube.
-
Centrifugation: Centrifuge the tubes at room temperature with the brake off. A typical centrifugation is 400-500 x g for 30 minutes.
-
Harvest Cells: After centrifugation, distinct layers of cells will be visible. Carefully aspirate the layer containing the mononuclear cells at the plasma-gradient interface.
-
Washing: Wash the harvested cells with a suitable buffer (e.g., PBS with 2% FBS) to remove any remaining gradient medium. Centrifuge at a lower speed (e.g., 200-300 x g) for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet and perform a cell count and viability assessment (e.g., using Trypan Blue).
Validation of Purity by Flow Cytometry
This protocol outlines the steps for assessing the purity of the isolated cell fraction.
-
Cell Preparation: Adjust the cell concentration of the enriched fraction to 1 x 10^6 to 1 x 10^7 cells/mL in a suitable buffer.[6]
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.[6]
-
Add fluorescently-conjugated monoclonal antibodies specific for your target cells (e.g., CD3 for T cells, CD19 for B cells) to one tube.[6]
-
To a separate tube, add a corresponding isotype control antibody.[6]
-
A viability dye (e.g., 7-AAD or Propidium Iodide) can be added to exclude dead cells from the analysis.[6]
-
Incubate the tubes as per the antibody manufacturer's instructions, typically for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells with buffer to remove unbound antibodies and resuspend in a suitable sheath fluid for analysis.
-
Flow Cytometry Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical significance.[7]
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.[6]
-
Gate on single cells to exclude doublets.
-
Gate on live cells using the viability dye.
-
Within the live, single-cell population, determine the percentage of cells that are positive for your target marker. This percentage represents the purity of your isolated cell fraction.[7]
-
Signaling Pathway Example: T-Cell Activation
For many downstream applications, such as studying drug effects on immune cells, understanding the signaling pathways of the isolated cells is crucial. The following diagram illustrates a simplified T-cell activation pathway, a common area of study following lymphocyte isolation.
Caption: Simplified T-cell activation signaling pathway.
Conclusion
The validation of cell purity is paramount for the integrity of downstream research. This compound gradient separation is a cost-effective method for enriching cell populations based on density, but its specificity is limited.[1][2] For applications requiring higher purity, alternative methods like MACS or FACS may be more suitable, although they come with increased costs and complexity.[1][5] Flow cytometry remains the gold standard for quantifying the purity of the isolated cell fraction, providing robust and reliable data to ensure the quality of your starting material.[6][8] The choice of separation method should be carefully considered based on the specific experimental needs, balancing the requirements for purity, yield, and cost.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Separation of Cell–Cell Adhesion Complexes by Differential Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. stemcell.com [stemcell.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. stemcell.com [stemcell.com]
Assessing Cell Function and Viability Post-Iohexol Isolation: A Comparative Guide
For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. The chosen isolation method must not only yield a pure population of the target cells but also ensure their viability and functional integrity. Iohexol, a non-ionic, iodinated density gradient medium, is one of the tools employed for cell separation. This guide provides an objective comparison of this compound with other common cell isolation techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Cell Isolation Methods
The ideal cell isolation technique should offer high purity, yield, and viability, while minimizing the impact on cellular function.[1] Below is a summary of commonly used cell isolation methods, including density gradient centrifugation with this compound and its alternatives, as well as immunomagnetic separation.
| Method | Principle | Advantages | Disadvantages |
| This compound (e.g., Nycodenz®) Density Gradient Centrifugation | Cells are separated based on their buoyant density in a continuous or discontinuous gradient of this compound. | Non-toxic to mammalian cells, not metabolized by cells.[2] Can be used to isolate a variety of cells, including dendritic cells and senescent cells.[3][4] | Limited direct comparative data on a wide range of cell types and functions. Potential for hyperosmotic stress on cells. |
| Ficoll-Paque™/Lymphoprep™ Density Gradient Centrifugation | Separation of peripheral blood mononuclear cells (PBMCs) based on their lower density compared to erythrocytes and granulocytes in a polysucrose and sodium diatrizoate solution.[5][6] | Well-established and widely used for PBMC isolation. Cost-effective.[7] | Can be a slow and laborious process.[7][8] Yield and purity can be operator-dependent.[9] May not be suitable for all cell types. |
| Histopaque® Density Gradient Centrifugation | Similar to Ficoll-Paque™, uses a polysucrose and sodium diatrizoate solution for cell separation based on density. | Can provide pure and viable islets.[10] A cost-effective alternative to Ficoll.[10] | May result in lower in vitro functionality for some cell types compared to Ficoll.[10] |
| Immunomagnetic Separation (e.g., MACS®) | Target cells are labeled with magnetic beads conjugated to specific antibodies and then separated using a magnetic field.[11][12] This can be done through positive or negative selection.[4][11][13] | High purity and specificity.[14] Fast and relatively simple procedure.[12] Gentle on cells, preserving viability. | Higher cost compared to density gradient methods. Potential for antibody-induced cell activation in positive selection. |
Quantitative Data on Post-Isolation Cell Viability and Function
The following tables summarize experimental data comparing different isolation methods.
Table 1: Comparison of PBMC Isolation Techniques
| Parameter | Ficoll-Paque™ | Cell Preparation Tubes (CPTs) | SepMate™ | Reference |
| Cell Recovery | Lower (baseline) | ~70% higher than Ficoll | ~70% higher than Ficoll | [9][15] |
| Cell Viability (Trypan Blue) | 100% | 100% | 100% | [9][15] |
| Erythrocyte Contamination | Low | Higher | Low | [15] |
| SEB-induced IFNγ release | Lower | Higher | Higher | [9][15] |
| Spontaneous IL-6 & IL-8 release | Lower | Higher | Lower | [15] |
Table 2: Comparison of Islet Purification Gradients
| Parameter | Ficoll | Histopaque | Dextran (B179266) | Iodixanol (B1672021) | Reference |
| Islet Recovery | No significant difference | No significant difference | No significant difference | No significant difference | [10] |
| Purity | High | High | Lower | Lower | [10] |
| Viability | High | High | Lower | Lower | [10] |
| In vitro Glucose-Stimulated Insulin Release | Highest | High | Lower | Lower | [10] |
| In vivo Functionality | Equal to Histopaque & Dextran | Equal to Ficoll & Dextran | Equal to Ficoll & Histopaque | Lower | [10] |
Table 3: Cytotoxic Effects of this compound on Mesenchymal Stem Cells (MSCs)
| This compound Concentration | Exposure Time | Effect on Viability and Gene Expression | Reference |
| All concentrations | 30 minutes | No significant effect | [16] |
| 50% and higher | 4 hours | Significant negative impact | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are outlines for key experimental procedures.
This compound Density Gradient Centrifugation (General Protocol)
A general protocol for cell separation using an iodixanol (related to this compound) gradient to isolate senescent cells is described as follows:
-
Prepare a discontinuous gradient by layering solutions of decreasing iodixanol concentration.
-
Harvest and resuspend the cell pellet in the highest percentage iodixanol solution.
-
Carefully layer this cell suspension under the pre-formed gradient.
-
Centrifuge the tubes at a specified speed and time (e.g., 1000 x g for 30 minutes) at room temperature.
-
Collect the cell fraction of interest from the appropriate interface.
-
Wash the collected cells with a balanced salt solution and pellet them by centrifugation.
-
Resuspend the final cell pellet in the desired medium for downstream assays.
Note: This is a generalized protocol. Specific concentrations, volumes, and centrifugation parameters must be optimized for the cell type of interest.
Ficoll-Paque™ Density Gradient Centrifugation for PBMC Isolation
-
Dilute whole blood 1:1 with a balanced salt solution (e.g., PBS).[3][6]
-
Carefully layer the diluted blood over the Ficoll-Paque™ solution in a centrifuge tube, avoiding mixing of the layers.[5][17]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[6][17]
-
After centrifugation, four layers will be visible: plasma, a "buffy coat" of mononuclear cells, the Ficoll-Paque™ solution, and a pellet of erythrocytes and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs.[5]
-
Wash the collected PBMCs with a balanced salt solution and centrifuge to pellet the cells. Repeat the wash step.[5]
-
Resuspend the final PBMC pellet in the appropriate medium.
Trypan Blue Exclusion Assay for Cell Viability
-
Prepare a 1:1 mixture of the cell suspension and 0.4% Trypan Blue solution.[18][19]
-
Incubate the mixture at room temperature for 1-3 minutes.[18]
-
Load a hemocytometer with the cell suspension.
-
Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[18][19]
Visualizing Experimental Workflows
Clear and concise diagrams of experimental workflows are essential for understanding the procedural steps.
References
- 1. akadeum.com [akadeum.com]
- 2. revvity.com [revvity.com]
- 3. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 4. stemcell.com [stemcell.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. stemcell.com [stemcell.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Histopaque provides optimal mouse islet purification kinetics: comparison study with Ficoll, iodixanol and dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. stemcell.com [stemcell.com]
- 13. akadeum.com [akadeum.com]
- 14. Stem Cell Separation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Three Isolation Techniques for Human Peripheral Blood Mononuclear Cells: Cell Recovery and Viability, Population Composition, and Cell Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of Iohexol and Percoll for Subcellular Fractionation: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking to isolate specific cellular components, the choice of density gradient medium is a critical step that significantly impacts the purity, yield, and integrity of the resulting subcellular fractions. This guide provides an objective comparison of two widely used media, Iohexol and Percoll, for subcellular fractionation, supported by experimental data and detailed protocols.
Density gradient centrifugation is a cornerstone technique in cell biology, enabling the separation of organelles and macromolecules based on their size, shape, and density. The selection of the appropriate gradient medium is paramount for successful fractionation. This compound, a non-ionic, iodinated compound, and Percoll, a colloidal suspension of silica (B1680970) particles coated with polyvinylpyrrolidone (B124986) (PVP), are two of the most common choices, each offering distinct advantages and disadvantages.
Performance Comparison: this compound vs. Percoll
The efficacy of a subcellular fractionation protocol is typically assessed by the yield and purity of the isolated organelles. While direct comparative studies providing side-by-side quantitative data for both this compound and Percoll are limited, the existing literature allows for a comprehensive evaluation of their performance characteristics.
| Performance Metric | This compound (Nycodenz/OptiPrep) | Percoll | Key Considerations |
| Purity | Generally yields high-purity fractions due to its ability to form defined, iso-osmotic gradients.[1] | Can also produce high-purity fractions, particularly for lysosomes and mitochondria.[2][3] However, some preparations may contain contaminants like synaptosomes and myelin.[4] | Purity is highly dependent on the specific protocol, cell type, and the target organelle. |
| Yield | Yield can be variable and may be lower compared to some other methods. | Manual isolation methods using Percoll can result in higher total protein yield and mtDNA copy numbers for mitochondria compared to some kit-based methods.[2] However, significant cell loss (around 41%) has been reported during Percoll-based hepatocyte purification.[5] | Optimization of homogenization and centrifugation steps is crucial for maximizing yield with either medium. |
| Organelle Integrity | Its iso-osmotic nature helps to preserve organelle morphology and function. | Generally considered gentle on cells and organelles, preserving their biological function.[6] However, the integrity of the inner mitochondrial membrane was found to be higher with a kit-based method compared to a manual Percoll method.[2] | The choice of buffer and the mechanical stress during homogenization are critical factors affecting organelle integrity. |
| Gradient Formation | Gradients are typically pre-formed by layering solutions of different concentrations. | Can form self-generating gradients during centrifugation, simplifying the procedure.[7] Discontinuous gradients can also be manually prepared. | Self-generating gradients can be convenient but may offer less precise separation compared to pre-formed gradients. |
| Osmolality | Iso-osmotic, minimizing osmotic stress on organelles. | Low osmolality, which is advantageous for maintaining organelle integrity.[6] | Hyperosmotic solutions, like concentrated sucrose (B13894), can cause organelles to shrink, affecting their buoyant density. |
| Viscosity | Solutions can be viscous, potentially affecting sedimentation rates. | Lower viscosity compared to sucrose gradients, which can facilitate faster separation. | Viscosity can impact the time required for centrifugation and the resolution of the separation. |
| Removal | Can be more challenging to remove from the isolated fractions. | Can be removed by washing the pelleted organelles. | Residual gradient medium can interfere with downstream applications. |
| Cost | Generally more expensive than Percoll. | More cost-effective compared to this compound. | The overall cost of the experiment should be considered, including the price of the medium and any specialized equipment required. |
Experimental Protocols
Detailed methodologies are crucial for reproducible subcellular fractionation. Below are representative protocols for the isolation of mitochondria and lysosomes using this compound and Percoll.
Mitochondria Isolation
This compound (OptiPrep™) Protocol (Adapted from various sources)
-
Homogenization:
-
Wash cultured cells or minced tissue with ice-cold PBS.
-
Resuspend the cell pellet or tissue in homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors.
-
Homogenize the sample using a Dounce homogenizer or a similar device on ice. The number of strokes should be optimized to ensure efficient cell lysis while minimizing mitochondrial damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the crude mitochondrial fraction.
-
-
Density Gradient Centrifugation:
-
Prepare a discontinuous OptiPrep™ gradient by carefully layering solutions of decreasing density (e.g., 30%, 23%, 17%, and 10% OptiPrep™ in homogenization buffer) in an ultracentrifuge tube.
-
Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and layer it on top of the gradient.
-
Centrifuge at high speed (e.g., 50,000 x g for 1-2 hours at 4°C) in a swinging-bucket rotor.
-
-
Fraction Collection:
-
Mitochondria will band at the interface of two of the OptiPrep™ layers (e.g., between 23% and 30%).
-
Carefully collect the mitochondrial band using a pipette.
-
Wash the isolated mitochondria with homogenization buffer and pellet by centrifugation to remove the OptiPrep™.
-
Percoll Protocol (Adapted from various sources) [8]
-
Homogenization:
-
Follow the same homogenization procedure as described for the this compound protocol.
-
-
Differential Centrifugation:
-
Perform differential centrifugation as described for the this compound protocol to obtain a crude mitochondrial pellet.
-
-
Density Gradient Centrifugation:
-
Prepare a Percoll gradient. This can be a self-generating gradient (by centrifuging a mixture of Percoll and the cell lysate at high speed) or a pre-formed discontinuous gradient (e.g., layering 40% and 20% Percoll solutions).
-
For a pre-formed gradient, resuspend the crude mitochondrial pellet in a small volume of homogenization buffer and layer it on top of the gradient.
-
Centrifuge at an appropriate speed and time (e.g., 30,000 x g for 30 minutes at 4°C).
-
-
Fraction Collection:
-
The mitochondrial fraction will form a distinct band within the gradient.
-
Carefully aspirate the mitochondrial band.
-
Wash the isolated mitochondria with a suitable buffer to remove the Percoll and pellet by centrifugation.
-
Lysosome Isolation
This compound (OptiPrep™) Protocol (Adapted from various sources) [9]
-
Homogenization and Differential Centrifugation:
-
Prepare a post-nuclear supernatant from the cell or tissue homogenate as described for mitochondria isolation.
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to obtain a light mitochondrial fraction, which is enriched in lysosomes.
-
-
Density Gradient Centrifugation:
-
Prepare a discontinuous OptiPrep™ gradient (e.g., 27%, 22.5%, 19%, 16%, and 12% OptiPrep™ in homogenization buffer).
-
Resuspend the light mitochondrial pellet and layer it on top of the gradient.
-
Centrifuge at high speed (e.g., 150,000 x g for 3 hours at 4°C).
-
-
Fraction Collection:
-
Lysosomes will be enriched in a band at a specific density within the gradient.
-
Carefully collect the lysosomal fraction.
-
Wash the isolated lysosomes to remove the OptiPrep™.
-
Percoll Protocol (Adapted from various sources) [1]
-
Homogenization and Differential Centrifugation:
-
Obtain a light mitochondrial fraction as described in the this compound protocol for lysosome isolation.
-
-
Density Gradient Centrifugation:
-
Resuspend the light mitochondrial pellet in a solution of Percoll (e.g., 25% Percoll in homogenization buffer).
-
Centrifuge at high speed (e.g., 35,000 x g for 1-2 hours at 4°C) to form a self-generating gradient.
-
-
Fraction Collection:
-
Lysosomes will form a band at the bottom of the gradient.
-
Carefully collect the lysosomal fraction.
-
Wash the isolated lysosomes to remove the Percoll.
-
Visualization of Key Cellular Processes
Understanding the biological context of the isolated organelles is crucial for downstream applications. The following diagrams, generated using the DOT language, illustrate key signaling pathways involving mitochondria and lysosomes.
References
- 1. Isolation of lysosomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of three methods for mitochondria isolation from the human liver cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Isolation: Detailed Protocol [sites.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. neurology.org [neurology.org]
- 8. Mitochondrial Purification via Percoll Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. diagnostic.serumwerk.com [diagnostic.serumwerk.com]
Is Iodixanol a better alternative to Iohexol for specific cell types?
For researchers, scientists, and drug development professionals, selecting the appropriate contrast agent is critical to ensure experimental accuracy and minimize cellular toxicity. This guide provides a detailed comparison of two commonly used iodinated contrast media, Iodixanol (B1672021) and Iohexol, with a focus on their effects on specific cell types. We present experimental data, detailed protocols, and visual summaries of the key cellular pathways involved.
Executive Summary
Current research strongly indicates that for renal cells, the iso-osmolar, non-ionic dimer Iodixanol is a less cytotoxic alternative to the low-osmolar, non-ionic monomer This compound . Multiple studies have demonstrated that this compound induces more severe renal function deterioration, greater morphological damage, and higher rates of apoptosis in tubular cells compared to Iodixanol.[1][2][3][4] The underlying mechanisms for this compound's increased toxicity appear to be linked to greater induction of apoptosis, disruption of antioxidant defenses, activation of the NLRP3 inflammasome, and mitochondrial damage.[2][3][4] While Iodixanol also demonstrates some level of toxicity, including the induction of apoptosis and antiproliferative effects in renal proximal tubular cells, it is generally considered to have a better safety profile for these cell types.[5][6][7] For other cell types, such as neuronal and human disc cells, the choice may be less clear-cut and dependent on the specific experimental context.
Comparative Data on Cellular Effects
The following tables summarize the key quantitative findings from comparative studies on Iodixanol and this compound.
Table 1: In Vivo Nephrotoxicity in a Rat Model of Contrast-Induced Acute Kidney Injury (CI-AKI)
| Parameter | Control (Normal Saline) | Furosemide (B1674285) | Iodixanol (4.8 g I/kg) | This compound (4.8 g I/kg) |
| Serum Creatinine (B1669602) (Scr) (μmol/L) | ~50 | ~60 | ~80 | ~120 |
| Blood Urea (B33335) Nitrogen (BUN) (mmol/L) | ~8 | ~10 | ~15 | ~25 |
| Histologic Score of Tubular Injury | ~0.5 | ~1.0 | ~2.0 | ~3.5 |
| TUNEL-Positive (Apoptotic) Cells (%) | ~2 | ~5 | ~15 | ~30 |
Data adapted from a study on a rat model of CI-AKI. The results indicate a more pronounced negative impact of this compound on renal function and cell survival.[1]
Table 2: In Vitro Cytotoxicity in Rat Kidney Epithelial Cells (NRK-52E)
| Assay | Iodixanol | This compound | Iopromide | Ioversol (B29796) |
| Trypan Blue Exclusion (Cell Death) | Least Effect | Higher Incidence | Higher Incidence | Higher Incidence |
| MTT Assay (Cell Viability) | Least Effect | Lower Viability | Lower Viability | Lower Viability |
| Vacuolation (Intracellular Uptake) | Less Pronounced | More Pronounced | More Pronounced | More Pronounced |
This in vitro study highlights that the iso-osmolar Iodixanol had the least toxic effect on NRK-52E cells compared to the low-osmolar contrast media, including this compound.[5][6]
Key Cellular Mechanisms and Signaling Pathways
The differential effects of Iodixanol and this compound on cells can be attributed to their distinct impacts on several key cellular pathways.
Cellular Response to Contrast Media Exposure
Caption: Comparative cellular impact of this compound and Iodixanol on renal cells.
This compound has been shown to induce more severe nephrotoxicity through mechanisms including apoptosis, disruption of antioxidant defenses, activation of the NLRP3 inflammasome, and mitochondrial damage.[2][3][4] In contrast, Iodixanol appears to trigger a more robust activation of mitophagy, a cellular process that removes damaged mitochondria, which may contribute to its less toxic profile.[2]
Experimental Protocols
Below are the methodologies for key experiments cited in the comparison of Iodixanol and this compound.
In Vivo Model of Contrast-Induced Acute Kidney Injury (CI-AKI) in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of CI-AKI:
-
Rats are dehydrated for 48 hours.
-
Following dehydration, a single intraperitoneal injection of furosemide (10 mg/kg) is administered.
-
30 minutes after furosemide injection, rats receive a single intravenous injection of either Iodixanol (4.8 g iodine/kg) or this compound (4.8 g iodine/kg). Control groups receive normal saline.
-
-
Sample Collection: Blood and kidney tissue samples are collected 24 hours after contrast medium administration.
-
Analysis:
-
Serum creatinine (Scr) and blood urea nitrogen (BUN) levels are measured to assess renal function.
-
Kidney tissue is processed for histological examination (H&E staining) to evaluate morphological damage.
-
Apoptosis is quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on kidney tissue sections.[1][2]
-
In Vitro Cytotoxicity Assays in NRK-52E Cells
-
Cell Culture: Rat kidney epithelial-like cells (NRK-52E) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are exposed to varying concentrations of Iodixanol, this compound, or other contrast media for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.[5]
-
-
Cell Death Assessment (Trypan Blue Exclusion Assay):
-
Cells are harvested and stained with trypan blue.
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer to determine the percentage of cell death.[5]
-
Western Blot Analysis for Mitophagy Markers
-
Protein Extraction: Following in vivo or in vitro treatment, total protein is extracted from kidney tissue or cultured cells.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against mitophagy markers (e.g., LC3, PINK1, Parkin) and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[2]
Conclusion
The available evidence strongly suggests that for renal cell applications, Iodixanol is a preferable alternative to this compound due to its lower cytotoxicity, which is attributed to its iso-osmolarity and differential impact on cellular pathways related to oxidative stress, mitochondrial function, and apoptosis.[2][3][4][5][6] Researchers should consider these findings when designing experiments that involve the use of iodinated contrast media to ensure the integrity of their cellular models and the reliability of their results. For non-renal cell types, the choice of contrast agent should be guided by specific experimental goals and a careful review of the available literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of this compound and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of this compound and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model | springermedizin.de [springermedizin.de]
- 5. The effects of the iodinated X-ray contrast media iodixanol, this compound, iopromide, and ioversol on the rat kidney epithelial cell line NRK 52-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodixanol induces apoptotic and antiproliferative effects but no necrotic cell death in renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Removal of Iohexol from Purified Virus Preparations: A Comparative Guide to Size-Exclusion Chromatography and Dialysis
For researchers, scientists, and drug development professionals, ensuring the purity of virus preparations is paramount for the accuracy of downstream applications and the safety of therapeutic products. When Iohexol is used as a density gradient medium for virus purification, its subsequent removal must be validated. This guide provides an objective comparison of two common methods for this compound removal: Size-Exclusion Chromatography (SEC) and Dialysis, supported by experimental data and detailed protocols.
Performance Comparison: Size-Exclusion Chromatography vs. Dialysis
The choice between Size-Exclusion Chromatography (SEC) and Dialysis for removing this compound depends on several factors, including the required level of purity, processing time, scalability, and the sensitivity of the virus to shear forces. While direct comparative studies on this compound removal from the same virus preparation are limited, a review of analogous processes like desalting and buffer exchange provides valuable insights.
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Key Considerations & Supporting Data |
| This compound Removal Efficiency | High; capable of near-complete removal in a single run. | High; efficiency depends on dialysis volume, duration, and number of buffer changes. | SEC can separate molecules based on size, effectively separating large virus particles from small this compound molecules. Dialysis relies on concentration gradients and can achieve high purity with multiple buffer changes over an extended period. |
| Virus Recovery Rate | Typically reported between 80-95% for various viruses.[1] | Highly variable, reported from 50% to near 100%, but can be lower due to sample handling and membrane adsorption.[2] | Recovery in both methods can be influenced by the specific virus, its stability, and the optimization of the protocol. |
| Processing Time | Fast; typically completed in 30-60 minutes per sample. | Slow; typically requires 12-48 hours with multiple buffer changes. | SEC is significantly faster, making it suitable for high-throughput applications. |
| Scalability | Readily scalable for larger volumes by using larger columns. | Scalable, but larger volumes require significantly more dialysis buffer and larger membranes, which can be cumbersome. | SEC is generally considered more straightforward to scale up for industrial applications. |
| Impact on Virus Infectivity | Generally low impact due to gentle separation mechanism and short processing time. | Can have a higher impact due to prolonged exposure to buffer interfaces and potential for aggregation on the membrane. | The impact on infectivity is virus-dependent and should be empirically determined. One study noted that residual iodixanol (B1672021) (similar to this compound) was not toxic to HeLa cells, suggesting that complete removal may not always be necessary for certain in-vitro assays.[3] |
| Final Sample Concentration | Results in some dilution of the virus preparation. | Can lead to an increase in sample volume (dilution) due to osmotic effects. | Both methods typically require a subsequent concentration step if a higher virus titer is needed. |
| Cost (Consumables & Equipment) | Higher initial cost for chromatography columns and systems. | Lower initial cost for dialysis tubing/cassettes, but can have higher recurring costs for large volumes of high-purity buffer. | The cost-effectiveness depends on the scale and frequency of use. |
Experimental Protocols
Protocol for this compound Removal using Size-Exclusion Chromatography (SEC)
This protocol is designed for the removal of this compound from a purified adenovirus preparation.[4]
Materials:
-
Purified virus preparation containing this compound.
-
Size-exclusion chromatography column (e.g., Sephadex G-25, PD-10 desalting column).
-
Equilibration and elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Chromatography system or stand with collection tubes.
-
UV spectrophotometer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with 3-5 column volumes of the desired elution buffer at the recommended flow rate. This ensures the column is free of any storage solutions and is conditioned with the final buffer.
-
Sample Loading: Carefully load the virus sample onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume for optimal separation).
-
Elution: Begin the elution with the equilibration buffer. The large virus particles will travel through the column in the void volume and elute first. The smaller this compound molecules will enter the pores of the chromatography resin and elute later.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 0.5-1.0 mL).
-
Virus Detection: Monitor the absorbance of the eluate at 260 nm and 280 nm to detect the virus-containing fractions. The virus peak will be the first major peak to elute.
-
This compound Detection: The elution of this compound can be monitored by a significant increase in absorbance at 245 nm in later fractions.
-
Pooling and Analysis: Pool the fractions containing the purified virus. A portion of the pooled sample should be reserved for this compound quantification and virus characterization (e.g., titer, infectivity).
Protocol for this compound Removal using Dialysis
This protocol is suitable for removing this compound from lentivirus preparations.[2]
Materials:
-
Purified virus preparation containing this compound.
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 100 kDa for most viruses.
-
Dialysis buffer (e.g., PBS, pH 7.4), at least 1000 times the sample volume.
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.
-
Sample Loading: Carefully load the virus sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clips or seal the cassette.
-
Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The volume of the buffer should be at least 100 times the sample volume. Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag) to ensure gentle agitation.
-
First Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C.
-
Second Buffer Exchange: Discard the used dialysis buffer and replace it with fresh, cold buffer. Continue dialysis for another 2-4 hours or overnight at 4°C.
-
Third Buffer Exchange (Optional but Recommended): For maximum removal of this compound, perform a third buffer exchange and continue dialysis for an additional 2-4 hours.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the virus sample from the tubing or cassette.
-
Analysis: Analyze the purified virus sample for residual this compound, virus titer, and infectivity.
Protocol for Validation of an HPLC-UV Method for this compound Quantification
This protocol outlines the key steps for validating an HPLC-UV method to quantify residual this compound in purified virus preparations.[5][6][7]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase: Acetonitrile and water (gradient or isocratic).
-
This compound reference standard.
-
Purified virus preparation matrix (the same buffer the final virus product is in).
Validation Parameters and Acceptance Criteria:
-
Specificity:
-
Procedure: Analyze blank matrix, matrix spiked with this compound, and the purified virus sample.
-
Acceptance Criteria: The blank matrix should not show any interfering peaks at the retention time of this compound.
-
-
Linearity:
-
Procedure: Prepare a series of at least five calibration standards by spiking the matrix with known concentrations of this compound. Plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy:
-
Procedure: Analyze at least three replicates of samples spiked with known concentrations of this compound at low, medium, and high levels within the linear range.
-
Acceptance Criteria: The mean recovery should be within 80-120% of the theoretical concentration.
-
-
Precision (Repeatability and Intermediate Precision):
-
Procedure:
-
Repeatability (Intra-assay): Analyze at least six replicates of a spiked sample on the same day.
-
Intermediate Precision (Inter-assay): Analyze at least three replicates of a spiked sample on different days, with different analysts, or on different equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: Determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of low-concentration standards.
-
Acceptance Criteria: The LOQ must be sufficiently low to ensure that residual this compound levels in the final product are below the acceptable limit.
-
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating this compound removal.
Caption: Logical comparison for selecting an this compound removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and efficient method for purification of recombinant adenovirus with RGD-modified fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-UV method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Non-Ionic (Iohexol) vs. Ionic (Metrizamide) Gradient Media
For researchers, scientists, and professionals in drug development, the selection of an appropriate density gradient medium is a critical step for the successful separation of cells, subcellular organelles, and macromolecules. The choice between non-ionic and ionic media can significantly impact the viability, integrity, and function of the biological sample. This guide provides an objective comparison between Iohexol, a widely used non-ionic medium, and Metrizamide (B1676532), a first-generation ionic medium, supported by their physicochemical properties and performance in experimental applications.
Core Principles: Ionic vs. Non-Ionic Media
The fundamental difference between this compound and Metrizamide lies in their behavior in aqueous solutions.
-
Ionic Media (Metrizamide): Metrizamide is a tri-iodinated benzamido derivative of glucose. While it is often referred to as non-ionic in older literature because it does not carry a net charge, it is considered ionic by its nature as it can dissociate in solution, leading to higher osmolality at a given concentration compared to truly non-ionic compounds. This higher osmolality can induce osmotic stress on cells and organelles.
-
Non-Ionic Media (this compound): this compound is a second-generation, non-ionic, water-soluble contrast agent.[1] Its structure is based on a tri-iodinated benzene (B151609) ring with hydrophilic groups that prevent it from dissociating into ions in solution.[1] This results in a lower osmolality for a given density, making it gentler on biological specimens and minimizing osmotic effects.[2]
Quantitative Data Comparison
The selection of a gradient medium is often dictated by its physical and biological properties. The following table summarizes the key quantitative parameters for this compound and Metrizamide.
| Property | This compound | Metrizamide | Key Considerations for Researchers |
| Molecular Weight | 821.14 g/mol [3] | 789.1 g/mol | Affects viscosity and diffusion rates within the gradient. |
| Ionic Nature | Non-ionic[1] | Ionic[4] | Non-ionic media generally have lower osmolality, reducing osmotic stress on cells.[2] |
| Osmolality | Low; ranges from 322 to 844 mOsm/kg, which is 1.1 to 3 times that of blood plasma.[2] | Higher than this compound at equivalent concentrations. | Lower osmolality is crucial for maintaining cell viability and morphological integrity. |
| Biocompatibility | High; generally considered non-toxic and is not metabolized by mammalian cells.[1][4] | Lower; can cause metabolic disturbances, particularly affecting glucose metabolism.[5] | This compound is preferred for sensitive cell types and applications requiring high cell viability. |
| Cytotoxicity | Lower cytotoxicity compared to Metrizamide.[6] | Higher cytotoxicity, partly due to hyperosmolality.[5][6] | Studies show this compound induces less cell lysis and has a better safety profile.[3][6] |
Performance in Experimental Applications
The theoretical advantages of non-ionic media like this compound translate into tangible benefits in various laboratory applications.
Cell Separation and Viability
In cell separation studies, maintaining cell viability and function is paramount.
-
This compound: Due to its lower osmolality and cytotoxicity, this compound is superior for isolating viable cells. A study on human endothelial cells showed that this compound induced significantly less cell lysis (about 40%) compared to other ionic contrast media after 24 hours.[6] While still exhibiting some dose- and time-dependent cytotoxicity, brief exposure does not significantly impact mesenchymal stem cell function and viability.[7]
-
Metrizamide: While effective for purifying tumor cells with 85-95% viability reported in some studies, its use comes with a higher risk of cellular stress.[8] Research has indicated that Metrizamide can cause metabolic disturbances in neural tissue cells, which is a significant drawback for neurological research.[5]
Subcellular and Macromolecule Fractionation
The integrity of organelles and macromolecules is crucial for downstream analysis.
-
This compound: Its inert and non-metabolized nature makes it suitable for isolating sensitive subcellular components without interfering with subsequent enzymatic assays or structural analyses.[1][4]
-
Metrizamide: Has been successfully used for separating histone-DNA complexes and for the isopycnic sedimentation of DNA.[9][10] However, its potential to interact with proteins and affect metabolic processes must be considered.[5]
Experimental Protocols: A Methodological Overview
While specific protocols vary based on the sample and research goals, the general workflow for density gradient centrifugation using either medium follows a similar pattern. Below is a generalized protocol for the isolation of mononuclear cells from peripheral blood.
Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To separate PBMCs from other blood components (erythrocytes, granulocytes) using a density gradient.
Materials:
-
Whole blood collected with an anticoagulant (e.g., EDTA).
-
Phosphate Buffered Saline (PBS), sterile.
-
Density gradient medium: this compound-based solution (e.g., Nycodenz®) or Metrizamide solution, adjusted to a density of 1.077 g/mL.
-
Sterile conical centrifuge tubes (15 mL or 50 mL).
-
Sterile pipettes.
-
Centrifuge with a swinging-bucket rotor.
Methodology:
-
Blood Dilution: Dilute the whole blood sample 1:1 with sterile PBS at room temperature. This reduces the viscosity and allows for better separation.
-
Gradient Preparation: Carefully dispense the density gradient medium into a new conical tube. For a 15 mL tube, 4 mL of the medium is typically used.[11]
-
Layering the Sample: Slowly and carefully layer the diluted blood sample on top of the gradient medium.[11] It is critical to maintain a sharp interface and not disturb the gradient.
-
Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature (20°C).[11] Ensure the centrifuge's brake is turned off to prevent disruption of the separated layers upon stopping.
-
Cell Collection: After centrifugation, distinct layers will be visible. From the top down, you will see the plasma, a cloudy band of PBMCs at the plasma-gradient interface, the gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.
-
Isolation: Carefully aspirate the upper plasma layer. Using a sterile pipette, collect the PBMC layer.[11]
-
Washing: Transfer the collected PBMCs to a new tube and wash them with an excess of PBS (at least 3 times the volume of the collected cells) to remove platelets and the gradient medium.
-
Final Centrifugation: Centrifuge the washed cells at 200-250 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in the appropriate buffer or culture medium for downstream applications.
Visualizing the Workflow
As I am a language model, I am unable to generate visual diagrams. However, I can provide a textual representation of the experimental workflow using the DOT language logic that can be used to create a diagram.
DOT Language Representation for PBMC Isolation Workflow:
Caption: Workflow for PBMC isolation using density gradient centrifugation.
Conclusion
The choice between this compound and Metrizamide represents a classic example of the evolution of laboratory reagents toward improved biocompatibility. While both media can be used for density gradient separations, the evidence strongly favors the non-ionic medium, this compound, for applications involving live cells or sensitive biological macromolecules. Its lower osmolality and reduced cytotoxicity ensure higher cell viability and less interference with cellular functions.[5][6][12] For researchers and drug development professionals, this compound provides more reliable and reproducible results, particularly in studies where the physiological integrity of the isolated components is critical. Metrizamide, while historically significant, is largely superseded by newer, gentler non-ionic media for most cell separation applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound vs. metrizamide in studies of glucose metabolism. A survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metrizamide gradient purification of mouse tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metrizamide gradient centrifugation of histone-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isopycnic sedimentation of DNA in metrizamide: the effect of low concentrations of ions on buoyant density and hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. This compound compared to metrizamide in cervical and thoracic myelography. A randomized double blind parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the impact of Iohexol on downstream applications like PCR or Western blotting
For researchers and drug development professionals utilizing downstream applications such as Polymerase Chain Reaction (PCR) and Western blotting, the presence of exogenous compounds like the contrast agent Iohexol in biological samples can be a significant concern. This guide provides a comprehensive comparison of how this compound can impact these sensitive assays and offers insights into potential alternatives and mitigation strategies, supported by available data and detailed experimental protocols.
Impact of this compound on PCR and Western Blotting: A Comparative Overview
While direct head-to-head comparative studies with quantitative data on the impact of this compound versus specific alternatives on PCR and Western blotting are not extensively available in peer-reviewed literature, the existing evidence points towards potential interference. Iodinated contrast media, including this compound, have been shown to interfere with various laboratory tests.[1][2] This interference can be due to several factors, such as the high density and viscosity of the agent, its potential to interact with proteins and nucleic acids, and its effect on enzymatic reactions.
For PCR , the primary concern is the inhibition of DNA polymerase activity. While specific inhibitory concentrations of this compound on PCR are not well-documented in readily available literature, studies have shown that iodinated contrast agents can induce DNA double-strand breaks, which could potentially compromise the integrity of the template DNA for PCR.[3][4][5][6]
For Western blotting , this compound may interfere with several steps, including protein quantification, gel electrophoresis, and antibody-antigen interactions. Reports indicate that this compound can cause abnormal peaks in capillary zone electrophoresis of serum proteins, suggesting it can interact with proteins and potentially affect their migration in a gel.[1][7] This could lead to inaccurate molecular weight estimation or smearing of protein bands. Furthermore, the iodine content could interfere with detection methods, particularly those involving chemiluminescence or colorimetric reactions.
Due to the limited availability of direct comparative data, the following table summarizes the potential impact of this compound based on existing studies and contrasts it with hypothetical ideal characteristics of an alternative agent.
| Feature | This compound | Ideal Alternative |
| PCR Compatibility | Potential for DNA polymerase inhibition and DNA damage.[3][4][5][6] | Inert with no impact on DNA polymerase activity or DNA integrity. |
| Western Blotting Compatibility | May interfere with protein migration and quantification.[1][7] | Does not interact with proteins or interfere with electrophoretic separation and detection. |
| Data on Interference | Primarily qualitative and inferred from broader studies on laboratory assays.[1][8][9] | Quantitative data available demonstrating non-interference. |
| Removal from Sample | Requires specific purification steps that may lead to sample loss. | Easily removed or does not require removal. |
Experimental Protocols
The following are detailed protocols for PCR and Western blotting. Sections on potential this compound interference and suggested modifications are included to guide researchers working with samples that may contain this contrast agent.
Protocol 1: Polymerase Chain Reaction (PCR)
Objective: To amplify a specific DNA target from a biological sample potentially containing this compound.
Materials:
-
DNA template (from cells or tissue exposed to this compound)
-
Forward and Reverse Primers
-
dNTPs
-
Taq DNA Polymerase
-
PCR Buffer
-
Nuclease-free water
-
Thermal cycler
-
Optional: DNA purification kit
Methodology:
-
Sample Preparation and DNA Extraction:
-
Extract DNA from the biological sample using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
This compound Mitigation: If this compound contamination is suspected, it is highly recommended to include a DNA purification step. Commercial PCR cleanup kits can help remove inhibitors.[10][11] Alternatively, ethanol (B145695) precipitation can be used, though it may be less effective at removing all traces of the contrast agent.[12]
-
-
PCR Reaction Setup:
-
In a sterile PCR tube, prepare the reaction mixture on ice as follows (for a 25 µL reaction):
Component Volume Final Concentration 5X PCR Buffer 5 µL 1X dNTPs (10 mM) 0.5 µL 200 µM Forward Primer (10 µM) 1.25 µL 0.5 µM Reverse Primer (10 µM) 1.25 µL 0.5 µM Taq DNA Polymerase 0.25 µL 1.25 units DNA Template 1-5 µL < 250 ng | Nuclease-free water | to 25 µL | |
-
Note on Potential this compound Interference: If residual this compound is present, it may be necessary to optimize the concentration of MgCl2 and DNA polymerase, as some inhibitors can be overcome by adjusting these components.
-
-
Thermal Cycling:
-
Place the PCR tubes in the thermal cycler and run the following program (example):
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Analysis of PCR Products:
-
Analyze the amplified DNA by agarose (B213101) gel electrophoresis.
-
Potential Impact of this compound: Look for faint or absent bands, or smearing, which could indicate PCR inhibition.
-
Protocol 2: Western Blotting
Objective: To detect a specific protein in a biological sample potentially containing this compound.
Materials:
-
Cell or tissue lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Sample Preparation and Protein Quantification:
-
Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer).[13]
-
This compound Mitigation: If possible, perform a buffer exchange or dialysis step on the lysate to remove this compound before protein quantification.
-
Quantify the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Potential this compound Interference: Be aware that this compound may interfere with some protein quantification assays. It is advisable to run a control with a known concentration of protein spiked with this compound to assess the degree of interference.
-
-
SDS-PAGE:
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Potential Impact of this compound: this compound's density may affect sample loading and migration. Observe for any abnormalities in band migration compared to a clean control.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Potential this compound Interference: Residual this compound could potentially affect antibody binding, although this is less documented.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Potential Impact of this compound: The iodine in this compound could potentially quench or otherwise interfere with the chemiluminescent signal, leading to weaker bands.
-
Visualizing the Workflow and Potential Interference
To better illustrate the experimental processes and the points at which this compound might exert an influence, the following diagrams are provided in DOT language.
Caption: PCR workflow with potential this compound interference points.
Caption: Western blot workflow showing potential this compound interference.
Alternatives to this compound
For researchers who have control over the contrast agents used in their experimental models, considering alternatives with lower potential for downstream interference is advisable.
-
Gadolinium-based contrast agents (GBCAs): Used in MRI, these have a different chemical basis and may not present the same interference profile as iodinated compounds. However, their impact on PCR and Western blotting would need to be empirically determined.
-
Other non-ionic, iodinated contrast media: Agents like iopamidol (B1672082) and iodixanol (B1672021) are structurally similar to this compound and may have comparable, though not identical, effects.
-
Formulations with lower concentrations: Using the lowest effective concentration of any contrast agent can help minimize its impact on subsequent analyses.
Conclusion
While this compound is an effective contrast agent for imaging, its presence in biological samples can pose a challenge for sensitive downstream applications like PCR and Western blotting. The primary concerns are the inhibition of enzymatic reactions, potential damage to nucleic acids, and interference with protein analysis. Researchers should be aware of these potential issues and, when possible, implement mitigation strategies such as sample purification. When designing studies, considering alternative contrast agents that are less likely to interfere with molecular biology workflows may be beneficial. Further research providing direct quantitative comparisons between this compound and its alternatives in these specific applications would be of great value to the scientific community.
References
- 1. Interference of medical contrast media on laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of medical contrast media on laboratory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of different iodinated contrast media on the induction of DNA double-strand breaks after in vitro X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of iodinated contrast media on X-ray-induced DNA damage: a comprehensive review [explorationpub.com]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. DNA breaks induced by iodine-containing contrast medium in radiodiagnostics: a problem of tungsten? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interference in the α2-globulin fraction of the serum protein capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of four methods for PCR inhibitor removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PCR Cleanup: Purifying Your PCR Product | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 13. bio-rad.com [bio-rad.com]
Safety Operating Guide
Step-by-Step Iohexol Disposal Procedures
Proper disposal of Iohexol is critical for laboratory safety and environmental protection. Due to its chemical stability and persistence, this compound is not effectively removed by standard wastewater treatment processes, leading to its accumulation in the environment.[1][2] Adherence to proper disposal protocols is essential to minimize the ecological impact of this widely used laboratory chemical.
The primary directive for this compound waste is to never discharge it into sewers or waterways .[1][3] All disposal must comply with local, state, and federal regulations.[1][4]
1. Initial Assessment of this compound Waste
-
Identify the type of waste: Is it unused, uncontaminated this compound in its original container, or is it contaminated from experimental use (e.g., mixed with other substances)?
-
Quantify the waste: Determine the volume of this compound that requires disposal.
2. Segregation and Storage
-
Keep this compound waste in its original container or a clearly labeled, sealed, and non-reactive container.[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
3. Selecting the Appropriate Disposal Method
The preferred disposal methods for this compound are recycling or incineration. Disposing of this compound as standard trash is not recommended due to its environmental persistence.
Method A: Recycling (Preferred for Uncontaminated Product)
Several manufacturers have implemented programs to recycle unused iodinated contrast media. This is the most environmentally friendly option as it allows for the recovery and reuse of iodine.[5][6]
-
GE Healthcare Iodine Recycling Program: This program is available in the United States, Canada, and 11 European countries.[7]
-
Bayer re:contrast Program: In some European countries, Bayer offers a program to collect and recycle contrast media residues for the non-pharmaceutical market.[8]
Action: Contact your this compound supplier to determine if a take-back or recycling program is available.
Method B: High-Temperature Incineration (for Contaminated or Non-Recyclable Product)
If recycling is not an option, the recommended disposal method is incineration by a licensed hazardous waste management company.[9]
-
Procedure: Arrange for a licensed hazardous waste contractor to collect the this compound waste.
-
Facility Notification: The incineration facility must be informed that the waste contains iodine to ensure appropriate scrubber controls are in place.[10]
-
Environmental Outcome: Incineration effectively destroys the complex organic structure of this compound, converting it into molecular iodine and iodine salts, which are naturally occurring in the environment.[5]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.
-
Minor Spills (Dry Powder):
-
Minor Spills (Liquid):
-
Major Spills:
Summary of Disposal Options
| Disposal Method | Best For | Key Requirements | Environmental Outcome |
| Recycling | Unused, uncontaminated this compound from participating manufacturers. | Participation in a manufacturer's take-back program (e.g., GE Healthcare, Bayer).[7][8] | Iodine is recovered and reused, creating a circular economy and preventing environmental release.[5][6] |
| Incineration | Contaminated this compound or when recycling is not available. | Disposal via a licensed hazardous waste facility; notification of iodine content is required.[9][10] | The chemical compound is destroyed, breaking down into naturally occurring iodine forms.[5] |
| Sewer/Waterway | NEVER appropriate. | N/A | Leads to environmental contamination as wastewater treatment plants cannot effectively remove it.[1][2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound as an Emerging Contaminant Potentially Influencing Structural and Functional Changes in the Activated Sludge Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gehealthcare.co.uk [gehealthcare.co.uk]
- 7. radiologybusiness.com [radiologybusiness.com]
- 8. Avoiding and Recycling Contrast Media Waste [radiology.bayer.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. gehealthcare.com [gehealthcare.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Iohexol
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Iohexol. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound, a widely used iodinated contrast agent, requires careful handling due to potential hazards. While regulatory classifications may vary, a conservative approach to safety is paramount. Some sources classify this compound as a hazardous substance, citing risks of skin and eye irritation.[1][2] Therefore, treating it with appropriate caution is the most prudent course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent recommendation across safety data sheets is the use of appropriate personal protective equipment to prevent any direct contact with this compound.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which may cause irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical goggles. Contact lenses should not be worn as they can absorb and concentrate irritants.[3] | To protect eyes from splashes, which can cause serious eye irritation.[1][2] |
| Body Protection | Laboratory coat. Impervious clothing may be necessary if there is a risk of significant exposure.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-certified respirator may be required if dust is generated or if working in a poorly ventilated space.[3] | To prevent inhalation of dust particles, which may cause respiratory irritation.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage:
-
Inspect containers for damage upon receipt.
-
Store in a cool, dry, well-ventilated area, away from incompatible materials.[3]
-
Keep containers tightly sealed when not in use.[3]
Handling and Use:
-
Preparation:
-
Ensure a clean and organized workspace.
-
Confirm that an eye-wash station and safety shower are readily accessible.[2]
-
Don all required PPE before handling the substance.
-
-
Procedure:
-
Post-Procedure:
Disposal Plan:
-
Dispose of waste this compound and contaminated materials in a suitable, labeled container.[3]
-
Follow all local, state, and federal regulations for chemical waste disposal. Some sources indicate that, as of their revision date, the product does not meet the EPA definition of hazardous waste; however, it is crucial to verify this with your institution's environmental health and safety department.[4]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a swift and informed response is critical.
Spill Response:
-
Minor Spills:
-
Major Spills:
Personal Exposure:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, have them drink one or two glasses of water to dilute the substance.
-
Seek immediate medical attention.
-
Visualizing Safe Handling and Emergency Protocols
To further clarify the necessary steps for safe handling and emergency response, the following diagrams illustrate the procedural workflows.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
